Product packaging for Penam(Cat. No.:)

Penam

カタログ番号: B1241934
分子量: 129.18 g/mol
InChIキー: WSHJJCPTKWSMRR-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Penam is the fundamental bicyclic heterocyclic skeleton that defines the penicillin subclass of β-lactam antibiotics . Its structure consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring, formally known as 4-thia-1-azabicyclo[3.2.0]heptan-7-one in IUPAC nomenclature . This fused ring system possesses significant ring strain and a distorted amide bond due to the pyramidal nature of the bridgehead nitrogen, which limits resonance and is critical to its biological reactivity . The absolute configurations at its three chiral centers—3(S), 5(R), and 6(R)—are essential for its antibacterial activity and must be preserved during any chemical modifications . The primary research value of this compound lies in its mechanism of action and its role in studying bacterial resistance. Its biological activity involves the opening of the β-lactam ring, a process favored by the release of ring strain energy, which leads to the irreversible inhibition of bacterial transpeptidases and cell wall synthesis . A major area of contemporary research focuses on this compound derivatives as tools to overcome bacterial resistance, particularly as mechanism-based inhibitors of β-lactamase enzymes . The oxidation of the sulfur atom at the S-1 position to create this compound sulfones (e.g., sulbactam, tazobactam) is a key strategy in this field . These sulfone derivatives act as potent, often irreversible, inhibitors of class A β-lactamases by forming covalent complexes with the enzyme after initial acylatioc . Furthermore, modifications at the C-2 and C-6 positions of the this compound core are extensively explored to develop semisynthetic antibiotics and β-lactamase inhibitors with broad-spectrum activity, including against class C enzymes . As such, this compound is an indispensable scaffold in medicinal chemistry for the development of new antibiotics and adjuvants to combat multidrug-resistant bacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B1241934 Penam

3D Structure

Interactive Chemical Structure Model





特性

分子式

C5H7NOS

分子量

129.18 g/mol

IUPAC名

(5R)-4-thia-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C5H7NOS/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2/t5-/m1/s1

InChIキー

WSHJJCPTKWSMRR-RXMQYKEDSA-N

SMILES

C1CSC2N1C(=O)C2

異性体SMILES

C1CS[C@H]2N1C(=O)C2

正規SMILES

C1CSC2N1C(=O)C2

同義語

clavam

製品の起源

United States

Foundational & Exploratory

The Penam Core: A Technical Guide to the Heart of Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of penicillin revolutionized medicine, ushering in the age of antibiotics. At the core of this remarkable molecule and its numerous derivatives lies the penam bicyclic ring system, a strained and highly reactive scaffold that is fundamental to its antibacterial activity. This technical guide provides an in-depth exploration of the basic structure of the this compound core, including its stereochemistry, key quantitative data, the experimental protocols used for its structural elucidation, and a visualization of its biosynthetic pathway and mechanism of action.

The Fundamental Structure of the this compound Core

The this compound core is a bicyclic heterocyclic compound that forms the essential skeleton of all penicillin antibiotics.[1] It consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1][2] This fusion results in a puckered, non-planar conformation, which is crucial for its biological activity.[3] The inherent ring strain in this structure, particularly in the β-lactam ring with its approximately 90° bond angles, makes the amide bond highly susceptible to cleavage.[3] This reactivity is central to penicillin's mechanism of action.

The core structure is formally known as 4-thia-1-azabicyclo[3.2.0]heptan-7-one. In penicillins, this core is substituted at various positions, most notably with a variable acyl side chain at the C6 position and two methyl groups and a carboxyl group at the C2 and C3 positions of the thiazolidine ring, respectively. The identity of the acyl side chain (designated as 'R') differentiates the various types of penicillins.[1]

Stereochemistry

The stereochemistry of the this compound core is critical for its antibacterial efficacy. Naturally occurring and active penicillins possess a specific stereochemical configuration: (2S, 5R, 6R). This precise three-dimensional arrangement of atoms is essential for the molecule to bind effectively to its target enzymes in bacteria.

Quantitative Structural Data

The precise geometry of the this compound core has been elucidated through X-ray crystallography studies, most notably by Dorothy Hodgkin.[2] The following tables summarize the key bond lengths and angles of the this compound core, derived from the crystal structure of potassium penicillin G.

BondLength (Å)
C2 - C31.55
C3 - S41.82
S4 - C51.86
C5 - N11.47
N1 - C21.48
N1 - C71.38
C7 - O81.21
C7 - C61.54
C6 - C51.56
C2 - C9 (carboxyl)1.52
C3 - C10 (methyl)1.53
C3 - C11 (methyl)1.52
AngleDegrees (°)
C3 - C2 - N1104.0
C2 - N1 - C5112.9
N1 - C5 - S4104.1
C5 - S4 - C393.3
S4 - C3 - C2104.9
C5 - N1 - C793.8
N1 - C7 - C690.6
C7 - C6 - C587.1
C6 - C5 - N188.5
O8 - C7 - N1134.1
O8 - C7 - C6135.3

Note: These values are derived from the crystallographic data of potassium penicillin G and may vary slightly in different penicillin derivatives and environmental conditions.

Experimental Protocols for Structural Elucidation

The determination of the intricate three-dimensional structure of the this compound core was a landmark achievement in chemistry, relying primarily on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Objective: To determine the precise spatial arrangement of atoms in the crystalline state.

Methodology:

  • Crystallization: Single crystals of a penicillin salt (e.g., potassium penicillin G) are grown. A common method is sitting-drop vapor diffusion, where a concentrated solution of the penicillin salt is allowed to slowly equilibrate with a reservoir solution containing a precipitant (e.g., 25% (w/v) polyethylene glycol 3350, 0.1 M buffer at a specific pH).[4]

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.[4]

  • Structure Solution: The initial phases of the diffracted X-rays are determined. For penicillin, this was historically achieved through isomorphous replacement, using crystals of different heavy-atom salts (e.g., sodium, potassium, and rubidium benzylpenicillin).[1] Modern methods often employ direct methods or molecular replacement if a similar structure is known.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, resulting in a final, high-resolution three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure and connectivity of atoms in solution.

Methodology:

  • Sample Preparation: A solution of the penicillin derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d6). The concentration is typically in the millimolar range.

  • Data Acquisition: A suite of NMR experiments is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D 1H NMR: Provides information about the chemical environment of each proton. Typical acquisition parameters include a 30° flip angle, a spectral width of 14 ppm, a relaxation delay of 5 seconds, and 512 transients.

    • 2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons with carbons that are two or three bonds away, providing information about the overall carbon skeleton.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to deduce the complete chemical structure and stereochemistry of the molecule.

Biosynthesis of the this compound Core

The biosynthesis of penicillin is a fascinating multi-step enzymatic process that occurs in certain fungi, such as Penicillium chrysogenum. The pathway begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Penicillin_Biosynthesis cluster_precursors Precursor Amino Acids cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product L-α-aminoadipic acid L-α-aminoadipic acid ACVS ACV Synthetase (ACVS) L-α-aminoadipic acid->ACVS L-cysteine L-cysteine L-cysteine->ACVS L-valine L-valine L-valine->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV Tripeptide) ACVS->ACV IPNS Isopenicillin N Synthase (IPNS) IPN Isopenicillin N IPNS->IPN IAT Isopenicillin N Acyltransferase (IAT) Penicillin Penicillin (e.g., Penicillin G) IAT->Penicillin ACV->IPNS IPN->IAT

Biosynthetic pathway of penicillin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of penicillins stems from their ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. Penicillins act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan strands.

The strained β-lactam ring of the this compound core mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows the penicillin molecule to enter the active site of the PBP. The nucleophilic serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme, halting cell wall synthesis.

Penicillin_Mechanism cluster_bacterium Bacterial Cell cluster_penicillin Penicillin Action PBP Penicillin-Binding Protein (PBP) (Transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes Cross-linking InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Binding Penicillin Penicillin (this compound Core) Penicillin->PBP Irreversible Binding Inhibition Inhibition of Cell Wall Synthesis InactivePBP->Inhibition Lysis Cell Lysis Inhibition->Lysis

Mechanism of action of penicillin.

References

The Penam Nucleus: A Technical History of its Discovery and Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the penam nucleus, the core structural motif of the penicillin class of antibiotics, stands as a landmark achievement in the history of medicine and chemistry. This bicyclic system, consisting of a β-lactam ring fused to a thiazolidine ring, is responsible for the potent antibacterial activity that has saved countless lives.[1] This technical guide provides an in-depth exploration of the history of the this compound nucleus's discovery, the key experiments that led to the elucidation of its structure, and the revolutionary synthetic efforts that followed. The content is tailored for an audience of researchers, scientists, and drug development professionals, with a focus on experimental detail and quantitative data.

Historical Overview: From Serendipity to Structure

The story of penicillin began in 1928 with Alexander Fleming's serendipitous observation of the antibacterial properties of the Penicillium notatum mold.[1] However, it was the systematic research of a team at the University of Oxford, led by Howard Florey and Ernst Chain, that transformed this laboratory curiosity into a life-saving drug.[1] The urgent need for effective antibacterial agents during World War II accelerated research efforts, culminating in the large-scale production of penicillin.[2]

While the therapeutic efficacy of penicillin was evident, its chemical structure remained a puzzle. The instability of the molecule made it notoriously difficult to characterize using classical chemical degradation methods. The definitive answer would come from the then-emerging technique of X-ray crystallography, spearheaded by the brilliant work of Dorothy Crowfoot Hodgkin.[2]

Experimental Protocols

Isolation and Purification of Penicillin (circa 1940s)

The methods developed by the Oxford team were foundational to the production of penicillin. While numerous variations and improvements have since been made, the core principles of the original protocols are outlined below.

1. Culture of Penicillium notatum

  • Medium: A suitable liquid culture medium, such as the Czapek-Dox medium, supplemented with a nitrogen source (e.g., yeast extract) and a carbon source (e.g., lactose) was used.

  • Inoculation: The sterile medium was inoculated with spores of Penicillium notatum.

  • Incubation: The culture was incubated at a controlled temperature (typically around 24°C) for several days. The fungus would grow as a surface mat on the liquid medium.

  • Extraction: The culture fluid, containing the secreted penicillin, was harvested.

2. Extraction and Purification

  • Acidification and Solvent Extraction: The pH of the culture filtrate was adjusted to ~2.0 with an acid (e.g., phosphoric acid). At this acidic pH, penicillin is protonated and becomes more soluble in organic solvents. It was then extracted into an organic solvent like amyl acetate or chloroform.

  • Back-extraction into Aqueous Base: The organic solvent containing the penicillin was then extracted with an aqueous basic solution (e.g., a phosphate buffer at pH 7.0). In the basic solution, the carboxylic acid of penicillin is deprotonated, making it water-soluble again. This step helped to separate penicillin from many impurities.

  • Chromatography: Early purification methods also employed column chromatography using alumina to further separate the active penicillin from other components.

  • Crystallization: The purified penicillin was then crystallized as a salt (e.g., sodium or potassium salt) to obtain a stable, solid form.

Structure Elucidation by X-ray Crystallography (Hodgkin, 1945-1949)

Dorothy Hodgkin's determination of the penicillin structure was a monumental feat of crystallography.[2] Her work on the sodium, potassium, and rubidium salts of benzylpenicillin (Penicillin G) provided the definitive evidence for the β-lactam structure.[3]

1. Crystal Preparation

  • Crystals of the sodium, potassium, and rubidium salts of benzylpenicillin were prepared by slow evaporation of a suitable solvent. The use of isomorphous rubidium and potassium salts was crucial for solving the phase problem in X-ray crystallography.

2. X-ray Diffraction Data Collection

  • A fine beam of monochromatic X-rays was directed at a single crystal of the penicillin salt.

  • The crystal was rotated in the X-ray beam, and the diffraction pattern—the array of spots produced as the X-rays were scattered by the electrons in the crystal—was recorded on photographic film.

  • Multiple diffraction patterns were collected at different crystal orientations to obtain a complete three-dimensional dataset.

3. Data Analysis and Structure Determination

  • The positions and intensities of the diffraction spots were meticulously measured.

  • These data were used to calculate the electron density distribution within the crystal using Fourier synthesis. This was an incredibly laborious process, performed with the aid of mechanical calculators and Patterson maps.

  • The resulting electron density maps were then interpreted to determine the positions of the individual atoms in the penicillin molecule.

  • The three-dimensional structure was then built up, revealing the then-unprecedented four-membered β-lactam ring fused to the five-membered thiazolidine ring.

Quantitative Data

The crystallographic work of Hodgkin and her team provided precise measurements of the molecular geometry of the this compound nucleus. The following table summarizes key bond lengths and angles, highlighting the strained nature of the β-lactam ring, which is crucial for its reactivity.

Parameter Value (Å or °) Significance
β-Lactam C-N Bond Length ~1.38Shorter than a typical single C-N bond, indicating some double-bond character, but strained.
β-Lactam C=O Bond Length ~1.21Typical for a carbonyl group.
β-Lactam Ring Angles ~90°Highly strained compared to the ideal tetrahedral (~109.5°) or trigonal planar (~120°) angles, contributing to the ring's reactivity.
Amide N Pyramidalization HighThe nitrogen atom of the β-lactam is not planar, which reduces amide resonance and increases the reactivity of the carbonyl group.

Note: The exact values vary slightly between different penicillin salts and derivatives.

Signaling Pathways and Logical Workflows

The discovery and structural elucidation of the this compound nucleus was a complex interplay of observation, experimentation, and intellectual deduction. This process can be visualized as a logical workflow.

Discovery_Workflow cluster_Discovery Initial Discovery and Development cluster_Structure Structure Elucidation cluster_Synthesis Chemical Synthesis A Fleming's Observation of Penicillium notatum's Antibacterial Activity (1928) B Isolation and Purification of Penicillin by Florey and Chain's Team (early 1940s) A->B C Demonstration of Therapeutic Efficacy in Animals and Humans B->C D Chemical Degradation Studies (Inconclusive) C->D Need for Structural Information F X-ray Crystallographic Analysis (Dorothy Hodgkin) D->F E Crystallization of Penicillin Salts (Na, K, Rb) E->F G Confirmation of the β-Lactam Structure (1945) F->G H Total Synthesis of Penicillin V (John C. Sheehan, 1957) G->H Confirmed Structure Enables Synthetic Efforts I Development of Semi-synthetic Penicillins H->I

References

The Penam Core: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The penam nucleus, a bicyclic structure composed of a β-lactam ring fused to a thiazolidine ring, is the foundational chemical scaffold for the penicillin family of antibiotics. Since Alexander Fleming's seminal discovery of penicillin from the fungus Penicillium notatum, the quest to understand and harness the natural production of these life-saving compounds has been a cornerstone of pharmaceutical research and development. This technical guide provides an in-depth exploration of the natural sources of this compound-containing compounds, their biosynthesis, and the methodologies employed for their isolation, purification, and characterization.

I. Natural Producers of this compound-Containing Compounds

The primary natural sources of this compound-containing antibiotics are filamentous fungi, with certain species of bacteria also demonstrating the capability to synthesize these molecules.

A. Fungal Sources

Fungi, particularly from the genera Penicillium and Aspergillus, are the most prolific and well-characterized producers of penicillins.

  • Penicillium chrysogenum (now reclassified as Penicillium rubens ): This species is the most famous and industrially significant producer of penicillin.[1] Wild-type strains of P. chrysogenum produce penicillin, although at significantly lower yields than the genetically improved strains used for commercial production.

  • Aspergillus nidulans : This filamentous fungus is another known producer of penicillin and serves as a model organism for studying the genetics and regulation of the penicillin biosynthetic pathway.

B. Bacterial Sources

While less common than in fungi, the ability to synthesize the this compound nucleus is also present in some bacteria, most notably in the genus Streptomyces.

  • Streptomyces clavuligerus : This Gram-positive bacterium is a versatile producer of β-lactam compounds. It is renowned for its production of cephamycin C (a cephem antibiotic) and the potent β-lactamase inhibitor clavulanic acid. While not a direct producer of commercially used penicillins, it possesses the core enzymatic machinery for this compound ring formation.

II. Quantitative Production of Natural Penicillins

The yield of naturally produced penicillins can vary significantly depending on the producing organism, strain, and fermentation conditions. The following table summarizes representative production data from wild-type and specific strains of Penicillium chrysogenum.

Producing Organism StrainFermentation Medium/SubstratePenicillin TiterReference
Penicillium chrysogenum (Wild Isolates, Pakistan)Simple Growth Medium0.72 g/L[2]
Penicillium chrysogenum (Wild Isolates, Pakistan)Fermentation Medium with Corn Steep Liquor (CSL)1.20 g/L[2]
Penicillium chrysogenum (Wild Isolates, Pakistan)Fermentation Medium with Sugar Cane Bagasse (SCB)1.92 g/L[2]
Penicillium chrysogenum PCL 501Glucose7.68 µg/ml
Penicillium chrysogenum PCL 501Sugarcane Pulp8.65 µg/ml

III. Biosynthesis of the this compound Core

The biosynthesis of the this compound ring is a multi-step enzymatic process that begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

The key steps in the biosynthesis of isopenicillin N, the precursor to all other penicillins, are as follows:

  • Tripeptide Formation : The enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a large non-ribosomal peptide synthetase (NRPS), condenses the three precursor amino acids to form the linear tripeptide, ACV.

  • Oxidative Cyclization : Isopenicillin N synthase (IPNS) catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N. This crucial step involves the formation of both the β-lactam and thiazolidine rings, creating the characteristic this compound bicyclic core.

The following diagram illustrates the core biosynthetic pathway of the this compound nucleus.

Penam_Biosynthesis cluster_precursors Precursor Amino Acids L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV Condensation IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS Isopenicillin_N Isopenicillin N IPNS->Isopenicillin_N Oxidative Cyclization Penicillins Various Penicillins Isopenicillin_N->Penicillins Side-chain exchange

Biosynthetic pathway of the this compound core.

IV. Experimental Protocols

This section outlines the general methodologies for the fermentation, isolation, purification, and characterization of this compound-containing compounds from fungal sources.

A. Fermentation and Isolation
  • Inoculum Preparation : A pure culture of the producing fungal strain (e.g., Penicillium chrysogenum) is grown on a suitable agar medium to obtain a dense spore suspension.

  • Fermentation : The spore suspension is used to inoculate a sterile liquid fermentation medium. The composition of the medium can be varied to optimize penicillin production, but typically includes a carbon source (e.g., lactose, glucose), a nitrogen source (e.g., corn steep liquor, yeast extract), and mineral salts. The fermentation is carried out in a fermenter with controlled pH (around 6.5), temperature (23-28°C), and aeration.

  • Harvesting : After a suitable incubation period (typically 5-7 days), the fermentation broth is harvested.

  • Mycelial Separation : The fungal mycelia are separated from the culture filtrate, which contains the penicillin, by filtration or centrifugation.

  • Solvent Extraction : The pH of the culture filtrate is adjusted to acidic conditions (pH 2.0-2.5) to protonate the penicillin, making it more soluble in organic solvents. The penicillin is then extracted from the aqueous phase into an organic solvent such as butyl acetate or amyl acetate.

The following diagram illustrates the general workflow for the isolation of penicillin from a fermentation broth.

Isolation_Workflow Fermentation Fungal Fermentation Harvesting Harvesting of Broth Fermentation->Harvesting Filtration Filtration/Centrifugation Harvesting->Filtration Mycelia Mycelial Biomass (discarded) Filtration->Mycelia Filtrate Culture Filtrate (contains penicillin) Filtration->Filtrate pH_Adjustment pH Adjustment (to 2.0-2.5) Filtrate->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) pH_Adjustment->Solvent_Extraction Aqueous_Phase Aqueous Phase (discarded) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (contains penicillin) Solvent_Extraction->Organic_Phase Purification Further Purification Organic_Phase->Purification

General workflow for penicillin isolation.
B. Purification

  • Back-Extraction : The penicillin is extracted back into an aqueous phase by adjusting the pH to neutral or slightly alkaline (pH 7.0-7.5) with a suitable buffer. This step helps to remove impurities that remain in the organic phase.

  • Chromatography : Further purification is typically achieved using column chromatography. While specific parameters can vary, a common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.

  • Crystallization : The purified penicillin can be crystallized from a suitable solvent to obtain a highly pure product.

C. Characterization and Quantification
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for the quantification and purity assessment of penicillins. A typical HPLC setup for penicillin analysis includes:

    • Column : C18 reversed-phase column.

    • Mobile Phase : A gradient or isocratic mixture of methanol and a phosphate buffer.

    • Detector : UV detector set at a wavelength of 254 nm.

    • Standard : A certified reference standard of the specific penicillin (e.g., Penicillin G) is used for quantification.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the isolated compound. Electrospray ionization (ESI) is a commonly used technique for the analysis of penicillins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound-containing compounds. The characteristic chemical shifts of the protons and carbons in the β-lactam and thiazolidine rings provide definitive structural information.

V. Conclusion

The natural world, particularly the fungal kingdom, remains a vital source of this compound-containing compounds. Understanding the biological origins, biosynthetic pathways, and methods for isolating and characterizing these molecules is crucial for the discovery of new antibiotics and the improvement of existing production processes. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in the field of antibiotic drug discovery and development. The continued exploration of microbial diversity, coupled with advancements in fermentation and analytical techniques, promises to unveil new and potent members of the this compound family of antibiotics.

References

The Core Mechanism of Penam-Based Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penam-based antibiotics, a cornerstone of antimicrobial therapy for decades, continue to be a subject of intensive research due to their clinical significance and the ever-growing challenge of bacterial resistance. This guide provides an in-depth technical overview of the core mechanism of action of this critical class of antibacterial agents. We will delve into their molecular interactions, the enzymatic processes they disrupt, and the ultimate bactericidal consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

The primary targets of all β-lactam antibiotics, including the this compound class, are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1] These proteins are anchored in the bacterial cell membrane and are essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

PBPs catalyze the transpeptidation reaction that forms cross-links between adjacent glycan chains in the peptidoglycan sacculus. This cross-linking process is vital for the strength and rigidity of the cell wall. In Staphylococcus aureus, there are four native PBPs: PBP1, PBP2, PBP3, and PBP4.[2] Methicillin-resistant S. aureus (MRSA) strains acquire an additional PBP, PBP2a, which has a low affinity for most β-lactam antibiotics and is a primary determinant of resistance.[1][2]

The Inhibitory Action: Covalent Acylation of the PBP Active Site

The bactericidal activity of this compound antibiotics stems from their ability to act as suicide inhibitors of PBPs. The core structure of penams features a highly strained four-membered β-lactam ring fused to a five-membered thiazolidine ring.[3] This strained configuration makes the amide bond in the β-lactam ring highly susceptible to nucleophilic attack.

The active site of a PBP contains a critical serine residue. This serine hydroxyl group initiates the transpeptidation reaction by attacking the D-Ala-D-Ala moiety of the peptidoglycan precursor. This compound antibiotics mimic this natural substrate. When a this compound antibiotic enters the PBP active site, the serine hydroxyl attacks the carbonyl carbon of the β-lactam ring. This leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This acylation effectively inactivates the PBP, preventing it from carrying out its essential role in cell wall synthesis.

Mechanism_of_Action cluster_PBP PBP Active Site PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Inactive_PBP Inactive Acyl-Enzyme (Covalent Bond) PBP->Inactive_PBP Inactivation CellWall Cross-linked Peptidoglycan (Strong Cell Wall) PBP->CellWall Catalysis Serine Active Site Serine (-OH) This compound This compound Antibiotic (β-Lactam Ring) This compound->Inactive_PBP Covalent Binding Substrate Peptidoglycan Precursor (D-Ala-D-Ala) Substrate->CellWall Normal Transpeptidation WeakWall Weakened Cell Wall Inactive_PBP->WeakWall Inhibition of Cross-linking Lysis Cell Lysis and Death WeakWall->Lysis Osmotic Instability Autolysin_Activation This compound This compound Antibiotic PBP_Inhibition PBP Inhibition This compound->PBP_Inhibition CellWall_Stress Cell Wall Stress PBP_Inhibition->CellWall_Stress VraSR VraSR System CellWall_Stress->VraSR Senses Autolysin_Activation Autolysin Activation VraSR->Autolysin_Activation Activates CellWall_Degradation Cell Wall Degradation Autolysin_Activation->CellWall_Degradation Cell_Lysis Cell Lysis CellWall_Degradation->Cell_Lysis Experimental_Workflow cluster_PBP_Binding PBP Binding Assay cluster_Transpeptidase Transpeptidase Inhibition Assay cluster_MIC MIC Determination Culture1 Bacterial Culture Membrane_Prep Membrane Preparation Culture1->Membrane_Prep Competition Competition with Test this compound Membrane_Prep->Competition Fluorescent_Label Fluorescent Penicillin Labeling Competition->Fluorescent_Label SDS_PAGE SDS-PAGE Fluorescent_Label->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging IC50_Calc1 IC50 Calculation Imaging->IC50_Calc1 Substrate_Prep Synthetic Substrate Reaction Enzymatic Reaction Substrate_Prep->Reaction Enzyme_Prep Purified PBP/Membrane Inhibition Incubation with Test this compound Enzyme_Prep->Inhibition Inhibition->Reaction Detection Product Detection Reaction->Detection IC50_Calc2 IC50 Calculation Detection->IC50_Calc2 Antibiotic_Dilution Antibiotic Serial Dilution Inoculation Inoculation of Microplate Antibiotic_Dilution->Inoculation Inoculum_Prep Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

References

The Stereochemistry of the Penam Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The penam ring system, the bicyclic core of the penicillin family of antibiotics, possesses a unique and rigid three-dimensional structure that is fundamental to its biological activity. This guide provides an in-depth analysis of the stereochemistry of the this compound core, its influence on antibacterial efficacy, and the experimental methodologies used for its characterization.

Core Stereochemistry of the this compound Ring

The this compound ring system consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1][2] This fusion results in a strained and non-planar "puckered" conformation. The absolute stereochemistry of the naturally occurring and biologically active penicillins is (2S, 5R, 6R).[3] This specific arrangement of chiral centers is crucial for the molecule's ability to inhibit bacterial cell wall synthesis.

The key stereochemical features are:

  • C2: The carboxyl group at the C2 position is in the S configuration.

  • C5: The bridgehead carbon has an R configuration, which dictates the overall fold of the bicyclic system.

  • C6: The acylamino side chain is attached at the C6 position with an R configuration. The two hydrogen atoms at C5 and C6 are in a cis conformation in most penicillins, although modifications with a trans conformation have been explored to alter activity.[4]

The strained nature of the β-lactam ring is a critical feature, making the amide bond highly susceptible to nucleophilic attack.[1][5] This reactivity is essential for the mechanism of action of penicillins.

Structural Parameters of the this compound Core

The precise bond lengths and angles of the this compound ring system have been determined through X-ray crystallography. The following tables summarize key quantitative data for 6-aminopenicillanic acid (6-APA), the fundamental precursor for many semi-synthetic penicillins.[6][7]

Table 1: Selected Bond Lengths in 6-Aminopenicillanic Acid

BondLength (Å)
N4-C71.38
C7=O81.21
C5-N41.47
C6-C71.54
S1-C21.83
S1-C51.84

Table 2: Selected Bond Angles in 6-Aminopenicillanic Acid

AngleDegree (°)
C7-N4-C593.9
N4-C7-C686.9
C5-C6-C790.7
O8-C7-N4134.1
O8-C7-C6138.9

Influence of Stereochemistry on Biological Activity

The specific stereochemistry of the this compound ring is paramount for its antibacterial activity. Penicillins function by inhibiting bacterial DD-transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[8][9] The this compound structure mimics the D-Ala-D-Ala terminus of the peptidoglycan substrate of these enzymes.[8]

The interaction with PBPs is a covalent one, where the serine residue in the active site of the enzyme attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the acylation of the enzyme.[3] This process inactivates the enzyme, halting cell wall synthesis and ultimately leading to bacterial cell death.[10][11]

Modifications to the stereochemistry of the this compound core can have profound effects on its biological activity:

  • Epimerization at C6: Inversion of the stereochemistry at the C6 position, where the acylamino side chain is attached, generally leads to a significant loss of antibacterial activity.

  • Epimerization at C5: Changes to the stereochemistry at the C5 position would alter the fundamental puckering of the bicyclic system and are also detrimental to activity.

  • Modifications to the Side Chain: While the core stereochemistry is conserved, modifications to the acylamino side chain at C6 are the basis for the development of a wide range of semi-synthetic penicillins with altered spectrums of activity and resistance to β-lactamases.[12] For instance, the presence of an α-carbon on the carboxamide side chain can orient activity towards Gram-negative bacteria.[13][14]

Experimental Protocols for Stereochemical Determination

The elucidation of the complex stereochemistry of the this compound ring system relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers.

Methodology:

  • Crystallization: A highly purified sample of the this compound derivative is crystallized from a suitable solvent system. This is often the most challenging step and may require screening of various conditions.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10][15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the structure is refined to obtain accurate bond lengths, bond angles, and the absolute configuration of all stereocenters.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution.

Methodology:

  • Sample Preparation: A small amount of the this compound derivative is dissolved in a suitable deuterated solvent.

  • 1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants of the protons on the this compound ring are highly dependent on their stereochemical orientation.

  • 2D NMR (COSY, NOESY): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish correlations between protons. NOESY is particularly useful for determining through-space proximity of protons, which can confirm the cis relationship of the C5 and C6 protons.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and can provide information about the conformation of the molecule in solution.[17]

Methodology:

  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent to a known concentration. The optimal protein concentration for CD is typically in the range of 0.2-0.3 mg/ml.[18]

  • Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the far-UV region (190-250 nm) for studying the amide chromophores of the β-lactam ring.[18]

  • Spectral Analysis: The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry and conformation. While not providing the detailed structural information of X-ray crystallography or NMR, it is a sensitive technique for detecting conformational changes.

Visualizations

The following diagrams illustrate key aspects of the this compound ring system's stereochemistry and function.

Caption: Absolute stereochemistry of the core this compound ring system.

Penicillin_Biosynthesis cluster_amino_acids Precursor Amino Acids L_Cys L-Cysteine ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) L_Cys->ACV ACV Synthetase L_Val L-Valine L_Val->ACV ACV Synthetase L_AAA L-α-Aminoadipic acid L_AAA->ACV ACV Synthetase IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase (Stereospecific cyclization) PenG Penicillin G IPN->PenG Acyl-CoA:Isopenicillin N acyltransferase

Caption: Simplified biosynthetic pathway of Penicillin G.

Penicillin_Mechanism_of_Action Penicillin Penicillin (this compound Ring) PBP Penicillin-Binding Protein (Transpeptidase) Penicillin->PBP Mimics D-Ala-D-Ala Acyl_Enzyme Acylated (Inactive) Enzyme PBP->Acyl_Enzyme Nucleophilic attack by Serine Cell_Wall Bacterial Cell Wall Synthesis Acyl_Enzyme->Cell_Wall Inhibition Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of penicillin via PBP inhibition.

References

An In-depth Technical Guide to Penam Derivatives and Their Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of penam derivatives, a cornerstone class of β-lactam antibiotics. We will delve into their core chemical structure, classification, mechanism of action, and the experimental protocols used to evaluate their efficacy.

Introduction to this compound Derivatives

This compound derivatives are a major class of antibiotics characterized by a core bicyclic structure, the this compound nucleus. This nucleus consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1] The integrity of this strained β-lactam ring is paramount to their antibacterial activity. The general structure of a this compound derivative is defined by the molecular formula R-C₉H₁₁N₂O₄S, where "R" represents a variable side chain attached to the β-lactam ring. This side chain significantly influences the antibiotic's spectrum of activity, stability to bacterial enzymes, and pharmacokinetic properties.[1][2]

The parent compound, 6-aminopenicillanic acid (6-APA), is the fundamental building block for the synthesis of numerous semi-synthetic penicillins.[3] By modifying the acyl side chain, a vast array of derivatives with tailored properties can be produced.

Classification of this compound Derivatives

This compound derivatives, commonly known as penicillins, are classified based on their spectrum of antibacterial activity and their resistance to β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics.

A logical classification of this compound derivatives is presented below:

G Classification of this compound Derivatives Penam_Derivatives This compound Derivatives (Penicillins) Natural_Penicillins Natural Penicillins Penam_Derivatives->Natural_Penicillins Penicillinase_Resistant Penicillinase-Resistant Penicillins Penam_Derivatives->Penicillinase_Resistant Extended_Spectrum Extended-Spectrum Penicillins Penam_Derivatives->Extended_Spectrum Beta_Lactamase_Inhibitor_Combos Combinations with β-Lactamase Inhibitors Penam_Derivatives->Beta_Lactamase_Inhibitor_Combos Penicillin_G Penicillin G Natural_Penicillins->Penicillin_G Penicillin_V Penicillin V Natural_Penicillins->Penicillin_V Methicillin Methicillin Penicillinase_Resistant->Methicillin Nafcillin Nafcillin Penicillinase_Resistant->Nafcillin Oxacillin Oxacillin Penicillinase_Resistant->Oxacillin Cloxacillin Cloxacillin Penicillinase_Resistant->Cloxacillin Dicloxacillin Dicloxacillin Penicillinase_Resistant->Dicloxacillin Aminopenicillins Aminopenicillins Extended_Spectrum->Aminopenicillins Carboxypenicillins Carboxypenicillins Extended_Spectrum->Carboxypenicillins Ureidopenicillins Ureidopenicillins Extended_Spectrum->Ureidopenicillins Amoxicillin_Clavulanate Amoxicillin-Clavulanate Beta_Lactamase_Inhibitor_Combos->Amoxicillin_Clavulanate Ampicillin_Sulbactam Ampicillin-Sulbactam Beta_Lactamase_Inhibitor_Combos->Ampicillin_Sulbactam Piperacillin_Tazobactam Piperacillin-Tazobactam Beta_Lactamase_Inhibitor_Combos->Piperacillin_Tazobactam Ampicillin Ampicillin Aminopenicillins->Ampicillin Amoxicillin Amoxicillin Aminopenicillins->Amoxicillin Carbenicillin Carbenicillin Carboxypenicillins->Carbenicillin Ticarcillin Ticarcillin Carboxypenicillins->Ticarcillin Piperacillin Piperacillin Ureidopenicillins->Piperacillin Azlocillin Azlocillin Ureidopenicillins->Azlocillin Mezlocillin Mezlocillin Ureidopenicillins->Mezlocillin

Caption: A flowchart illustrating the classification of this compound derivatives.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound derivatives stems from their ability to inhibit the final stages of peptidoglycan synthesis in bacterial cell walls.[4] Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. This compound derivatives specifically target and inhibit the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. By binding to the active site of PBPs, this compound derivatives block the transpeptidation reaction, leading to the formation of a weakened cell wall and subsequent cell death.

The following diagram illustrates the key stages of peptidoglycan biosynthesis and the point of inhibition by this compound derivatives.

G Peptidoglycan Biosynthesis Pathway and Inhibition by this compound Derivatives cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_Peptidoglycan Nascent Peptidoglycan Flippase->Nascent_Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Nascent_Peptidoglycan->PBP Cross_linked_Peptidoglycan Cross-linked Peptidoglycan PBP->Cross_linked_Peptidoglycan Transpeptidation Penam_Derivatives This compound Derivatives Penam_Derivatives->PBP Inhibition

Caption: The peptidoglycan biosynthesis pathway and its inhibition.

Quantitative Data on Antibacterial Activity

The efficacy of this compound derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. Lower MIC values indicate greater potency.

The following table summarizes the MIC values for selected this compound derivatives against common bacterial pathogens.

This compound DerivativeBacterial SpeciesMIC (µg/mL)
AmpicillinEscherichia coli4[1]
AmpicillinStaphylococcus aureus (Methicillin-susceptible)0.6-1[1]
AmpicillinStreptococcus pneumoniae0.03-0.06[1]
AmoxicillinEscherichia coli2
PiperacillinPseudomonas aeruginosa≤16 (Susceptible)
CloxacillinStaphylococcus aureus (Methicillin-resistant)>2 (Resistant)

Note: MIC values can vary depending on the bacterial strain and the testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a this compound derivative can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the this compound derivative of known concentration

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound derivative is prepared in MHB directly in the wells of a 96-well microtiter plate. This creates a range of antibiotic concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing MHB and bacteria but no antibiotic) and a sterility control well (containing MHB only) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm using a spectrophotometer.

The following workflow diagram illustrates the process of MIC determination.

G Workflow for MIC Determination (Broth Microdilution) Start Start Prepare_Antibiotic Prepare Serial Dilutions of this compound Derivative Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: A workflow diagram for MIC determination.

Synthesis of 6-Aminopenicillanic Acid (6-APA)

The industrial production of semi-synthetic penicillins relies on the availability of the precursor 6-APA. This is typically produced by the enzymatic hydrolysis of naturally occurring penicillins, such as Penicillin G or Penicillin V.

Principle: The enzyme penicillin acylase (also known as penicillin amidase) is used to selectively cleave the acyl side chain from the 6-amino position of the penicillin molecule, yielding 6-APA and the corresponding side-chain acid.

General Methodology:

  • Enzyme Immobilization: Penicillin acylase, often produced by recombinant Escherichia coli, is typically immobilized on a solid support. This allows for easy separation of the enzyme from the reaction mixture and its reuse in subsequent batches, which is economically advantageous.

  • Reaction Setup: A solution of Penicillin G (or V) is prepared in a temperature and pH-controlled reactor.

  • Enzymatic Hydrolysis: The immobilized penicillin acylase is added to the penicillin solution. The reaction is allowed to proceed under optimal conditions of temperature (typically 40-50°C) and pH (around 7.5-8.5). The pH is maintained by the controlled addition of a base to neutralize the acidic side-chain product.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the consumption of the substrate (penicillin) or the formation of the product (6-APA).

  • Product Isolation: Once the reaction is complete, the immobilized enzyme is separated by filtration. The 6-APA is then isolated from the reaction mixture. This is often achieved by adjusting the pH of the solution to the isoelectric point of 6-APA (around pH 4.3), at which it has minimum solubility and precipitates out of the solution.

  • Purification: The precipitated 6-APA is collected, washed, and dried to yield a purified product ready for use in the synthesis of various semi-synthetic penicillins.

Conclusion

This compound derivatives remain a clinically indispensable class of antibiotics. A thorough understanding of their structure, classification, and mechanism of action is crucial for their effective use and for the development of new derivatives to combat the growing challenge of antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for the evaluation and synthesis of these vital therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of the Penam Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The penam core is the fundamental bicyclic ring system that constitutes the structural backbone of the penicillin family of antibiotics. Its unique strained β-lactam ring fused to a thiazolidine ring is responsible for the potent antibacterial activity of these compounds. The synthesis of the this compound core has been a significant challenge and a landmark achievement in organic chemistry. This document provides detailed application notes and protocols for the key methods developed for the synthesis of this critical pharmacophore. The methodologies covered include classic total syntheses, biomimetic approaches, and enzymatic processes, offering a comprehensive resource for researchers in drug discovery and development.

Key Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be broadly categorized into several key strategies:

  • Total Synthesis: These routes involve the complete chemical construction of the this compound nucleus from simple starting materials. Landmark total syntheses were achieved by John C. Sheehan and Robert Burns Woodward, which remain cornerstones of synthetic organic chemistry.

  • Biomimetic Synthesis: These approaches aim to mimic the natural biosynthetic pathway of penicillin, which involves the condensation of amino acid precursors.

  • Enzymatic Synthesis: This method utilizes enzymes, such as penicillin acylase, to modify naturally produced penicillins to generate key intermediates like 6-aminopenicillanic acid (6-APA), which serves as a versatile precursor for semi-synthetic penicillins.

Below are detailed protocols for some of the most significant methods for synthesizing the this compound core.

Protocol 1: The Sheehan Synthesis of Penicillin V (A Total Synthesis Approach)

The first practical and general total synthesis of a penicillin was reported by John C. Sheehan and his group in 1957. This groundbreaking work provided a chemical route to these vital antibiotics and allowed for the synthesis of various analogs. The key final step involves the cyclization of a penicilloic acid derivative to form the strained β-lactam ring using a carbodiimide reagent.

Experimental Workflow

Sheehan_Synthesis start D-Penicillamine intermediate1 Thiazolidine Intermediate start->intermediate1 Condensation (NaOAc, EtOH/H2O) aldehyde t-Butyl Phthalimidomalonaldehydate aldehyde->intermediate1 intermediate2 Amine Intermediate intermediate1->intermediate2 Deprotection (Hydrazine) intermediate3 Penicilloic Acid Derivative intermediate2->intermediate3 Acylation (Phenoxyacetyl chloride) penicillinV Penicillin V Potassium intermediate3->penicillinV Cyclization (DCC, KOH)

Caption: Sheehan's total synthesis of Penicillin V.

Detailed Experimental Protocol

Step 1: Condensation to form the Thiazolidine Intermediate

  • To a solution of D-penicillamine in ethanol-water, add sodium acetate as a buffer.

  • Add a solution of t-butyl phthalimidomalonaldehydate in ethanol.

  • Stir the reaction mixture at room temperature for 10 hours.

  • The product, a mixture of diastereomeric thiazolidine intermediates, will precipitate. The desired D-α epimer can be separated from the D-γ epimer by crystallization. The undesired epimer can be epimerized to the desired isomer by heating in pyridine.

Step 2: Deprotection to Yield the Amine Intermediate

  • Suspend the purified D-α thiazolidine intermediate in a dioxane-water mixture.

  • Add hydrazine hydrate to the suspension.

  • Stir the mixture at room temperature for 24 hours to cleave the phthalimide protecting group.

  • Acidify the reaction mixture with hydrochloric acid to precipitate phthalhydrazide.

  • Filter the mixture and concentrate the filtrate to obtain the crude amine intermediate as its hydrochloride salt.

Step 3: Acylation to Form the Penicilloic Acid Derivative

  • Dissolve the amine intermediate in dichloromethane and cool the solution to 0°C.

  • Add triethylamine, followed by the slow addition of phenoxyacetyl chloride.

  • Stir the reaction mixture at 0°C for 22 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the t-butyl ester of the penicilloic acid derivative.

  • Cleave the t-butyl ester by treating the compound with anhydrous hydrogen chloride in dichloromethane at 0-5°C for 30 hours to afford the free penicilloic acid.

Step 4: Cyclization to Penicillin V

  • Dissolve the penicilloic acid in a mixture of dioxane and water.

  • Neutralize the solution with one equivalent of potassium hydroxide.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dioxane.

  • Stir the reaction mixture at room temperature for 33 hours.

  • Filter off the precipitated dicyclohexylurea.

  • Extract the aqueous phase with an organic solvent (e.g., ether) to remove unreacted starting material and byproducts.

  • Carefully acidify the aqueous phase and extract the Penicillin V into a suitable organic solvent.

  • Back-extract into a buffered aqueous solution and lyophilize to obtain Penicillin V potassium salt.

Quantitative Data Summary
StepReactionReagentsConditionsYield (%)
1CondensationD-Penicillamine, t-Butyl Phthalimidomalonaldehydate, NaOAcEtOH/H₂O, RT, 10 h24
2DeprotectionThiazolidine Intermediate, HydrazineDioxane/H₂O, RT, 24 h82
3Acylation & Ester CleavageAmine Intermediate, Phenoxyacetyl chloride, Et₃N; then HClCH₂Cl₂, 0°C, 22 h; then CH₂Cl₂, 0-5°C, 30 h70 (acylation), 94 (cleavage)
4CyclizationPenicilloic Acid, DCC, KOHDioxane/H₂O, RT, 33 h11

Protocol 2: Enzymatic Synthesis of 6-Aminopenicillanic Acid (6-APA)

The industrial production of most semi-synthetic penicillins relies on the availability of 6-aminopenicillanic acid (6-APA). 6-APA is produced on a large scale by the enzymatic hydrolysis of Penicillin G or Penicillin V, which are readily available through fermentation. The enzyme penicillin acylase (also known as penicillin amidase) is highly specific for the cleavage of the acyl side chain.

Experimental Workflow

Enzymatic_Synthesis penG Penicillin G apa 6-Aminopenicillanic Acid penG->apa Immobilized Penicillin Acylase paa Phenylacetic Acid penG->paa (Hydrolysis)

Caption: Enzymatic synthesis of 6-APA.

Detailed Experimental Protocol

Step 1: Immobilization of Penicillin Acylase (General Procedure)

  • Select a suitable support material (e.g., porous glass beads, agarose, or a polymeric resin).

  • Activate the support according to the manufacturer's instructions to introduce reactive groups (e.g., epoxy or aldehyde groups).

  • Dissolve penicillin acylase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

  • Incubate the enzyme solution with the activated support material under gentle agitation for a specified period (typically several hours to overnight) at a controlled temperature (e.g., 4°C).

  • After immobilization, wash the support extensively with buffer to remove any unbound enzyme.

  • Store the immobilized enzyme under appropriate conditions (e.g., refrigerated in buffer) until use.

Step 2: Enzymatic Hydrolysis of Penicillin G

  • Prepare a solution of Penicillin G potassium salt in a temperature-controlled reaction vessel containing an appropriate buffer (e.g., phosphate buffer, pH 7.5-8.0).

  • Add the immobilized penicillin acylase to the Penicillin G solution. The enzyme loading will depend on the activity of the immobilized preparation.

  • Maintain the pH of the reaction mixture at the desired setpoint (e.g., 7.8) by the controlled addition of a base (e.g., NaOH or KOH solution) to neutralize the phenylacetic acid that is formed.

  • Monitor the progress of the reaction by HPLC, measuring the consumption of Penicillin G and the formation of 6-APA.

  • Once the reaction has reached completion (typically when Penicillin G concentration is minimal), separate the immobilized enzyme by filtration for reuse.

  • Cool the reaction mixture to 0-5°C.

  • Adjust the pH of the solution to the isoelectric point of 6-APA (around pH 4.3) by the addition of an acid (e.g., HCl).

  • The 6-APA will precipitate out of the solution.

  • Collect the precipitated 6-APA by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary (Representative)
ParameterValue
SubstratePenicillin G Potassium Salt
EnzymeImmobilized Penicillin Acylase from E. coli
pH7.5 - 8.0
Temperature28 - 35 °C
Reaction Time2 - 4 hours
Conversion> 95%
Yield of 6-APA80 - 90%

Other Synthetic Approaches

The Woodward Synthesis

The total synthesis of penicillin by R.B. Woodward's group was another monumental achievement, proceeding through a different strategy that involved the construction of the thiazolidine ring at a later stage. While historically significant, the complexity and length of this synthesis have made it less practical for large-scale production compared to the Sheehan synthesis or enzymatic methods. Detailed experimental protocols for this synthesis are found in the original research publications and are highly complex, involving numerous steps with careful stereochemical control.

Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the construction of the β-lactam ring.[1][2] This reaction has been applied to the synthesis of various monocyclic and bicyclic β-lactams. In the context of the this compound core, this would involve the reaction of a suitably substituted thiazoline (acting as the imine component) with a ketene. The stereochemical outcome of the Staudinger reaction can be controlled to some extent by the choice of reactants and reaction conditions, with electron-donating groups on the ketene generally favoring the cis diastereomer.[2] While a versatile method for β-lactam formation, its application to the direct synthesis of the complete this compound core with the correct stereochemistry can be challenging.

Conclusion

The synthesis of the this compound core remains a topic of great interest in medicinal and organic chemistry. The classic total syntheses by Sheehan and Woodward demonstrated the power of chemical synthesis and paved the way for the creation of numerous life-saving antibiotics. For practical, large-scale production of semi-synthetic penicillins, the enzymatic synthesis of 6-APA from fermented penicillin is the method of choice due to its efficiency, specificity, and milder reaction conditions. The continued development of novel synthetic methods, including asymmetric catalytic approaches, promises to provide even more efficient and versatile routes to this essential structural motif, enabling the discovery of new generations of β-lactam antibiotics to combat bacterial resistance.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Penam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of penam derivatives, a core scaffold in many β-lactam antibiotics. The methodologies presented are geared towards the generation of combinatorial libraries for drug discovery and development, focusing on two robust synthetic strategies: the Penicillin Sulfoxide Rearrangement and the Staudinger Reaction.

Introduction

The this compound core is the fundamental bicyclic structure of penicillin antibiotics, characterized by a thiazolidine ring fused to a β-lactam ring.[1][2] This strained four-membered lactam is crucial for their antibacterial activity, as it acylates and inactivates penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis.[1][2] The rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring, necessitates the development of novel penicillin analogs.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse this compound libraries to identify new drug candidates with improved efficacy and resistance profiles.[3][4]

Key Synthetic Strategies on Solid Support

Two primary methods have been successfully employed for the solid-phase synthesis of this compound derivatives:

  • Penicillin Sulfoxide Rearrangement: This method allows for the introduction of diverse substituents at the 2β-position of the this compound core. The key step involves the thermal rearrangement of a resin-bound penicillin sulfoxide, which generates a sulfenic acid intermediate that can be trapped by various nucleophiles.[3][4]

  • Staudinger Reaction: This classical [2+2] cycloaddition between a ketene and an imine is a versatile method for constructing the β-lactam ring itself on a solid support. This approach allows for the variation of substituents at three positions of the β-lactam ring.

Protocol 1: Solid-Phase Synthesis of 2β-(Heterocyclylthiomethyl)this compound Derivatives via Penicillin Sulfoxide Rearrangement

This protocol details the synthesis of a library of this compound derivatives with diverse heterocyclic thio-substituents at the 2β-position using Merrifield resin as the solid support.

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification resin_swelling Resin Swelling (DCM) penicillin_loading Loading of 6-APA derivative resin_swelling->penicillin_loading oxidation Oxidation to Sulfoxide (m-CPBA) penicillin_loading->oxidation washing1 Washing oxidation->washing1 rearrangement Sulfoxide Rearrangement & Nucleophilic Trapping washing2 Washing rearrangement->washing2 washing1->rearrangement cleavage Cleavage from Resin (AlCl3) washing2->cleavage esterification Esterification (Diazomethane) cleavage->esterification purification Purification (Chromatography) esterification->purification final_product final_product purification->final_product Characterization (NMR, MS, etc.)

Caption: High-level workflow for the solid-phase synthesis of this compound derivatives.

Materials and Reagents
  • Merrifield resin (chloromethylated polystyrene)

  • 6-Aminopenicillanic acid (6-APA) derivative (e.g., 6-tritylaminopenicillanic acid allyl ester)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Heterocyclic thiols (e.g., 2-mercaptobenzothiazole, 2-mercaptobenzoxazole)

  • p-Toluenesulfonic acid (catalytic amount)

  • Aluminum chloride (AlCl₃)

  • Diazomethane (for esterification)

  • Standard laboratory glassware and solid-phase synthesis reaction vessels

  • Shaker or agitator

Detailed Protocol

Step 1: Resin Loading

  • Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase reaction vessel.

  • Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).

  • Dissolve the 6-APA derivative (1.5 equiv.) and DIPEA (3.0 equiv.) in a minimal amount of DMF.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 2: Oxidation to Penicillin Sulfoxide

  • Swell the resin-bound penicillin derivative in DCM (10 mL) for 30 minutes.

  • Add a solution of m-CPBA (1.4 equiv.) in DCM to the resin suspension.

  • Agitate the mixture at room temperature for 4 hours.

  • Monitor the reaction by FT-IR for the appearance of the sulfoxide S=O stretch (~1050 cm⁻¹).

  • Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL) to remove excess m-CPBA and its by-product.

Step 3: Sulfoxide Rearrangement and Nucleophilic Trapping

  • To the resin-bound penicillin sulfoxide, add a solution of the desired heterocyclic thiol (3.0 equiv.) and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

  • Heat the mixture at reflux with agitation for 8-12 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Drain the solvent and wash the resin sequentially with toluene (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 4: Cleavage from Resin and Final Modification

  • Suspend the dry resin in an anhydrous, inert solvent like nitro-methane or carbon disulfide.

  • Add a solution of aluminum chloride (AlCl₃, 3.0 equiv.) to the suspension.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh solvent and combine the filtrates.

  • Carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • For esterification, treat the crude product with a solution of diazomethane in ether until a yellow color persists.

  • Quench the excess diazomethane with a few drops of acetic acid.

  • Remove the solvent under reduced pressure to yield the crude methyl ester.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2β-(heterocyclylthiomethyl)this compound derivative.

Quantitative Data
Heterocyclic ThiolProductOverall Yield (%)Purity (%)
2-Mercaptobenzothiazole2β-(Benzothiazol-2-yl)thiomethyl this compound methyl ester45>95
2-Mercaptobenzoxazole2β-(Benzoxazol-2-yl)thiomethyl this compound methyl ester50>95
2-Mercaptopyridine2β-(Pyridin-2-yl)thiomethyl this compound methyl ester52>95
5-Methyl-1,3,4-thiadiazole-2-thiol2β-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl this compound methyl ester48>95

Yields are calculated based on the initial loading of the Merrifield resin.[3][4] Purity was determined by HPLC analysis.

Protocol 2: Solid-Phase Synthesis of this compound Derivatives via Staudinger Reaction

This protocol outlines a general procedure for the synthesis of the this compound core on a solid support using the Staudinger [2+2] cycloaddition of a resin-bound imine with a ketene.

Experimental Workflow

staudinger_workflow cluster_resin_prep Resin Preparation & Imine Formation cluster_synthesis β-Lactam Ring Formation cluster_cleavage Cleavage & Purification resin_swelling Resin Swelling amine_loading Amino Acid Loading resin_swelling->amine_loading aldehyde_condensation Aldehyde Condensation (Imine Formation) amine_loading->aldehyde_condensation ketene_generation Ketene Generation (in situ) cycloaddition [2+2] Cycloaddition (Staudinger Reaction) aldehyde_condensation->cycloaddition ketene_generation->cycloaddition washing Washing cycloaddition->washing cleavage Cleavage from Resin washing->cleavage purification Purification cleavage->purification final_product final_product purification->final_product Characterization signaling_pathway cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->peptidoglycan_synthesis Catalyzes cell_lysis Cell Lysis PBP->cell_lysis Inhibition leads to cell_wall Stable Cell Wall peptidoglycan_synthesis->cell_wall beta_lactamase β-Lactamase hydrolyzed_this compound Hydrolyzed this compound (Inactive) beta_lactamase->hydrolyzed_this compound This compound This compound Derivative This compound->PBP Inhibits This compound->beta_lactamase Hydrolyzes inhibitor β-Lactamase Inhibitor inhibitor->beta_lactamase Inhibits

References

Enzymatic Synthesis of Penam-Based Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of penam-based antibiotics, focusing on the use of Penicillin G Acylase (PGA). The enzymatic approach offers a greener and more efficient alternative to traditional chemical synthesis methods.[1]

Introduction

The enzymatic synthesis of semi-synthetic penicillins, such as ampicillin and amoxicillin, is a cornerstone of modern pharmaceutical manufacturing. This method avoids the use of harsh chemicals and protecting groups, operating under mild aqueous conditions.[1] The key enzyme in this process is Penicillin G Acylase (PGA) (EC 3.5.1.11), which catalyzes both the hydrolysis of Penicillin G to produce the essential intermediate 6-aminopenicillanic acid (6-APA) and the subsequent acylation of 6-APA to form various semi-synthetic antibiotics.[2][3][4][5][6]

This document outlines the critical parameters, protocols, and analytical methods for the successful enzymatic synthesis of these vital therapeutic agents.

Data Presentation

Table 1: Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase (PGA)
Enzyme FormK_m_ (mol/L)V_max_ (µmol/min)Source
Free PGA0.003870.387[2][4]
Immobilized PGA0.01010.129[2][4]
Table 2: Optimal Reaction Conditions for Immobilized Penicillin G Acylase
ParameterOptimal ValueSource
pH8.0[2][5][6]
Temperature (°C)45-50[2][5]
Table 3: Comparative Yields of Ampicillin Synthesis Strategies
Synthesis StrategyMaximum Conversion/YieldSource
One-Pot, One-Step39%[7]
One-Pot, Two-Step47%[7]
Two-Enzyme Cascade (PGA & α-amino ester hydrolase)47%[7]

Experimental Protocols

Protocol 1: Immobilization of Penicillin G Acylase (PGA) on Magnetic Nanoparticles

This protocol describes the covalent immobilization of PGA onto functionalized magnetic nanoparticles, which allows for easy recovery and reuse of the enzyme.

Materials:

  • Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ nanoparticles

  • Sodium silicate

  • Glutaraldehyde

  • Penicillin G Acylase (PGA) solution

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Coomassie Brilliant Blue (CBB-G250) solution

  • Water bath thermostatic oscillator

  • Centrifuge

Procedure:

  • Surface Modification of Nanoparticles:

    • Prepare silica-coated magnetic nanoparticles (Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄-SiO₂) by modifying the surface of the nanoparticles with sodium silicate.

    • Further modify the silica-coated nanoparticles with glutaraldehyde to obtain glutaraldehyde crosslinked nanoparticles (Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄-SiO₂-GA) for enzyme crosslinking.[5]

  • Enzyme Immobilization:

    • Dilute the PGA solution 45-fold with PBS (pH 8.0).

    • Add 0.1 g of the glutaraldehyde-activated magnetic nanoparticles to 5 mL of the diluted PGA solution.[5]

    • Incubate the mixture in a water bath thermostatic oscillator at 25°C with shaking at 115 rpm for the optimal immobilization time (determined experimentally).[5]

    • After incubation, separate the immobilized PGA by centrifugation.

    • Wash the immobilized enzyme pellet with PBS.

  • Determination of Immobilization Efficiency:

    • Recover the supernatant and washing liquid.

    • Measure the concentration of free PGA in the supernatant and washings using the Coomassie Brilliant Blue assay to determine the amount of unbound enzyme.[5]

Protocol 2: Enzymatic Synthesis of Ampicillin

This protocol outlines a one-pot, two-step synthesis of ampicillin from Penicillin G.

Materials:

  • Immobilized Penicillin G Acylase (iPGA)

  • Penicillin G (PenG)

  • D-phenylglycine methyl ester (D-PGME)

  • Phosphate buffer (100 mM, pH 7.0)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Round bottom flask

  • Magnetic stirrer

  • HPLC system for reaction monitoring

Procedure:

  • Step 1: Hydrolysis of Penicillin G to 6-APA

    • Add 7.5 mL of 40 mM Penicillin G in 100 mM phosphate buffer (pH 7.0) to a round bottom flask.

    • Add the immobilized PGA (e.g., 124 U_PenG_ per gram of carrier).[3]

    • Stir the reaction at room temperature (22-25°C).[3]

    • Monitor the reaction progress by HPLC until near complete conversion of Penicillin G to 6-APA is achieved.[3]

  • Step 2: Synthesis of Ampicillin

    • Once the hydrolysis is complete, add 7.5 mL of 120 mM D-PGME to the reaction mixture.[3]

    • Adjust the pH of the reaction mixture from approximately 6.4 to 7.0 with NaOH.[3]

    • Continue stirring at room temperature and monitor the formation of ampicillin by HPLC.

Protocol 3: Purification of Ampicillin by pH Adjustment and Crystallization

This protocol describes the recovery and purification of ampicillin from the aqueous reaction mixture.

Materials:

  • Reaction mixture containing ampicillin and 6-APA

  • Mineral acid (e.g., sulfuric acid, hydrochloric acid) for pH adjustment

  • Centrifuge or filtration apparatus

  • Deionized water

Procedure:

  • pH Adjustment for Precipitation:

    • After the enzymatic synthesis, the reaction mixture will typically have a pH above 7.

    • Lower the pH of the mixture to a value between 5.5 and 7.8 to induce the precipitation of ampicillin.[8] The optimal pH for selective precipitation of ampicillin while keeping most of the unreacted 6-APA in solution should be determined empirically.[8]

  • Crystallization and Recovery:

    • Cool the mixture to a temperature between 0 and 30°C to enhance crystallization.[8]

    • Allow the ampicillin to crystallize out of the solution.

    • Recover the solid ampicillin by filtration or centrifugation.[8]

  • Washing and Drying:

    • Wash the recovered ampicillin crystals with cold deionized water to remove residual impurities.

    • Dry the purified ampicillin under vacuum.

Protocol 4: Analytical HPLC for Reaction Monitoring

This protocol provides a method for the quantitative analysis of reactants and products during the enzymatic synthesis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 4 µm)

Mobile Phase and Conditions:

  • Method A (for Ampicillin, 6-APA, and D-PGME): [3]

    • Mobile Phase A: 20% methanol, 80% 0.02 M phosphate buffer (pH 7.0)

    • Mobile Phase B: 35% methanol, 65% 0.02 M phosphate buffer (pH 7.0)

    • Flow rate: 1 mL/min

    • Detection: 215 nm

    • Gradient: Start with Mobile Phase A, switch to Mobile Phase B from 5.5 to 25 minutes, then return to Mobile Phase A.

  • Method B (for Ampicillin and Dicloxacillin):

    • Mobile Phase: Acetonitrile:water (60:40, v/v), pH adjusted to 4 with orthophosphoric acid

    • Flow rate: 1 mL/min

    • Detection: 240 nm

Sample Preparation:

  • Withdraw a 100 µL sample from the reaction mixture.

  • Quench the reaction by diluting the sample 10-fold in a quench buffer (e.g., 75% methanol, 25% 0.02 M potassium phosphate, pH 6.0).[3]

  • Inject the diluted sample (e.g., 2 µL) into the HPLC system.[3]

Visualization

Enzymatic Synthesis Workflow

The following diagram illustrates the two-step enzymatic synthesis of ampicillin from Penicillin G.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Synthesis PenG Penicillin G APA 6-Aminopenicillanic Acid (6-APA) PenG->APA Immobilized Penicillin G Acylase (pH 7.0-8.0) PAA Phenylacetic Acid APA_synthesis 6-APA APA->APA_synthesis Intermediate PGME D-phenylglycine methyl ester (D-PGME) Ampicillin Ampicillin PGME->Ampicillin Immobilized Penicillin G Acylase (pH 6.5-7.0) Methanol Methanol

Caption: Workflow for the two-step enzymatic synthesis of ampicillin.

References

Spectroscopic analysis of penam compounds (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Spectroscopic Analysis of Penam Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction The this compound class of compounds, characterized by a thiazolidine ring fused to a β-lactam ring, forms the core structure of penicillin antibiotics. The precise structural elucidation and characterization of these molecules are critical in drug development, quality control, and research. This document outlines the application of three key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this compound compounds. Detailed protocols and representative data are provided to guide researchers in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton and the chemical environment of individual atoms.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts of the this compound core are highly characteristic. The following tables summarize typical chemical shift ranges for the key protons and carbons of a penicillin derivative (e.g., Penicillin G) in a common NMR solvent like DMSO-d₆.

Table 1: Typical ¹H NMR Chemical Shifts for Penicillin G Core (in DMSO-d₆)

Proton Chemical Shift (ppm) Multiplicity Notes
H-2 ~5.4-5.6 d
H-5 ~5.3-5.5 d
H-6 ~3.9-4.1 dd Coupling to H-5 and side-chain NH
C(2)-CH₃ (α) ~1.4-1.6 s
C(2)-CH₃ (β) ~1.5-1.7 s
Side-Chain NH ~8.0-9.0 d Exchangeable with D₂O

| Carboxylate OH | ~12.0-13.0 | br s | For free acid form, exchangeable |

Table 2: Typical ¹³C NMR Chemical Shifts for Penicillin G Core (in DMSO-d₆) [1][2][3]

Carbon Chemical Shift (ppm) Notes
C=O (β-lactam) ~175-177
C=O (Amide) ~170-173
C=O (Carboxylate) ~165-170
C-2 ~70-72
C-5 ~65-67
C-6 ~58-60

| C(2)-(CH₃)₂ | ~26-32 | Two distinct signals often observed |

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Instrumental Analysis:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift axis using the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound compounds, most notably the characteristic carbonyl stretching vibrations.

Data Presentation: Characteristic IR Absorptions

The β-lactam carbonyl absorption is a hallmark of the this compound structure and appears at an unusually high wavenumber due to ring strain.

Table 3: Characteristic IR Absorption Frequencies for this compound Compounds [5][6][7]

Functional Group Wavenumber (cm⁻¹) Intensity Notes
β-Lactam C=O Stretch 1770-1800 Strong High frequency due to ring strain.[7]
Amide C=O Stretch 1640-1680 Strong From the acyl side chain.
Carboxylate C=O Stretch 1590-1620 Strong For the salt form (e.g., penicillin G sodium).
Carboxylic Acid C=O Stretch 1700-1730 Strong For the free acid form.
Carboxylic Acid O-H Stretch 2500-3300 Strong, Broad For the free acid form.[8]

| N-H Stretch (Amide) | 3250-3400 | Medium | |

Experimental Protocol: IR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Place approximately 1-2 mg of the dry this compound compound into an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet-forming die.

  • Instrumental Analysis:

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Label the significant peaks in the spectrum corresponding to the functional groups listed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the this compound compound and offers structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules.

Data Presentation: Common Mass Fragments

The fragmentation of the this compound core often involves the cleavage of the β-lactam ring, leading to characteristic fragment ions.

Table 4: Common Fragment Ions of Penicillin G in Mass Spectrometry

m/z Value Fragment Identity Notes
[M+H]⁺ or [M-H]⁻ Molecular Ion Depends on positive or negative ion mode. For Penicillin G (C₁₆H₁₈N₂O₄S), MW is 334.39.
176 Thiazolidine ring fragment [C₇H₁₀NO₃S]⁺, resulting from the cleavage of the β-lactam ring.
160 Side-chain fragment [C₉H₉O₂N]⁺, corresponds to the phenylacetyl group.

| 91 | Tropylium ion | [C₇H₇]⁺, a common fragment from the benzyl group of the side chain. |

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the this compound compound (approx. 10-50 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[9]

  • Instrumental Analysis:

    • Set up the ESI-MS instrument. Typical parameters include:

      • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

      • Capillary Voltage: 3-5 kV.

      • Nebulizing Gas Flow: Set according to instrument recommendations.

      • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 8-12 L/min at 300-350 °C).

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Processing and Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. In this, the molecular ion is selected in the first mass analyzer, fragmented (e.g., via collision-induced dissociation - CID), and the resulting fragment ions are analyzed in the second mass analyzer.[10]

    • Correlate the observed fragment ions with the known structure of the this compound compound to confirm its identity.[11][12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of a this compound compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Compounds cluster_prep Sample Handling cluster_analysis Spectroscopic Techniques cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Final Characterization Penam_Sample This compound Compound NMR_Prep Dissolve in Deuterated Solvent Penam_Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Solution Penam_Sample->IR_Prep MS_Prep Prepare Dilute Solution Penam_Sample->MS_Prep NMR_Analysis NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Analysis NMR_Data NMR Spectra (Shifts, Coupling) NMR_Analysis->NMR_Data Interpretation Data Integration & Structural Elucidation NMR_Data->Interpretation IR_Analysis FT-IR Spectrometer IR_Prep->IR_Analysis IR_Data IR Spectrum (Functional Groups) IR_Analysis->IR_Data IR_Data->Interpretation MS_Analysis ESI-MS/MS MS_Prep->MS_Analysis MS_Data Mass Spectrum (MW, Fragments) MS_Analysis->MS_Data MS_Data->Interpretation

References

Application Notes and Protocols for Chromatographic Purification of Penam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of penam derivatives, a core structural class of β-lactam antibiotics. The information is intended to guide researchers in developing and implementing effective purification strategies for these valuable compounds.

Introduction to Chromatographic Purification of this compound Derivatives

The purification of this compound derivatives is a critical step in their development and manufacturing, ensuring the removal of impurities, starting materials, and byproducts. Chromatographic techniques are powerful tools for achieving high purity. The choice of technique depends on the scale of purification, the physicochemical properties of the target molecule, and the nature of the impurities. High-Performance Liquid Chromatography (HPLC) is often the method of choice for high-resolution analytical and preparative separations. Flash chromatography is a rapid and efficient method for preparative purification on a larger scale. Thin-Layer Chromatography (TLC) is an invaluable tool for reaction monitoring and preliminary separation development. Solid-Phase Extraction (SPE) is frequently employed for sample cleanup and concentration prior to chromatographic analysis.

Mechanism of Action of β-Lactam Antibiotics

This compound derivatives, like all β-lactam antibiotics, exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The core of this mechanism is the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Mechanism_of_Action_of_Beta-Lactam_Antibiotics cluster_bacterium Bacterial Cell B_Lactam β-Lactam Antibiotic (e.g., this compound derivative) PBP Penicillin-Binding Protein (PBP) B_Lactam->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Mechanism of action of β-lactam antibiotics.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique for the purification and analysis of this compound derivatives. Reversed-phase chromatography is the most common mode used.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Piperacillin and SulbactamDiamonsil C18 (150 x 4.6 mm, 5 µm)Methanol: 0.01 M Tetrabutylammonium hydroxide (50:50, v/v)1.0UV at 220 nm[1]
Ampicillin and SulbactamInertsil C18 (250 x 4.6 mm, 5 µm)Acetonitrile: 0.01M Ammonium acetate buffer pH 6.0 (17:83, v/v)1.0Not Specified[2]
TazobactamL1 packing (4.6 x 250 mm, 5 µm)Dibasic ammonium phosphate buffer1.5UV at 210 nm[3]
6-Aminopenicillanic Acid (APA)YMC-OSD C18 (250 x 4.0 mm)Acetonitrile: Water (60:40, v/v), pH 4.0 with orthophosphoric acid0.7UV at 240 nm[4]
Ampicillin, Dicloxacillin, and APAC18Acetonitrile: Water (60:40, v/v), pH 4.0 with orthophosphoric acid1.0UV at 240 nm[2]

This protocol provides a general starting point for developing an HPLC purification method for a novel this compound derivative.

Materials:

  • HPLC system with a UV detector

  • Appropriate C18 reversed-phase column (analytical or preparative)

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer salts (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., phosphoric acid, triethylamine)

  • Sample dissolved in a suitable solvent (compatible with the mobile phase)

  • 0.22 µm syringe filters

Method Development Workflow:

HPLC_Method_Development Start Start Solubility Determine Analyte Solubility Start->Solubility Scouting Analytical Scale Scouting Runs Solubility->Scouting Optimize Optimize Separation (Gradient, pH, etc.) Scouting->Optimize Scale_Up Scale up to Preparative Column Optimize->Scale_Up Purify Perform Purification Scale_Up->Purify Analyze Analyze Fractions (Analytical HPLC, TLC) Purify->Analyze Pool_Evaporate Pool Pure Fractions and Evaporate Solvent Analyze->Pool_Evaporate End End Pool_Evaporate->End

HPLC method development workflow.

Procedure:

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development (Analytical Scale):

    • Start with a generic gradient on an analytical C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

    • Inject a small amount of the sample and monitor the chromatogram.

    • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve the best separation of the target compound from impurities.

  • Scale-Up to Preparative HPLC:

    • Once an optimal separation is achieved on the analytical scale, transfer the method to a preparative column with the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions as they elute from the column, guided by the UV chromatogram.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC or TLC to determine their purity.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The purified this compound derivative can then be lyophilized or crystallized.

Flash Chromatography

Flash chromatography is a lower-pressure, higher-capacity alternative to HPLC, suitable for purifying larger quantities of material.[5]

Materials:

  • Flash chromatography system

  • Pre-packed silica gel or C18 columns

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Crude sample

  • Test tubes or fraction collector vials

Procedure:

  • TLC Method Development:

    • Develop a TLC method that provides good separation of the target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Selection and Equilibration:

    • Choose a column with the appropriate stationary phase (silica gel for normal-phase, C18 for reversed-phase) and size based on the amount of crude material.

    • Equilibrate the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel ("dry loading").

    • Alternatively, dissolve the sample in the initial mobile phase and inject it directly onto the column ("liquid loading").

  • Elution and Fraction Collection:

    • Run the mobile phase through the column, either isocratically or with a gradient of increasing solvent polarity.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and evaporate the solvent.

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography.[6]

Analyte(s)Stationary PhaseMobile PhaseVisualizationReference
PenicillinsSilica gel GF254Various, e.g., Ethyl acetate: Acetic acid: Water (3:1:1)UV (254 nm), Iodine vapor, Ninhydrin spray[6]
6-Aminopenicillanic Acid (APA), Ampicillin, DicloxacillinSilica gel HPTLC F254Methanol: Chloroform: Acetic acid (1:9:0.2, by volume)UV at 220 nm[2]
PenicillinSilica gelBenzene: Ethyl acetate: Acetic acid (40:40:20)UV illuminator[7]

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase

  • Visualization method (UV lamp, iodine chamber, or chemical stain)

Procedure:

  • Spotting: Using a capillary tube, apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp, in an iodine chamber, or by dipping in a chemical stain followed by heating.

  • Calculation of Rf Value: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It is often used for sample clean-up and concentration before HPLC analysis.

| Analyte(s) | SPE Cartridge | Conditioning | Elution | Reference | | :--- | :--- | :--- | :--- | | Amoxicillin, Ampicillin, Cloxacillin, Oxacillin, Penicillin G | Not specified | Water and Methanol | 0.1 M Phosphate buffer (pH 8) and Acetonitrile (1:1 v/v) |[8] | | Six Penicillins | Agilent SampliQ OPT | Not specified | Not specified |[5] |

SPE Workflow:

SPE_Workflow Start Start Condition Condition (Activate sorbent) Start->Condition Load Load Sample Condition->Load Wash Wash (Remove impurities) Load->Wash Elute Elute Analyte Wash->Elute End End Elute->End

General solid-phase extraction workflow.

Procedure:

  • Conditioning: The SPE cartridge is conditioned with a solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solvent similar to the sample matrix (e.g., water or buffer).

  • Loading: The sample is passed through the cartridge, and the analytes of interest are retained on the sorbent.

  • Washing: The cartridge is washed with a solvent that removes interfering compounds but leaves the analytes bound to the sorbent.

  • Elution: A stronger solvent is used to elute the analytes from the sorbent. The collected eluate can then be analyzed by HPLC or other techniques.

Conclusion

The successful purification of this compound derivatives relies on the systematic application of chromatographic principles. By understanding the fundamentals of HPLC, flash chromatography, TLC, and SPE, and by developing methods tailored to the specific compound of interest, researchers can achieve the high levels of purity required for further research and development. The protocols and data presented here serve as a guide to facilitate this process.

References

Application Notes: In Vitro Assays for Penam Compound Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penam compounds, a cornerstone of the β-lactam class of antibiotics, are characterized by a bicyclic structure featuring a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1] Their primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[1] However, the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring, necessitates the continuous development and evaluation of new this compound derivatives.[3][4]

These application notes provide detailed protocols for a suite of essential in vitro assays designed to characterize the bioactivity of novel this compound compounds. The described methods will enable researchers to assess antibacterial potency, evaluate interactions with resistance enzymes, elucidate the mechanism of action, and determine preliminary safety profiles.

Antibacterial Susceptibility Testing

The initial evaluation of a this compound compound involves determining its ability to inhibit bacterial growth. The two most common methods for this are the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This quantitative measure is a gold standard for assessing antimicrobial potency.

Experimental Protocol

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterial strain from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth or Cation-Adjusted Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO or water).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.[7] Typically, 10-12 concentrations are tested.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.[7]

    • Include a positive control (bacteria with no compound) and a negative control (broth only, no bacteria).[5]

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[7]

  • Result Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8]

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a plate reader.[7]

Data Presentation

Table 1: Example MIC Values for this compound Compounds against various bacterial strains.

Compound Staphylococcus aureus (ATCC 29213) Escherichia coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853)
Penicillin G 0.06 µg/mL >128 µg/mL >128 µg/mL
Ampicillin 0.25 µg/mL 8 µg/mL >128 µg/mL
Piperacillin 2 µg/mL 4 µg/mL 16 µg/mL
Test Compound A 0.5 µg/mL 16 µg/mL 64 µg/mL

| Test Compound B | 8 µg/mL | 32 µg/mL | >128 µg/mL |

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis start Start prep_bac Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bac prep_comp Prepare Serial Dilutions of this compound Compound start->prep_comp inoculate Inoculate Microplate Wells with Bacteria prep_bac->inoculate prep_comp->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Growth (or Read OD600) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobials.[9] It involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and if the organism is susceptible, a clear zone of no growth will appear around the disk.[10]

Experimental Protocol

  • Plate Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees each time.[11][12]

    • Allow the plate to dry for 3-5 minutes.[12]

  • Disk Application:

    • Prepare sterile paper disks impregnated with known concentrations of the this compound compounds.

    • Aseptically place the disks onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[12]

    • Ensure disks are placed at least 24 mm apart to prevent overlapping zones of inhibition.[13]

    • Gently press each disk to ensure complete contact with the agar surface.[10]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[10]

    • After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm) using a ruler or caliper.[13]

  • Result Interpretation:

    • The zone diameter is compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R) to the compound.[13]

Data Presentation

Table 2: Example Zone of Inhibition Diameters for this compound Compounds.

Compound (Disk Content) S. aureus (mm) Interpretation E. coli (mm) Interpretation
Penicillin G (10 U) 30 S 0 R
Ampicillin (10 µg) 28 S 18 S
Piperacillin (100 µg) 25 S 22 S
Test Compound C (30 µg) 22 S 12 R

| Test Compound D (30 µg) | 15 | I | 19 | S |

Workflow Diagram

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Inoculate Mueller-Hinton Agar (Create Bacterial Lawn) prep_inoculum->streak_plate apply_disks Apply this compound-Impregnated Disks to Agar Surface streak_plate->apply_disks incubate Invert and Incubate at 37°C for 16-24 hours apply_disks->incubate measure_zones Measure Diameters of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret as S, I, or R using CLSI standards measure_zones->interpret end End interpret->end

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

β-Lactamase Inhibition Assay

Many bacteria achieve resistance by producing β-lactamase enzymes, which inactivate this compound compounds by hydrolyzing their β-lactam ring.[4] This assay evaluates a compound's ability to inhibit these enzymes, a crucial feature for combination therapies (e.g., amoxicillin/clavulanic acid). The nitrocefin assay is a common colorimetric method for this purpose.[14]

Experimental Protocol

  • Reagent Preparation:

    • Prepare a solution of purified β-lactamase enzyme (e.g., TEM-1) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a stock solution of the chromogenic substrate, nitrocefin. Nitrocefin is yellow and turns red upon hydrolysis by β-lactamase.[14]

    • Prepare serial dilutions of the test this compound compound and a known inhibitor (e.g., clavulanic acid) as a positive control.[15]

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase enzyme solution to wells containing the diluted test compounds or controls.

    • Pre-incubate the enzyme with the inhibitors for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Data Acquisition:

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.

Data Presentation

Table 3: Example IC₅₀ Values for β-Lactamase Inhibition.

Compound TEM-1 β-Lactamase IC₅₀ (µM) SHV-1 β-Lactamase IC₅₀ (µM)
Clavulanic Acid 0.1 0.2
Sulbactam 0.8 1.5
Tazobactam 0.08 0.15
Test Compound E 5.2 10.8

| Test Compound F | >100 | >100 |

Workflow Diagram

Beta_Lactamase_Workflow start Start dispense_inhibitor Dispense Diluted this compound Compound (Inhibitor) into Microplate start->dispense_inhibitor add_enzyme Add β-Lactamase Enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate to Allow Enzyme-Inhibitor Binding add_enzyme->pre_incubate add_nitrocefin Add Nitrocefin Substrate to Initiate Reaction pre_incubate->add_nitrocefin measure_abs Measure Absorbance at 486nm (Kinetic Read) add_nitrocefin->measure_abs calculate_ic50 Calculate Reaction Rates and Determine IC₅₀ measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for β-Lactamase inhibition (IC₅₀) assay.

Mechanism of Action: Penicillin-Binding Protein (PBP) Assay

This compound compounds exert their bactericidal effect by acylating an active site serine in PBPs, inhibiting their transpeptidase activity required for cell wall cross-linking.[3] A competitive binding assay can be used to determine the affinity of a novel compound for specific PBPs.

Experimental Protocol

  • PBP Preparation:

    • Isolate bacterial membranes containing PBPs from the test organism via cell lysis and ultracentrifugation. Alternatively, use purified recombinant PBPs.

  • Competitive Binding Assay:

    • In a microtube or microplate, incubate the prepared PBPs with various concentrations of the unlabeled test this compound compound. This allows the test compound to bind to the PBPs.

    • Add a known, fixed concentration of a fluorescently labeled β-lactam probe (e.g., Bocillin FL, a fluorescent penicillin derivative). This probe will bind to any PBPs not occupied by the test compound.

    • Allow the binding reaction to reach equilibrium.

  • Detection and Analysis:

    • Stop the reaction and separate the PBP-probe complexes from the unbound probe using SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent band is inversely proportional to the binding affinity of the test compound.

    • Quantify the band intensity and plot it against the concentration of the test compound.

    • Calculate the IC₅₀, the concentration of the test compound that inhibits 50% of the fluorescent probe binding.

Data Presentation

Table 4: Example IC₅₀ Values for PBP Binding in S. pneumoniae.

Compound PBP1a IC₅₀ (µM) PBP2x IC₅₀ (µM) PBP3 IC₅₀ (µM)
Penicillin G 0.1 0.05 0.2
Cefotaxime 0.5 0.1 0.02
Meropenem 0.03 0.04 0.08
Test Compound G 0.8 0.2 1.5

| Test Compound H | >50 | >50 | >50 |

Signaling Pathway Diagram

PBP_Inhibition cluster_synthesis Normal Peptidoglycan Synthesis cluster_inhibition Inhibition by this compound Compound pbp Penicillin-Binding Protein (PBP) crosslink Cross-linked Peptidoglycan (Stable Cell Wall) pbp->crosslink Catalyzes Cross-linking inactive_pbp Inactive Acyl-PBP Complex pbp->inactive_pbp peptides Peptidoglycan Stem Peptides peptides->pbp Binds This compound This compound Compound This compound->pbp Covalently Binds (Inhibits) no_crosslink Inhibition of Cross-linking inactive_pbp->no_crosslink Leads to lysis Cell Wall Weakening & Cell Lysis no_crosslink->lysis

Caption: Mechanism of action of this compound compounds via PBP inhibition.

Cytotoxicity Assay

While targeting bacterial cells, it is crucial to assess whether a compound has toxic effects on mammalian cells. Cytotoxicity assays measure cell viability or death in response to the compound.[16] The LDH release assay is a common method that quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.

Experimental Protocol

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HepG2 human liver cells or L929 mouse fibroblasts) in a 96-well plate at a predetermined density.[17]

    • Incubate for 24 hours to allow cells to attach and form a monolayer.

  • Compound Exposure:

    • Remove the culture medium and add fresh medium containing serial dilutions of the this compound compound.

    • Include a negative control (cells with vehicle only), a positive control (cells treated with a known toxin or a lysis buffer to achieve maximum LDH release), and a background control (medium only).[18]

  • Incubation and Sample Collection:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Measurement:

    • Add the LDH assay reagent mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well of the new plate.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Incubate in the dark at room temperature for approximately 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control (maximum LDH release).

    • Determine the CC₅₀ (50% cytotoxic concentration) by plotting percent cytotoxicity against the log of the compound concentration.

Data Presentation

Table 5: Example Cytotoxicity Data for this compound Compounds on HepG2 Cells.

Compound CC₅₀ (µM) Therapeutic Index (CC₅₀ / MIC*)
Doxorubicin (Control Toxin) 1.5 -
Penicillin G >200 >3125
Test Compound G 150 187.5
Test Compound I 25 < 10

*Calculated using the MIC against S. aureus from Table 1.

Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells incubate1 Incubate 24h for Cell Adherence seed_cells->incubate1 add_compound Expose Cells to Serial Dilutions of this compound Compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 collect_supernatant Collect Culture Supernatant incubate2->collect_supernatant run_ldh_assay Perform LDH Release Assay collect_supernatant->run_ldh_assay measure_abs Measure Absorbance at 490nm run_ldh_assay->measure_abs calculate_cc50 Calculate % Cytotoxicity and Determine CC₅₀ measure_abs->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for cytotoxicity determination via LDH assay.

References

Application Notes and Protocols for Studying the Efficacy of Penam Antibiotics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penam antibiotics, a cornerstone of antibacterial therapy, function by inhibiting the synthesis of the bacterial cell wall. Evaluating the in vivo efficacy of novel and existing this compound antibiotics is a critical step in preclinical drug development. Animal models of infection are indispensable tools for this purpose, providing a platform to study pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic efficacy in a physiological context. These application notes provide detailed protocols for commonly used animal models and associated experimental procedures to assess the efficacy of this compound antibiotics.

Key Animal Models for Efficacy Studies

The choice of an animal model depends on the target pathogen and the clinical indication being modeled. Murine models are most frequently utilized due to their cost-effectiveness, well-characterized genetics, and the availability of immunological reagents.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the efficacy of antibiotics under conditions of immunosuppression, allowing for the assessment of direct antimicrobial activity with minimal interference from the host immune system.

Protocol:

  • Immunosuppression: Induce neutropenia in mice (e.g., female ICR or Swiss Webster mice, 20-25g) by intraperitoneal (i.p.) injection of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa) to mid-logarithmic phase in an appropriate broth medium. Wash the bacterial cells with sterile saline or phosphate-buffered saline (PBS) and dilute to the desired concentration (typically 10^6 to 10^7 colony-forming units (CFU)/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.

  • Antibiotic Administration: Initiate antibiotic treatment at a predetermined time post-infection (e.g., 2 hours). Administer the this compound antibiotic via a clinically relevant route (e.g., subcutaneous, intravenous, or oral). Dosing regimens can be varied to determine the PK/PD driver of efficacy (e.g., %T>MIC, AUC/MIC).

  • Endpoint Measurement: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Calculate the bacterial load as log10 CFU/thigh. Efficacy is determined by the reduction in bacterial count compared to untreated control animals.

Murine Pneumonia Model

This model is essential for evaluating antibiotics intended for the treatment of respiratory tract infections.

Protocol:

  • Inoculum Preparation: Prepare the bacterial inoculum (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae) as described for the thigh infection model. The concentration may need to be optimized to establish a consistent infection.

  • Infection: Anesthetize the mice and instill the bacterial suspension (typically 20-50 µL) into the lungs via intranasal or intratracheal administration.

  • Antibiotic Administration: Begin antibiotic treatment at a specified time after infection (e.g., 4-6 hours). Administer the this compound antibiotic as required.

  • Endpoint Measurement:

    • Bacterial Load: At a defined endpoint (e.g., 24 or 48 hours), euthanize the mice, aseptically remove the lungs, and homogenize for quantitative culture.

    • Survival Studies: Monitor the survival of treated and untreated animals over a period of 7-14 days.

    • Histopathology: Collect lung tissue for histopathological examination to assess inflammation and tissue damage.

Murine Sepsis Model

Sepsis models are used to evaluate the efficacy of antibiotics in treating systemic infections and preventing mortality.

Protocol:

  • Infection Induction: Induce sepsis by:

    • Intraperitoneal Injection: Inject a standardized dose of bacteria (e.g., Escherichia coli, Staphylococcus aureus) directly into the peritoneal cavity.

    • Cecal Ligation and Puncture (CLP): This surgical procedure creates a polymicrobial intra-abdominal infection that closely mimics clinical sepsis. Anesthetize the mouse, exteriorize the cecum, ligate it below the ileocecal valve, and puncture it with a needle of a specific gauge.

  • Antibiotic and Fluid Administration: Initiate antibiotic treatment and fluid resuscitation at a clinically relevant time point after the septic insult.[1]

  • Endpoint Measurement:

    • Survival: Monitor survival over several days.

    • Bacterial Load: Determine bacterial counts in blood and various organs (e.g., spleen, liver, lungs) at specific time points.

    • Inflammatory Markers: Measure cytokine levels (e.g., TNF-α, IL-6) in the blood.

Essential Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro. It is a critical parameter for correlating drug exposure with efficacy.

Protocol (Broth Microdilution):

  • Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the this compound antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Dilute an overnight bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity.[2]

Determination of Bacterial Load in Tissues

Accurate quantification of bacterial burden is fundamental to assessing antibiotic efficacy.

Protocol:

  • Tissue Collection: Aseptically harvest the target organ (e.g., thigh muscle, lung, spleen, liver).

  • Homogenization: Weigh the tissue and homogenize it in a known volume of sterile saline or PBS using a mechanical homogenizer.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of the tissue homogenate. Plate 100 µL of appropriate dilutions onto suitable agar plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C. Count the colonies on plates with 30-300 colonies to calculate the CFU per gram of tissue.[3]

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different antibiotics, dosing regimens, and bacterial strains.

Table 1: In Vivo Efficacy of this compound Antibiotics in the Neutropenic Mouse Thigh Infection Model

AntibioticBacterial StrainMIC (µg/mL)Dosing Regimen (mg/kg)RouteLog10 CFU/thigh (24h) - UntreatedLog10 CFU/thigh (24h) - TreatedLog10 Reduction
Penicillin GS. pneumoniae (susceptible)0.0150.6 (q1h x 6)s.c.~8.0~2.0~6.0
Penicillin GS. pneumoniae (resistant)1.040 (q1h x 6)s.c.~8.0~6.0~2.0
ImipenemS. pneumoniae (resistant)0.250.42 (q1h x 6)s.c.~8.0~6.0~2.0
AmoxicillinS. pneumoniae (insensitive)1.0200 (q8h x 4)i.p.8.83 ± 1.11Significantly ReducedN/A

Data compiled from multiple sources for illustrative purposes.

Table 2: Survival Rates in Murine Pneumonia and Sepsis Models

ModelBacterial StrainAntibioticDosing Regimen (mg/kg)Survival Rate - UntreatedSurvival Rate - Treated
PneumoniaS. pneumoniae (resistant)Penicillin G160 (b.i.d.)0%40%
PneumoniaS. pneumoniae (resistant)Imipenem40 (b.i.d.)0%90%
PneumoniaS. pneumoniae (insensitive)Amoxicillin50 (q8h x 4)5.05%66.6%
PneumoniaS. pneumoniae (insensitive)Amoxicillin200 (q8h x 4)11.1%83.3%

Data compiled from multiple sources for illustrative purposes.

Visualizations

Mechanism of Action of this compound Antibiotics

Penam_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_antibiotic This compound Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall_Synthesis Cell Wall Synthesis (Cross-linking) PBP->Cell_Wall_Synthesis Inhibition Inhibition PBP->Inhibition Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Stable_Cell_Wall Stable Cell Wall Cell_Wall_Synthesis->Stable_Cell_Wall Unstable_Cell_Wall Unstable Cell Wall Cell_Wall_Synthesis->Unstable_Cell_Wall This compound This compound Antibiotic This compound->Inhibition Inhibition->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Unstable_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of this compound antibiotics.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization Immunosuppression Immunosuppression (for neutropenic models) Animal_Acclimatization->Immunosuppression Infection Infection (Thigh, Lung, or IP) Immunosuppression->Infection Bacterial_Culture Bacterial Culture & Inoculum Prep Bacterial_Culture->Infection Treatment_Groups Randomization to Treatment Groups (Control vs. This compound) Infection->Treatment_Groups Antibiotic_Admin Antibiotic Administration Treatment_Groups->Antibiotic_Admin Euthanasia Euthanasia & Tissue Collection Antibiotic_Admin->Euthanasia Survival_Monitoring Survival Monitoring Antibiotic_Admin->Survival_Monitoring Bacterial_Load Bacterial Load Determination (CFU) Euthanasia->Bacterial_Load Histopathology Histopathology Euthanasia->Histopathology Data_Analysis Data Analysis & Interpretation Bacterial_Load->Data_Analysis Survival_Monitoring->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for in vivo efficacy studies.

Host Immune Recognition of Bacterial Pathogens

Host_Immune_Response cluster_pathogen Bacterium cluster_host_cell Host Immune Cell (e.g., Macrophage) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptor (TLR) PAMPs->TLR Recognition MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB AP1 AP-1 MAPK->AP1 NFkB_TF NF-κB NFkB->NFkB_TF Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Proinflammatory_Cytokines Transcription NFkB_TF->Proinflammatory_Cytokines Transcription

Caption: Simplified host innate immune signaling.

References

Application Notes and Protocols for Side Chain Modification of the Penam Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic modification of the penam structure, a core component of penicillin antibiotics. The focus is on the acylation of 6-aminopenicillanic acid (6-APA), the primary precursor for semi-synthetic penicillins.

Introduction

The this compound structure, featuring a fused β-lactam and thiazolidine ring system, is the foundational scaffold of penicillin antibiotics.[1] The biological activity and spectrum of these antibiotics are largely determined by the nature of the acylamino side chain at the C-6 position.[1] Modification of this side chain is a critical strategy in drug development to enhance potency, broaden the spectrum of activity, improve stability, and overcome bacterial resistance mechanisms, such as degradation by β-lactamase enzymes.[1]

This document outlines protocols for the synthesis of three key semi-synthetic penicillins: Ampicillin, Penicillin V, and Oxacillin, starting from 6-aminopenicillanic acid (6-APA). Both traditional chemical acylation and enzymatic synthesis methods are detailed, providing researchers with a comprehensive guide to these important transformations.

Data Presentation: Summary of Synthesized Penicillins

The following table summarizes the key quantitative data for the synthesis of Ampicillin, Penicillin V, and Oxacillin.

ProductStructureMolecular FormulaMolecular Weight ( g/mol )Synthetic MethodTypical Yield (%)Key Characterization Data
Ampicillin Ampicillin StructureC₁₆H₁₉N₃O₄S349.4Chemical & Enzymatic85-96%MS (ESI+): m/z 350.1 [M+H]⁺¹H NMR (DMSO-d₆): δ 1.41 (s, 3H), 1.53 (s, 3H), 4.14 (s, 1H), 4.95 (d, 1H), 5.39 (d, 1H), 5.46 (dd, 1H), 7.25-7.45 (m, 5H), 8.58 (d, 1H)
Penicillin V Potassium Salt Penicillin V StructureC₁₆H₁₇KN₂O₅S388.48Chemical & Enzymatic~90%IR (KBr, cm⁻¹): 3380 (N-H), 1770 (β-lactam C=O), 1680 (amide C=O), 1600, 1490 (aromatic C=C)¹³C NMR (D₂O): δ 25.8, 27.9, 43.5, 57.9, 66.8, 67.2, 72.1, 115.4, 122.9, 129.7, 157.1, 169.2, 172.5, 176.3
Oxacillin Sodium Salt Oxacillin StructureC₁₉H₁₈N₃NaO₅S423.42ChemicalNot specifiedIR (ATR, cm⁻¹): 3300 (N-H), 1765 (β-lactam C=O), 1660 (amide C=O), 1600, 1490 (aromatic C=C)¹³C NMR (DMSO-d₆): δ 10.9, 27.2, 30.8, 59.8, 64.9, 67.1, 72.5, 96.1, 125.9, 128.5, 129.3, 131.2, 158.9, 160.8, 163.5, 169.1, 173.8

Experimental Protocols

Protocol 1: Chemical Synthesis of Ampicillin

This protocol describes the acylation of 6-APA with D-(-)-α-phenylglycine methyl ester hydrochloride.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-α-phenylglycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Acetone

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend 6-APA (1 equivalent) in a mixture of water and acetone at 0-5 °C.

  • Add triethylamine (2 equivalents) dropwise to the suspension to dissolve the 6-APA.

  • In a separate flask, dissolve D-(-)-α-phenylglycine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.

  • Add the solution of the acyl chloride slowly to the 6-APA solution while maintaining the temperature at 0-5 °C and stirring vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with dilute HCl to pH 2.

  • Extract the aqueous layer with dichloromethane to remove unreacted starting materials.

  • Adjust the pH of the aqueous layer to 4.8 with sodium bicarbonate to precipitate the ampicillin.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield ampicillin.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Enzymatic Synthesis of Ampicillin

This protocol utilizes immobilized Penicillin G Acylase (PGA) for a greener synthesis of ampicillin.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase (E. coli)

  • Phosphate buffer (pH 6.5)

  • Hydrochloric acid (2N)

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing 50 mL of phosphate buffer (pH 6.5).

  • Add 6-APA to a final concentration of 100 mM and PGME to a final concentration of 300 mM.

  • Add immobilized PGA (e.g., 15 U/100 µg of support).

  • Maintain the reaction at 35°C with constant stirring (e.g., 200 rpm).

  • Keep the pH constant at 6.5 by the controlled addition of 2N HCl.

  • Monitor the formation of ampicillin by taking samples at specific time intervals and analyzing them by HPLC.

  • Upon completion, separate the immobilized enzyme by filtration for reuse.

  • Isolate ampicillin from the reaction mixture by adjusting the pH to its isoelectric point (pH 4.8) to induce precipitation.

  • Filter the precipitated ampicillin, wash with cold water, and dry under vacuum. A yield of up to 96% of 6-APA conversion can be achieved.[2]

Protocol 3: Chemical Synthesis of Penicillin V Potassium Salt

This protocol details the acylation of 6-APA with phenoxyacetyl chloride.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Phenoxyacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Potassium acetate

  • n-Butanol

Procedure:

  • Dissolve 6-APA (1 equivalent) in a mixture of acetone and water at 0-5 °C.

  • Add a solution of sodium bicarbonate (2.5 equivalents) in water to the 6-APA solution.

  • Slowly add a solution of phenoxyacetyl chloride (1.1 equivalents) in acetone to the reaction mixture while maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, extract the mixture with an organic solvent (e.g., ethyl acetate) to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the Penicillin V acid into an organic solvent like n-butanol.

  • Add a solution of potassium acetate in n-butanol to the organic extract to precipitate the potassium salt of Penicillin V.

  • Filter the precipitate, wash with acetone, and dry under vacuum.

Protocol 4: Chemical Synthesis of Oxacillin Sodium Salt

This protocol describes the synthesis of oxacillin by acylating 6-APA with 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Sodium 2-ethylhexanoate

  • Diethyl ether

Procedure:

  • Suspend 6-APA (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) and stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C.

  • In a separate flask, dissolve 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the 6-APA solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Add a solution of sodium 2-ethylhexanoate in a suitable solvent (e.g., ethanol or isopropanol) to the filtrate to precipitate the sodium salt of oxacillin.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Visualizations

Experimental Workflow: Chemical Synthesis of Semi-Synthetic Penicillins

General Workflow for Chemical Synthesis of Penicillins cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-APA 6-Aminopenicillanic Acid (6-APA) Acylation Acylation Reaction (Solvent, Base, Low Temp) 6-APA->Acylation Acyl_Chloride Acyl Chloride (e.g., Phenoxyacetyl chloride) Acyl_Chloride->Acylation Extraction Solvent Extraction Acylation->Extraction Precipitation Precipitation / Crystallization Extraction->Precipitation Purification Filtration & Drying Precipitation->Purification Penicillin Semi-Synthetic Penicillin Purification->Penicillin

Caption: General workflow for the chemical synthesis of semi-synthetic penicillins.

Signaling Pathway: Enzymatic Synthesis of Ampicillin

Enzymatic Synthesis of Ampicillin Pathway PGA Immobilized Penicillin G Acylase Acyl_Enzyme Acyl-Enzyme Intermediate PGA->Acyl_Enzyme + PGME PGME D-(-)-phenylglycine methyl ester (PGME) Ampicillin Ampicillin Acyl_Enzyme->Ampicillin + 6-APA Methanol Methanol Hydrolysis Hydrolysis (Side Reaction) Acyl_Enzyme->Hydrolysis + Water 6-APA 6-Aminopenicillanic Acid (6-APA) Ampicillin->PGA Enzyme Regeneration Water Water Hydrolysis->PGA Enzyme Regeneration Phenylglycine Phenylglycine Hydrolysis->Phenylglycine Comparison of Synthesis Methods cluster_chem Chemical Method cluster_enz Enzymatic Method Start 6-APA + Acyl Donor Chemical Chemical Synthesis Start->Chemical Enzymatic Enzymatic Synthesis Start->Enzymatic Chem_Cond Harsh Conditions: - Low Temperatures - Organic Solvents - Protecting Groups Chemical->Chem_Cond Chem_Waste Byproducts & Waste Chemical->Chem_Waste Enz_Cond Mild Conditions: - Aqueous Media - Room Temperature - High Specificity Enzymatic->Enz_Cond Enz_Waste Greener Process: - Less Waste - Recyclable Catalyst Enzymatic->Enz_Waste Product Semi-Synthetic Penicillin Chem_Waste->Product Enz_Waste->Product

References

Application Notes and Protocols: Penam Sulfones as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, poses a significant threat to global public health. Penam sulfones are a class of compounds that act as potent inhibitors of many β-lactamases. By inactivating these bacterial defense enzymes, this compound sulfones can restore the efficacy of β-lactam antibiotics. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound sulfones as β-lactamase inhibitors, with a focus on sulbactam and tazobactam.

Mechanism of Action

This compound sulfones are "suicide inhibitors" or "mechanism-based inactivators." They are structurally similar to penicillin and act as a substrate for β-lactamase enzymes. The inhibition process involves the formation of a stable, covalent acyl-enzyme intermediate that is resistant to hydrolysis. This effectively sequesters the enzyme, preventing it from degrading β-lactam antibiotics.[1][2]

The key steps in the mechanism of action are:

  • Binding: The this compound sulfone binds to the active site of the β-lactamase enzyme.

  • Acylation: The serine residue in the active site of the β-lactamase attacks the β-lactam ring of the this compound sulfone, forming a covalent acyl-enzyme intermediate.

  • Rearrangement: The this compound sulfone molecule then undergoes a series of chemical rearrangements.

  • Stable Intermediate: These rearrangements lead to the formation of a stable, inactivated enzyme-inhibitor complex.[3]

This irreversible inhibition allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect.[4][5]

Data Presentation: Inhibitory Activity of this compound Sulfones

The inhibitory potency of this compound sulfones is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency. The following tables summarize the inhibitory activity of sulbactam, tazobactam, and other this compound sulfones against various β-lactamases.

Table 1: Inhibitory Activity (IC50 in µM) of Sulbactam and Tazobactam against Common β-Lactamases

β-LactamaseSulbactam (IC50 µM)Tazobactam (IC50 µM)Reference
TEM-10.80.08[6]
SHV-15.00.1[6]
PC10.10.03[6]

Table 2: Inhibition Constants (Ki in µM) of this compound Sulfones against Various β-Lactamases

Inhibitorβ-LactamaseKi (µM)Reference
SulbactamCTX-M-150.018[7][8]
SulbactamKPC-226[7][8]
SulbactamSHV-5129,000[7][8]
SulbactamTEM-15,300[7][8]
SulbactamADC-7 (Acinetobacter)44[7][8]
SulbactamAmpC (P. aeruginosa)32[7][8]
SulbactamP99 (E. cloacae)19[7][8]
SulbactamOXA-1022[7][8]
SulbactamOXA-23130[7][8]
SulbactamOXA-240.4[7][8]
SulbactamOXA-484[7][8]
TazobactamTEM-10.008[6]
TazobactamSHV-10.03[6]
TazobactamPC10.004[6]
SA2-13SHV-10.7 ± 0.1[9]
PSR-4-157SHV-11.8 ± 0.3[9]
PSR-4-155SHV-14.3 ± 0.6[9]
PSR-3-226SHV-12.6 ± 0.3[9]

Experimental Protocols

Protocol 1: Determination of β-Lactamase Activity and Inhibition using Nitrocefin Assay

This protocol describes a colorimetric assay to measure the activity of β-lactamases and the inhibitory effect of this compound sulfones using the chromogenic cephalosporin substrate, nitrocefin.[10][11]

Materials:

  • Purified β-lactamase enzyme

  • This compound sulfone inhibitor (e.g., sulbactam, tazobactam)

  • Nitrocefin solution (typically 100 µM in phosphate buffer)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified β-lactamase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound sulfone inhibitor in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.

    • Add varying concentrations of the this compound sulfone inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the reaction.

  • Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the minimum concentration of a β-lactam antibiotic, alone and in combination with a this compound sulfone inhibitor, that inhibits the visible growth of a bacterial strain.[12][13]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution

  • This compound sulfone inhibitor stock solution (at a fixed concentration, e.g., 4 µg/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum preparation

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) in sterile saline or broth. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic and Inhibitor Dilutions:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.

    • For the combination assay, prepare the same serial dilutions of the antibiotic in CAMHB containing a fixed concentration of the this compound sulfone inhibitor.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 3: Checkerboard Assay for Synergy Assessment

The checkerboard assay is used to systematically evaluate the interaction between a β-lactam antibiotic and a this compound sulfone inhibitor to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[6]

Materials:

  • Same as for the Broth Microdilution MIC assay.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic and inhibitor concentrations.

    • Along the x-axis (columns), prepare serial dilutions of the β-lactam antibiotic.

    • Along the y-axis (rows), prepare serial dilutions of the this compound sulfone inhibitor.

  • Inoculation: Inoculate each well with the standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Collection: After incubation, determine the MIC of each drug alone and in combination from the wells showing no visible growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Antibiotic (FICA) = MIC of antibiotic in combination / MIC of antibiotic alone

      • FIC of Inhibitor (FICB) = MIC of inhibitor in combination / MIC of inhibitor alone

    • Calculate the FICI by summing the individual FIC values: FICI = FICA + FICB

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Mandatory Visualization

beta_lactamase_inhibition cluster_bacterium Bacterium Beta-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes (Resistance) Inactive_Complex Inactive Enzyme- Inhibitor Complex Beta-Lactamase->Inactive_Complex Forms Penam_Sulfone This compound Sulfone Inhibitor Penam_Sulfone->Beta-Lactamase Irreversibly Binds experimental_workflow cluster_assays Experimental Assays for this compound Sulfone Evaluation Start Start: Evaluate This compound Sulfone Enzyme_Kinetics Protocol 1: β-Lactamase Inhibition Assay (Nitrocefin) Start->Enzyme_Kinetics MIC_Testing Protocol 2: Broth Microdilution MIC Start->MIC_Testing Data_Analysis Data Analysis: IC50, Ki, MIC, FICI Enzyme_Kinetics->Data_Analysis Synergy_Testing Protocol 3: Checkerboard Assay MIC_Testing->Synergy_Testing Synergy_Testing->Data_Analysis Conclusion Conclusion: Assess Inhibitor Efficacy Data_Analysis->Conclusion

References

Techniques for Investigating Penam-Protein Binding Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of biophysical and structural techniques used to investigate the binding interactions between penam antibiotics and their protein targets. Understanding these interactions is crucial for the development of new and more effective antibacterial agents.

Introduction to this compound-Protein Interactions

Penams are a class of β-lactam antibiotics, characterized by a bicyclic ring structure, that includes penicillins. Their mechanism of action involves the covalent modification of bacterial enzymes, primarily penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2] Investigating the binding of penams to these proteins, as well as to β-lactamases which confer resistance, is fundamental to understanding their efficacy and for designing new drugs that can overcome resistance mechanisms.

This guide covers several key techniques that provide qualitative and quantitative data on these interactions, from thermodynamic and kinetic parameters to high-resolution structural details of the binding site.

Biophysical Techniques for Binding Analysis

Isothermal Titration Calorimetry (ITC)

Application Note: Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions.[3][4] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[5][6] This technique is performed in-solution and is label-free.

Quantitative Data Summary:

ParameterTypical Range for this compound-Protein InteractionsSignificance
Binding Affinity (Kd) Micromolar (µM) to Nanomolar (nM)Strength of the interaction; lower Kd indicates stronger binding.
Stoichiometry (n) ~1Number of this compound molecules binding to one protein molecule.
Enthalpy (ΔH) Varies (can be positive or negative)Contribution of hydrogen bonds and van der Waals forces to binding.
Entropy (ΔS) Varies (can be positive or negative)Contribution of hydrophobic interactions and conformational changes to binding.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the purified target protein in a suitable buffer (e.g., PBS or HEPES). The buffer should be identical for both the protein and the this compound antibiotic to minimize heats of dilution.

    • Prepare a concentrated solution of the this compound antibiotic in the same buffer.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.[7]

    • Load the this compound solution into the injection syringe.[4]

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution.[4]

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

    • Continue injections until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.[4] ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Solution Prepare Protein in Buffer Degas_Protein Degas Protein Solution Protein_Solution->Degas_Protein Penam_Solution Prepare this compound in same Buffer Degas_this compound Degas this compound Solution Penam_Solution->Degas_this compound Load_Protein Load Protein into Sample Cell Degas_Protein->Load_Protein Load_this compound Load this compound into Injection Syringe Degas_this compound->Load_this compound Equilibrate Equilibrate System Load_Protein->Equilibrate Titrate Perform Serial Injections Load_this compound->Titrate Equilibrate->Titrate Integrate_Peaks Integrate Heat Change Peaks Titrate->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Params

Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)

Application Note: Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[8][9] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated (Kd = koff/kon).[5] In a typical SPR experiment, one molecule (the ligand, e.g., the protein) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., the this compound) is flowed over the surface.[10]

Quantitative Data Summary:

ParameterTypical Range for this compound-Protein InteractionsSignificance
Association Rate (kon) 103 - 106 M-1s-1Rate at which the this compound binds to the protein.
Dissociation Rate (koff) 10-1 - 10-4 s-1Rate at which the this compound-protein complex dissociates.
Binding Affinity (Kd) Micromolar (µM) to Nanomolar (nM)Equilibrium constant for dissociation; reflects binding strength.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).

    • Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the activated surface.

    • Deactivate any remaining active esters using ethanolamine.

  • SPR Experiment:

    • Equilibrate the sensor chip with running buffer.

    • Inject a series of concentrations of the this compound antibiotic over the sensor surface (association phase).[11]

    • Flow running buffer over the surface to monitor the dissociation of the this compound-protein complex (dissociation phase).[11]

    • Regenerate the sensor surface to remove the bound this compound, if necessary for subsequent experiments.[11]

  • Data Analysis:

    • Record the sensorgrams, which plot the SPR response (in Resonance Units, RU) versus time.

    • Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the ratio of koff to kon.

Experimental Workflow:

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis Activate_Chip Activate Sensor Chip Surface Immobilize_Protein Immobilize Target Protein Activate_Chip->Immobilize_Protein Deactivate_Chip Deactivate Excess Active Groups Immobilize_Protein->Deactivate_Chip Equilibrate Equilibrate with Running Buffer Deactivate_Chip->Equilibrate Inject_this compound Inject this compound (Association) Equilibrate->Inject_this compound Flow_Buffer Flow Buffer (Dissociation) Inject_this compound->Flow_Buffer Regenerate Regenerate Surface Flow_Buffer->Regenerate Record_Sensorgram Record Sensorgrams Regenerate->Record_Sensorgram Reference_Subtract Reference Subtraction Record_Sensorgram->Reference_Subtract Fit_Kinetics Fit to Kinetic Model Reference_Subtract->Fit_Kinetics Determine_Rates Determine kon, koff, and Kd Fit_Kinetics->Determine_Rates

Surface Plasmon Resonance (SPR) experimental workflow.
Fluorescence Spectroscopy

Application Note: Fluorescence spectroscopy is a versatile and sensitive technique for studying protein-ligand interactions.[12][13] Changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon this compound binding can be monitored.[14] Alternatively, a fluorescently labeled this compound or a competitive binding assay with a fluorescent probe can be used.[13][15] This method can determine binding affinity (Kd) and provide insights into conformational changes in the protein.[14]

Quantitative Data Summary:

ParameterTypical Value for this compound-Protein InteractionsSignificance
Binding Affinity (Kd) Micromolar (µM) to Nanomolar (nM)Strength of the interaction.
Fluorescence Quenching/Enhancement VariesIndicates changes in the local environment of the fluorophore upon binding.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a stock solution of the this compound antibiotic in the same buffer.

  • Fluorescence Titration:

    • Place the protein solution in a cuvette in a fluorometer.

    • Excite the protein at the appropriate wavelength (e.g., 295 nm for tryptophan) and record the emission spectrum.

    • Add small aliquots of the this compound solution to the cuvette, mixing thoroughly after each addition.

    • Record the emission spectrum after each addition until no further change is observed.

  • Data Analysis:

    • Measure the change in fluorescence intensity at the emission maximum.

    • Correct for dilution effects.

    • Plot the change in fluorescence intensity against the this compound concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the Kd.

Logical Relationship of Fluorescence Methods:

Fluorescence_Methods Start Investigate this compound-Protein Binding with Fluorescence Intrinsic Intrinsic Protein Fluorescence Start->Intrinsic Extrinsic Extrinsic Fluorescence Start->Extrinsic Tryptophan Monitor Tryptophan Fluorescence Change Intrinsic->Tryptophan Labeled_this compound Use Fluorescently Labeled this compound Extrinsic->Labeled_this compound Competitive Competitive Assay with Fluorescent Probe Extrinsic->Competitive

Approaches in fluorescence spectroscopy for binding studies.

Structural Biology Technique

X-ray Crystallography

Application Note: X-ray crystallography provides high-resolution, three-dimensional structural information about protein-penam complexes.[16][17] This technique is invaluable for visualizing the precise binding mode of the this compound in the protein's active site, identifying key interacting residues, and understanding the structural basis of its mechanism of action.[1] The formation of a covalent acyl-enzyme intermediate can often be observed.[1]

Experimental Protocol:

  • Protein-Penam Complex Formation:

    • Co-crystallization: Incubate the purified protein with an excess of the this compound antibiotic prior to setting up crystallization trials.[18][19]

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the this compound antibiotic for a defined period.[18][19]

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-diffracting crystals of the complex.

  • Data Collection and Processing:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction data.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Determination and Refinement:

    • Solve the phase problem, often by molecular replacement if a structure of the apo-protein is available.

    • Build a model of the protein-penam complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

Experimental Workflow:

XRay_Workflow Start Obtain Protein-Penam Complex Crystals Co_crystallization Co-crystallization Start->Co_crystallization Soaking Soaking Start->Soaking Data_Collection X-ray Diffraction Data Collection Co_crystallization->Data_Collection Soaking->Data_Collection Structure_Solution Structure Solution (e.g., Molecular Replacement) Data_Collection->Structure_Solution Model_Building Model Building and Refinement Structure_Solution->Model_Building Final_Structure High-Resolution 3D Structure Model_Building->Final_Structure

X-ray crystallography workflow for protein-penam complexes.

Covalent Adduct Characterization

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful analytical technique for confirming the formation of covalent adducts between penams and their target proteins and for identifying the specific amino acid residue(s) that are modified.[20] This is typically achieved through a "bottom-up" proteomics approach.[21]

Experimental Protocol:

  • In Vitro Adduct Formation:

    • Incubate the purified target protein with the this compound antibiotic under appropriate conditions to allow for covalent bond formation.

  • Proteolytic Digestion:

    • Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).[20]

  • Data Analysis:

    • In the first MS scan (MS1), identify peptides that have a mass shift corresponding to the mass of the this compound adduct.[22]

    • Select these modified peptides for fragmentation (MS2).

    • Analyze the fragmentation pattern to determine the amino acid sequence of the peptide and pinpoint the site of modification.[20][21]

Experimental Workflow:

MS_Workflow Incubate Incubate Protein with this compound Digest Proteolytic Digestion Incubate->Digest LC_Separation LC Separation of Peptides Digest->LC_Separation MS_Analysis MS Analysis (MS1) LC_Separation->MS_Analysis MSMS_Analysis Tandem MS (MS2) MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis and Site Identification MSMS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Penam Core Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the penam core.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the this compound bicyclic ring system?

A1: The two most prevalent strategies for synthesizing the this compound core are the Staudinger cycloaddition and the intramolecular aza-Michael addition. The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine (specifically, a thiazoline derivative for the this compound core) to form the β-lactam ring.[1] The intramolecular aza-Michael addition typically involves the cyclization of a precursor containing both a nitrogen nucleophile and an activated alkene.[2]

Q2: Why is stereochemical control a critical challenge in this compound core synthesis?

A2: The biological activity of penicillin and its analogs is highly dependent on the stereochemistry of the bicyclic system. The relative stereochemistry of the substituents on the β-lactam ring directly influences the molecule's ability to inhibit bacterial cell wall biosynthesis.[3] Therefore, achieving high diastereoselectivity during the ring-forming reactions is crucial for synthesizing potent therapeutic agents.

Q3: What are the primary safety concerns when working with reagents for this compound core synthesis?

A3: Many reagents used in this compound core synthesis require careful handling. For instance, ketenes, often generated in situ for Staudinger reactions, are highly reactive and can be toxic.[4] Acyl chlorides, used as ketene precursors, are corrosive and moisture-sensitive. Organolithium reagents, sometimes used as strong bases, are pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Staudinger Reaction for this compound Core Synthesis

The Staudinger reaction is a powerful tool for β-lactam formation but can be prone to issues with yield and stereoselectivity.

Problem: Low Yield of the this compound Product

Potential Cause Troubleshooting Recommendation
Instability of the Ketene Intermediate Ketenes are highly reactive and can polymerize or react with other nucleophiles. Generate the ketene in situ at low temperatures (-78 °C to 0 °C) and ensure it reacts immediately with the thiazoline.[4]
Moisture in the Reaction Ketenes and acyl chlorides are highly sensitive to moisture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry of Base An excess of tertiary amine base is often used to generate the ketene from the acyl chloride. However, too much base can lead to side reactions. Optimize the base stoichiometry, typically using 1.1 to 2.0 equivalents.[5]
Inefficient Thiazoline Precursor The purity and reactivity of the thiazoline starting material are critical. Ensure the thiazoline is pure and free of impurities that could compete in the reaction.

Problem: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Potential Cause Troubleshooting Recommendation
Reaction Temperature Higher temperatures can lead to equilibration of the zwitterionic intermediate, resulting in a mixture of diastereomers. Maintain a low reaction temperature throughout the addition and reaction time.[6]
Solvent Polarity The polarity of the solvent can influence the stability of the zwitterionic intermediate and affect the stereochemical outcome. Non-polar solvents like dichloromethane or toluene often favor the formation of the cis isomer.[6]
Order of Reagent Addition The order in which reagents are added can impact selectivity. A common and often successful method is to add the acyl chloride to a solution of the thiazoline and the tertiary amine base at low temperature.[6]
Substituents on the Ketene and Thiazoline The electronic and steric properties of the substituents on both the ketene and the thiazoline can significantly influence the diastereoselectivity. This is an inherent aspect of the chosen substrates.[5]
Intramolecular Aza-Michael Addition for this compound Core Cyclization

This method is effective for forming the five-membered thiazolidine ring of the this compound core.

Problem: Incomplete or No Cyclization

Potential Cause Troubleshooting Recommendation
Insufficiently Activated Michael Acceptor The alkene must be sufficiently electron-deficient for the intramolecular addition to occur. Ensure the presence of a strong electron-withdrawing group (e.g., ester, ketone) conjugated to the double bond.
Weak Nucleophilicity of the Amine The nitrogen nucleophile may not be sufficiently reactive. If the nitrogen is part of an amide or carbamate, a stronger base may be required to facilitate the reaction.[7]
Inappropriate Base The choice of base is critical. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a metal hydride may be necessary. For more sensitive substrates, a milder organic base may be preferable.[2]
Steric Hindrance Steric bulk near the reacting centers can impede cyclization. Redesigning the substrate to minimize steric hindrance may be necessary.

Problem: Formation of Side Products

Potential Cause Troubleshooting Recommendation
Intermolecular Polymerization If the concentration of the substrate is too high, intermolecular Michael addition can compete with the desired intramolecular cyclization. Run the reaction at high dilution to favor the intramolecular pathway.
Epimerization at Adjacent Stereocenters The basic conditions required for the Michael addition can sometimes lead to epimerization of existing stereocenters. Use the mildest effective base and the shortest possible reaction time. Screening different bases and solvents is recommended.
Decomposition of Starting Material The starting material may not be stable to the reaction conditions. Consider using a milder base or lower reaction temperature. Protecting group strategies may also be necessary to mask sensitive functionalities.
Purification of this compound Intermediates

Problem: Difficulty in Separating the Product from Starting Materials or Byproducts

Potential Cause Troubleshooting Recommendation
Similar Polarity of Compounds The this compound product and unreacted starting materials or side products may have very similar polarities, making separation by standard column chromatography challenging.
Product Instability on Silica Gel The strained β-lactam ring can be susceptible to opening on acidic silica gel.
Amine Impurities If a tertiary amine base is used in the reaction, it can be difficult to remove completely during workup.
Troubleshooting Strategy Details
Alternative Chromatography Media If silica gel proves problematic, consider using neutral or basic alumina for chromatography. Reversed-phase chromatography (C18) can also be an effective alternative for polar compounds.
Acid/Base Extraction Utilize acid/base washes during the aqueous workup to remove basic or acidic impurities. For example, a dilute HCl wash can remove residual tertiary amine bases.
Recrystallization If the this compound product is a solid, recrystallization is often a highly effective method for purification to obtain material of high purity. Experiment with a range of solvent systems.
Derivatization In some cases, it may be beneficial to temporarily protect a functional group to alter the polarity of the molecule for easier purification, followed by a deprotection step.

Experimental Protocols

Key Experiment 1: Staudinger Cycloaddition for this compound Core Formation

Objective: To synthesize a this compound core via the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride) and a thiazoline derivative.

Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the thiazoline precursor (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (1.5 eq) to the cooled solution.

  • Dissolve the acyl chloride (1.2 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Intramolecular Aza-Michael Addition for this compound Ring Closure

Objective: To synthesize the this compound core via a base-mediated intramolecular cyclization of a suitable acyclic precursor.

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the acyclic precursor containing the amine and the α,β-unsaturated ester/ketone moiety (1.0 eq).

  • Dissolve the precursor in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • In a separate flask, prepare a solution of the chosen base (e.g., DBU, 1.1 eq) in the same anhydrous solvent.

  • Add the base solution dropwise to the solution of the precursor over a period of 15-30 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a proton source, such as saturated aqueous ammonium chloride.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting flowchart for low yield in the Staudinger reaction.

Michael_Addition_Pathway cluster_0 Intramolecular Aza-Michael Addition cluster_1 Potential Side Reaction Start Acyclic Precursor Base Addition of Base (e.g., DBU) Start->Base Intermediate Enolate/Amide Anion Intermediate Base->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Polymerization Intermolecular Polymerization Intermediate->Polymerization Product This compound Core Cyclization->Product

Reaction pathway for the intramolecular aza-Michael addition.

References

Technical Support Center: Optimizing Synthesis of Penam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of penam derivatives. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield of β-Lactam Ring Formation Incomplete reaction during Staudinger [2+2] cycloaddition.- Ensure anhydrous reaction conditions as ketenes are moisture-sensitive. - Optimize the rate of addition of the acid chloride to maintain a low concentration of ketene and minimize polymerization. - Use a non-nucleophilic base (e.g., a proton sponge) with a chiral catalyst to improve stereoselectivity and yield.[1]
Decomposition of unstable intermediates.The 2α-methyl-2β-halomethyl this compound intermediate is known to be unstable and can degrade even at low temperatures. It is crucial to proceed to the next step immediately after its formation and isolation.[2]
Side reactions, such as dimerization or polymerization of the ketene.Generate the ketene in situ at a low temperature to control its concentration and minimize side reactions. The choice of solvent can also influence the outcome; less polar solvents may be preferable.
Poor Stereoselectivity (Incorrect cis/trans ratio) Isomerization of the imine or the zwitterionic intermediate during the Staudinger reaction.- Lowering the reaction temperature can favor the kinetic product. - The stereochemical outcome is influenced by the substituents on both the ketene and the imine. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the cis product.[1]
Difficult Purification of the Final Product Presence of closely related byproducts or unreacted starting materials.Purification by column chromatography can be challenging and expensive. Consider converting the this compound derivative to a quaternary ammonium salt, which can be more easily purified by crystallization.[2]
Use of toxic reagents like cresol for deprotection, leading to contamination.An alternative deprotection method involves using hydrogen sulfide salts to remove p-nitrobenzyl (PNB) protecting groups, which can provide high yields and purity without the use of highly toxic reagents.[2]
Inconsistent Reaction Outcomes Variability in reagent quality or reaction setup.- Ensure all reagents are of high purity and solvents are thoroughly dried. - Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., under inert gas like nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Staudinger reaction for β-lactam synthesis?

A1: The most critical parameters are temperature, the rate of ketene generation, and the exclusion of moisture. Ketenes are highly reactive and prone to polymerization and hydrolysis. Therefore, generating the ketene in situ at low temperatures in an anhydrous environment is crucial for achieving high yields and purity. The choice of base and solvent also plays a significant role in controlling the reaction's stereoselectivity.[1]

Q2: My this compound intermediate is unstable. How can I handle it?

A2: Certain intermediates in this compound synthesis, such as 2α-methyl-2β-halomethyl this compound, are known for their instability. It is recommended to use the crude product immediately in the subsequent step without prolonged storage, even at low temperatures. If purification is necessary, it should be performed rapidly.[2]

Q3: I am observing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A3: The cis/trans selectivity of the Staudinger reaction is influenced by several factors. The electronic properties of the substituents on the imine and ketene are key; electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of the cis isomer. Reaction temperature also plays a role, with lower temperatures generally favoring the kinetically controlled product. The choice of a suitable chiral catalyst can also significantly enhance diastereoselectivity.[1]

Q4: Are there alternatives to using toxic reagents like cresol for deprotection?

A4: Yes, a notable alternative is the use of p-nitrobenzyl (PNB) as a protecting group for the carboxylic acid moiety. This group can be cleaved under mild conditions using hydrogen sulfide salts, avoiding the need for toxic reagents like cresol or heavy metals, and often results in high yields and purity.[2]

Q5: How can I improve the yield of the oxidation step of the sulfur atom in the this compound ring system?

A5: The yield of the oxidation can be improved by using a higher concentration of the oxidizing agent, such as peracetic acid. Careful control of the reaction temperature is also important to prevent over-oxidation or degradation of the this compound core. The reaction should be monitored closely by techniques like TLC to determine the optimal reaction time.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield and purity of this compound derivatives.

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction TimeSolventProductYield (%)Purity (%)Reference
0 - 51 hourDichloromethane(2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester58.9 - 62.1Not Specified[2]
20 - 303 hoursMethanol(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid88Not Specified[3]
84 - 9414 - 20 hours2-ButanoneTazobactam precursor56.0Not Specified[2]
Room Temp5 hoursWater/Ethyl AcetateDeprotected TazobactamNot Specified> 95 (HPLC)[2]

Table 2: Effect of Solvents and Bases on Staudinger Reaction Outcome

Ketene PrecursorImineSolventBaseTemperature (°C)Product Ratio (cis:trans)Yield (%)Reference
Phenylacetyl chlorideN-benzylidene-anilineTolueneTriethylamineRefluxNot specifiedGood[1]
Methoxyacetyl chlorideN-(4-methoxyphenyl)-1-phenylethan-1-imineDichloromethaneTriethylamine-78 to RTcis favoredHigh[1]
Crotonic acidVarious iminesChloroformTriethylamine (with Mukaiyama's salt)Reflux1:1.540[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a key this compound derivative, (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, from 6-aminopenicillanic acid (6-APA).

Synthesis of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 50% Dilute sulfuric acid

  • Sodium nitrite

  • Sodium hypophosphite

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Methanol

Procedure:

  • Add 100 g of 6-APA to 366 g of 50% dilute sulfuric acid in a suitable reaction vessel.

  • Cool the mixture to -5 °C with constant stirring.

  • Prepare a solution of 123 g of sodium nitrite by dissolving 43 g of sodium nitrite in 80 g of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between -10 to 0 °C.

  • After the addition is complete, continue stirring the mixture at -5 to 5 °C for 1 hour.

  • Prepare a solution of 177 g of sodium hypophosphite by dissolving 57 g of sodium hypophosphite in 120 g of water.

  • Add the sodium hypophosphite solution dropwise to the reaction mixture, maintaining the temperature between -5 to 5 °C.

  • After the addition, allow the temperature to rise to 20-30 °C and stir for 2 hours.

  • Add 1.2 L of dichloromethane to the reaction mixture and stir for 30 minutes.

  • Allow the layers to separate and collect the organic phase.

  • Wash the organic phase with 80 g of a saturated sodium bicarbonate solution.

  • Evaporate the organic solvent under reduced pressure to obtain the crude product.

  • Add methanol to the residue and stir at 20-30 °C for 3 hours to induce crystallization.

  • Filter the solid product and dry to obtain (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

  • Expected yield: Approximately 82 g (88%).

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Derivative Synthesis A 1. Diazotization of 6-APA B 2. Reduction A->B Add NaNO2 at -10 to 0 °C C 3. Extraction B->C Add NaH2PO2 at -5 to 5 °C D 4. Washing C->D Use Dichloromethane E 5. Evaporation D->E Use sat. NaHCO3 F 6. Crystallization E->F Add Methanol G 7. Filtration & Drying F->G

Caption: A generalized workflow for the synthesis of a this compound derivative from 6-APA.

Mechanism of β-Lactamase Inhibition

Caption: A simplified pathway of β-lactamase inactivation by a this compound sulfone inhibitor.

References

Troubleshooting low yields in penam synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for penam synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Staudinger [2+2] Cycloaddition for this compound Core Synthesis

Question: I am performing a Staudinger reaction between a ketene and an imine to form the this compound β-lactam core, but my yields are consistently low. What are the potential causes and how can I improve my yield?

Answer:

Low yields in the Staudinger cycloaddition are a common issue and can often be attributed to several factors, from reagent quality to reaction conditions. Here is a step-by-step guide to troubleshoot this problem.

1. Reagent Quality and Handling:

  • Imine Purity: The purity of the imine is critical. Impurities or the presence of the corresponding aldehyde and amine from incomplete imine formation or hydrolysis can lead to side reactions and significantly lower the yield.

    • Troubleshooting:

      • Ensure the complete formation of the imine, often confirmed by the disappearance of the aldehyde proton in ¹H NMR.

      • Use freshly prepared or purified imines for the reaction. Storage of imines can lead to degradation.

  • Ketene Precursor Quality: If generating the ketene in situ from an acyl chloride, ensure the acyl chloride is pure and free from hydrolyzed acid.

    • Troubleshooting:

      • Use freshly distilled or high-purity acyl chlorides.

  • Solvent and Reagent Moisture: Ketenes are highly reactive and susceptible to hydrolysis. Any moisture in the reaction will consume the ketene, reducing the amount available to react with the imine.

    • Troubleshooting:

      • Use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent.

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Conditions:

  • Temperature: The temperature can influence the rate of ketene formation, the stability of the zwitterionic intermediate, and the rate of side reactions.

    • Troubleshooting:

      • The optimal temperature is reaction-specific. If the reaction is sluggish, a moderate increase in temperature may help. However, high temperatures can promote decomposition.

      • For reactions involving sensitive substrates, running the reaction at a lower temperature for a longer period might improve the yield.

  • Order of Reagent Addition: The order in which reagents are added can impact the outcome, especially when the ketene is generated in situ.

    • Troubleshooting:

      • A common and effective method is the slow addition of the acyl chloride to a solution of the imine and a tertiary amine base. This maintains a low concentration of the reactive ketene, minimizing polymerization and other side reactions.[1]

3. Side Reactions:

  • Ketene Dimerization/Polymerization: Ketenes can readily react with themselves, especially at higher concentrations.

    • Troubleshooting:

      • As mentioned, slow addition of the ketene precursor helps to keep the ketene concentration low.

  • Imine Isomerization: The stereochemistry of the resulting β-lactam is dependent on the geometry of the imine. While this primarily affects the cis/trans ratio, isomerization can sometimes be a competing, non-productive pathway.[2]

Logical Workflow for Troubleshooting Low Yield in Staudinger Reaction

Staudinger_Troubleshooting start Low Yield in Staudinger Reaction reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions imine_purity Verify Imine Purity (NMR, fresh prep) reagent_quality->imine_purity ketene_precursor Check Acyl Chloride Purity reagent_quality->ketene_precursor moisture Ensure Anhydrous Conditions reagent_quality->moisture temperature Adjust Temperature reaction_conditions->temperature addition_order Optimize Reagent Addition Order reaction_conditions->addition_order ketene_dimerization Minimize Ketene Dimerization (slow addition) side_reactions->ketene_dimerization solution Improved Yield imine_purity->solution ketene_precursor->solution moisture->solution temperature->solution addition_order->solution ketene_dimerization->solution Penam_Synthesis_Workflow start Start: Reagents & Anhydrous Solvent reaction Reaction under Inert Atmosphere (e.g., Staudinger or 6-APA Acylation) start->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up (Use buffered solutions, low temp) monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification chromatography Column Chromatography (Neutralized silica or alternative phase) purification->chromatography crystallization Crystallization purification->crystallization characterization Characterization (NMR, MS, etc.) chromatography->characterization crystallization->characterization end Final Product characterization->end

References

Technical Support Center: Penam Ring Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing the penam ring.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the stability and degradation of the this compound ring during experimental work.

Q1: My this compound-containing compound is degrading faster than expected in an aqueous solution. What are the likely causes?

A1: Rapid degradation in aqueous solutions is a common issue due to the inherent instability of the strained β-lactam ring. The primary causes are:

  • Hydrolysis: The β-lactam ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The rate of hydrolysis is highly dependent on pH and temperature. For instance, many penicillins exhibit a U-shaped degradation profile with maximum stability in the slightly acidic pH range (around pH 6.2 for clavulanic acid and pH 4-5 for amoxicillin).[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Storing solutions at lower temperatures (e.g., 4°C or -20°C) can significantly improve stability.

  • Enzymatic Degradation: If your experimental system involves bacteria or bacterial components, contamination with β-lactamase enzymes is a likely cause. These enzymes efficiently catalyze the opening of the β-lactam ring, inactivating the antibiotic.[3]

  • Buffer Effects: Certain buffer components can catalyze the degradation of the this compound ring. It is crucial to select a buffer system that is inert towards your compound.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution to ensure it is within the optimal stability range for your specific compound.

  • Control Temperature: Perform experiments at the lowest feasible temperature and store stock solutions and samples under appropriate cold conditions.

  • Check for Contamination: If enzymatic degradation is suspected, ensure sterile techniques are used. You can test for β-lactamase activity using a chromogenic substrate like nitrocefin.

  • Buffer Selection: Review the literature for buffer systems compatible with your this compound derivative.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound compound. What could these be?

A2: Unexpected peaks are often degradation products. The identity of these products depends on the degradation pathway.

  • Hydrolysis Products: The most common degradation products result from the opening of the β-lactam ring. For example, the hydrolysis of penicillin G yields penicilloic acid.[4]

  • Further Degradation Products: Penicilloic acid itself can be unstable and undergo further degradation to products like penilloic acid, particularly under acidic conditions.[5]

  • Solvent Impurities or Additives: Peaks could also arise from impurities in your solvents or mobile phase, or from additives in your formulation.[6]

  • Carryover: If a previous sample was highly concentrated, you might be seeing carryover from the injector.[6]

Troubleshooting Steps:

  • Run Blanks: Inject your mobile phase and a "placebo" sample (containing all components except your this compound compound) to identify peaks originating from the solvent, system, or other formulation components.[6]

  • LC-MS Analysis: To identify the unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to determine the molecular weights of the degradation products.[7]

  • Review Degradation Pathways: Compare the masses of the observed peaks with the expected masses of known degradation products from relevant pathways (acidic, basic, enzymatic hydrolysis).

  • Injector Cleaning: If carryover is suspected, implement a robust injector washing procedure between sample runs.

Q3: My β-lactamase inhibition assay is giving inconsistent or no results. What are the common pitfalls?

A3: Inconsistent results in β-lactamase inhibition assays can stem from several factors:

  • Inhibitor Instability: Some β-lactamase inhibitors, like clavulanic acid, are themselves β-lactams and are susceptible to hydrolysis. If your inhibitor degrades before or during the assay, its effective concentration will be lower than expected.[1]

  • Enzyme Activity Variation: The activity of the β-lactamase can vary between batches or due to improper storage.

  • Substrate Degradation: The chromogenic substrate (e.g., nitrocefin) can also degrade, especially if exposed to light or inappropriate pH.

  • Incorrect Buffer or pH: The optimal pH for β-lactamase activity and inhibitor binding should be maintained throughout the assay.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of the inhibitor and substrate.

  • Enzyme Standardization: Standardize the activity of your β-lactamase stock before each set of experiments.

  • Protect Substrate: Store the chromogenic substrate according to the manufacturer's instructions, typically protected from light.

  • Optimize Assay Conditions: Ensure the buffer composition and pH are optimal for the specific β-lactamase and inhibitor you are studying.

Quantitative Data on this compound Ring Stability

The stability of the this compound ring is highly dependent on the specific molecule, pH, temperature, and buffer composition. The following tables summarize kinetic data for the degradation of common this compound-containing compounds.

Table 1: Hydrolysis Rate Constants (k) for Penicillin G at 25°C

pHRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
4.00.1603~4.3
7.00.0039~177.7
10.00.0485~14.3

Data adapted from studies on penicillin degradation kinetics.[8]

Table 2: Stability of Amoxicillin in Aqueous Solution at 37°C

pHHalf-life (t₁/₂) (hours)
4.0~200
5.8Maximum stability
7.4Shorter half-life than at acidic pH
> 8.0Rapid degradation

Data compiled from various studies on amoxicillin stability.[2]

Table 3: Degradation Rate Constants (k) for Clavulanic Acid

Temperature (°C)pHRate Constant (k) (h⁻¹)
106.20.003
206.20.011
306.20.034
406.20.096
107.00.010
207.00.032
307.00.091
407.00.235

Adapted from kinetic studies on clavulanic acid degradation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and degradation of the this compound ring.

Protocol 1: Determination of this compound Compound Stability by HPLC

This protocol outlines a general procedure for assessing the stability of a this compound-containing compound in an aqueous solution over time.

1. Materials and Reagents:

  • This compound compound of interest

  • High-purity water (HPLC grade)

  • Buffer salts (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Acetonitrile (HPLC grade)

  • Formic acid or other mobile phase modifier

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent. Dilute the stock solution to the desired final concentration in the chosen buffer system at a specific pH.

  • Incubation: Incubate the solution at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching (if necessary): To stop the degradation reaction, immediately dilute the sample in the mobile phase or a cold, acidic solution and keep it at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Inject the sample onto the C18 column.

    • Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Troubleshooting:

  • Peak Tailing or Fronting: This may indicate issues with the mobile phase pH, column degradation, or interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analyte's pKa.

  • Baseline Noise: This can be caused by a dirty detector, air bubbles in the system, or a contaminated mobile phase. Purge the system and use freshly prepared mobile phase.

  • Variable Retention Times: Fluctuations in temperature or mobile phase composition can cause retention time shifts. Ensure the column oven is at a stable temperature and the mobile phase is well-mixed.

Protocol 2: Assay for β-Lactamase Activity using Nitrocefin

This protocol describes a colorimetric assay to detect and quantify β-lactamase activity.

1. Materials and Reagents:

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • β-lactamase enzyme (positive control)

  • Sample suspected of containing β-lactamase

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Nitrocefin Solution Preparation: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL). From the stock, prepare a working solution in PBS (e.g., 1 mg/mL). The working solution will be yellow.[1]

  • Sample Preparation: Prepare dilutions of your sample in PBS. If using bacterial lysates, sonicate the cells and centrifuge to remove debris.

  • Assay Setup:

    • In a 96-well plate, add your sample or the β-lactamase positive control to the wells.

    • Add PBS to control wells (no enzyme).

  • Initiate Reaction: Add the nitrocefin working solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 482-490 nm in a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at 482-490 nm.[1]

    • Calculate the rate of change in absorbance over time (ΔAbs/min). This rate is proportional to the β-lactamase activity.

    • A standard curve can be generated using a known concentration of hydrolyzed nitrocefin to quantify the amount of product formed.

Troubleshooting:

  • High Background Absorbance: This could be due to the spontaneous degradation of nitrocefin. Prepare the nitrocefin working solution fresh before each experiment and protect it from light.

  • No Color Change with Positive Control: This indicates a problem with the nitrocefin solution or the β-lactamase enzyme. Verify the activity of the enzyme and the integrity of the substrate.

  • Rapid Color Change in Negative Control: This suggests contamination of your reagents or samples with β-lactamase. Use sterile techniques and fresh, sterile reagents.

Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key degradation pathways of the this compound ring and a typical experimental workflow for stability testing.

cluster_acid Acid-Catalyzed Hydrolysis This compound This compound Ring Penicilloic_Acid_A Penicilloic Acid This compound->Penicilloic_Acid_A H+ / H2O (β-Lactam Opening) Penilloic_Acid Penilloic Acid Penicilloic_Acid_A->Penilloic_Acid Decarboxylation

Caption: Acid-catalyzed degradation of the this compound ring.

cluster_base Base-Catalyzed Hydrolysis Penam_B This compound Ring Penicilloic_Acid_B Penicilloic Acid Penam_B->Penicilloic_Acid_B OH- / H2O (β-Lactam Opening)

Caption: Base-catalyzed degradation of the this compound ring.

cluster_enzyme Enzymatic Hydrolysis (β-Lactamase) Penam_E This compound Ring Acyl_Enzyme Acyl-Enzyme Intermediate Penam_E->Acyl_Enzyme Acylation Penicilloic_Acid_E Penicilloic Acid Acyl_Enzyme->Penicilloic_Acid_E Deacylation (H2O) Enzyme β-Lactamase Acyl_Enzyme->Enzyme Enzyme->Penam_E

Caption: Enzymatic degradation of the this compound ring by β-lactamase.

cluster_workflow Experimental Workflow: this compound Stability Assay start Prepare this compound Solution (Defined pH and Temperature) incubate Incubate at Constant Temperature start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Data Analysis (Calculate k and t½) analyze->data

Caption: Workflow for a typical this compound stability study.

References

Strategies to improve the stability of penam-based compounds.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with penam-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-based compound is rapidly degrading in an acidic solution. What is causing this and how can I prevent it?

A1: this compound compounds are susceptible to acid hydrolysis, which involves the opening of the β-lactam ring, leading to inactive degradation products. This is a common issue in acidic environments, such as the stomach or acidic formulations.

Troubleshooting Strategies:

  • pH Adjustment: The primary strategy is to maintain the pH of your solution within a more stable range. For many penicillins, maximal stability is observed around pH 6.0-7.0.

  • Formulation with Buffers: Utilize buffer systems to maintain the optimal pH. Citrate and phosphate buffers are commonly used. The stability of penicillin G, for instance, is greater in a citrate buffer compared to a phosphate buffer.[1]

  • Enteric Coating: For oral dosage forms, consider an enteric coating that protects the compound from the acidic environment of the stomach and allows for dissolution in the more neutral pH of the small intestine.

  • Structural Modification: In the drug design phase, modifications to the acyl side chain can sometimes reduce acid sensitivity, although this may also impact antibacterial activity.

Q2: I am observing a loss of activity in my this compound compound when working with bacterial cultures. What is the likely cause and what can I do?

A2: The most probable cause is enzymatic degradation by β-lactamases produced by the bacteria. These enzymes specifically hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

Troubleshooting Strategies:

  • Use of β-Lactamase Inhibitors: Co-administer your this compound compound with a β-lactamase inhibitor such as clavulanic acid, sulbactam, or tazobactam. These molecules irreversibly bind to and inactivate many β-lactamases, thereby protecting the this compound antibiotic.

  • Develop β-Lactamase-Resistant Analogs: Modify the this compound structure to be sterically hindered around the β-lactam ring. For example, the addition of a bulky side group can prevent the β-lactamase from accessing the ring. Methicillin and oxacillin are examples of β-lactamase-resistant penicillins.

  • Assay for β-Lactamase Production: Confirm that your bacterial strain is producing β-lactamases using a standard assay, such as the nitrocefin test.

Q3: My this compound compound seems to be degrading even under neutral pH and in the absence of bacteria. What other degradation pathways should I consider?

A3: Besides acid and enzymatic degradation, this compound compounds can degrade through several other mechanisms:

  • Alkaline Hydrolysis: Similar to acid hydrolysis, basic conditions can also lead to the opening of the β-lactam ring.

  • Oxidation: The sulfur atom in the thiazolidine ring and other parts of the molecule can be susceptible to oxidation, leading to loss of activity.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Troubleshooting Strategies:

  • Control pH: Maintain a neutral pH to minimize both acid and alkaline hydrolysis.

  • Use of Antioxidants: If oxidation is suspected, consider adding antioxidants to your formulation.

  • Protect from Light: Store your compound in the dark or use amber-colored vials to protect it from light. Conduct experiments under low-light conditions if necessary.

  • Temperature Control: Store your compound at recommended temperatures, often refrigerated or frozen, to slow down degradation kinetics.

Quantitative Stability Data

The stability of this compound-based compounds is highly dependent on pH, temperature, and the specific compound structure. The following tables summarize stability data for some common penams.

Table 1: Half-life of Penicillin G at 37°C in Various Buffers

Buffer SystempHHalf-life (hours)
Citrate6.520.7
Phosphate7.04.7
Bicarbonate7.51.1

Data compiled from multiple sources.

Table 2: Effect of pH and Temperature on Penicillin G Degradation Rate Constant (k)

Temperature (°C)pHk (x 10⁻³ h⁻¹)
254.05.40
257.00.34
374.018.2
377.04.54

Data adapted from studies on penicillin G degradation kinetics.[1]

Table 3: Stability of Various β-Lactams in Human Plasma

AntibioticStorage ConditionStability Duration
Amoxicillin4-6°C24 hours
Benzylpenicillin4-6°C24 hours
Piperacillin4-6°C24 hours
Amoxicillin-80°C1 year
Benzylpenicillin-80°C1 year
Piperacillin-80°C6 months

Data represents time until more than 15% degradation was observed.[2]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound-based compounds.

Protocol 1: Acid/Alkaline Hydrolysis Stability Study

Objective: To determine the rate of hydrolytic degradation of a this compound compound under acidic and alkaline conditions.

Materials:

  • This compound compound of interest

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Buffer solutions of various pH (e.g., citrate, phosphate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Water bath or incubator

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., water, acetonitrile) at a known concentration.

  • Reaction Setup:

    • For acid hydrolysis, add a known volume of the stock solution to a volumetric flask containing a pre-warmed HCl solution of the desired concentration.

    • For alkaline hydrolysis, add a known volume of the stock solution to a volumetric flask containing a pre-warmed NaOH solution of the desired concentration.

    • For pH-dependent stability, add a known volume of the stock solution to volumetric flasks containing pre-warmed buffer solutions of different pH values.

  • Incubation: Place the reaction flasks in a constant temperature water bath or incubator.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the sample by adding an equimolar amount of base (for acid hydrolysis samples) or acid (for alkaline hydrolysis samples) to stop the degradation reaction. For buffered samples, dilution with the mobile phase may be sufficient.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound compound. The mobile phase and detection wavelength should be optimized for the specific compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the this compound compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin-Based)

Objective: To determine if a bacterial strain produces β-lactamases or to screen for β-lactamase inhibitors.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Bacterial culture or purified β-lactamase enzyme

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Microplate reader or spectrophotometer

  • 96-well microplate

  • Test compound (potential inhibitor)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in PBS to a working concentration (e.g., 100 µM).

    • Prepare a suspension of the bacterial culture in PBS or a solution of the purified β-lactamase enzyme.

    • If screening for inhibitors, prepare serial dilutions of the test compound.

  • Assay Setup (in a 96-well plate):

    • Enzyme/Bacteria Control: Add the bacterial suspension or enzyme solution to a well containing buffer.

    • Substrate Control: Add nitrocefin solution to a well containing buffer only.

    • Test Wells: Add the bacterial suspension or enzyme solution to wells. If screening inhibitors, add the different concentrations of the test compound to these wells and pre-incubate for a short period (e.g., 15 minutes).

  • Initiate Reaction: Add the nitrocefin working solution to all wells except the substrate control.

  • Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 490 nm at regular intervals (e.g., every minute for 30 minutes). The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance at 490 nm.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance per unit time) for each well.

    • For inhibitor screening, plot the rate of hydrolysis against the concentration of the test compound to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of β-lactamase activity).

Protocol 3: Photostability Testing

Objective: To evaluate the stability of a this compound compound upon exposure to light. This protocol is based on ICH Q1B guidelines.

Materials:

  • This compound compound (as a solid or in solution)

  • Photostability chamber equipped with a light source that meets ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer/lux meter

  • Chemically inert and transparent containers (e.g., quartz cuvettes, glass vials)

  • Aluminum foil

  • HPLC system

Procedure:

  • Sample Preparation:

    • Place the this compound compound (solid or solution) in the transparent containers.

    • Prepare "dark" control samples by wrapping identical containers with aluminum foil.

  • Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to light until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.

  • Sample Analysis:

    • At the end of the exposure period, visually inspect the samples for any changes in appearance (e.g., color change).

    • Analyze the content of the exposed and dark control samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Analysis:

    • Compare the results from the exposed samples to those of the dark control samples. This will help to distinguish between degradation caused by light and thermal degradation.

    • Report any significant changes in physical properties or the formation of degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion Plan Define Compound and Potential Stress Factors Hydrolysis Acid/Base Hydrolysis Plan->Hydrolysis Enzymatic Enzymatic Degradation (β-Lactamase) Plan->Enzymatic Oxidation Oxidative Stress Plan->Oxidation Photostability Photostability Plan->Photostability Thermal Thermal Stress Plan->Thermal HPLC HPLC Analysis (Quantify Parent & Degradants) Hydrolysis->HPLC Enzymatic->HPLC Oxidation->HPLC Photostability->HPLC Thermal->HPLC Kinetics Calculate Degradation Kinetics (k, t½) HPLC->Kinetics Report Identify Degradation Pathways & Propose Stabilization Strategies Kinetics->Report

General workflow for assessing the stability of a this compound-based compound.

Degradation_Pathways cluster_degradation Degradation Products This compound Stable this compound Compound Hydrolyzed Hydrolyzed Product (Inactive) This compound->Hydrolyzed  Acid/Base  Hydrolysis Enzymatic_Deg Enzymatically Cleaved Product (Inactive) This compound->Enzymatic_Deg  β-Lactamase   Oxidized Oxidized Product This compound->Oxidized  Oxidizing Agents   Photo_Deg Photodegradation Products This compound->Photo_Deg  Light (UV)   Beta_Lactamase_Assay start Start prep Prepare Reagents: - Nitrocefin Solution - Enzyme/Bacterial Suspension - Inhibitor Dilutions start->prep setup Set up 96-well Plate: - Controls (Enzyme, Substrate) - Test wells +/- Inhibitor prep->setup incubate Pre-incubate Enzyme with Inhibitor setup->incubate add_sub Add Nitrocefin to Initiate Reaction incubate->add_sub measure Measure Absorbance at 490 nm (Kinetic Read) add_sub->measure analyze Analyze Data: - Calculate Reaction Rate - Determine IC₅₀ measure->analyze end End analyze->end

References

Technical Support Center: Overcoming Side Reactions in Penam Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the functionalization of the penam nucleus.

Troubleshooting Guides

Issue 1: Low Yield of N-Acylated Product

Question: I am experiencing a low yield during the N-acylation of 6-aminopenicillanic acid (6-APA). What are the potential causes and how can I improve the yield?

Answer:

Low yields in 6-APA acylation can stem from several factors, primarily related to the stability of the β-lactam ring and incomplete reaction. Here are the common causes and troubleshooting steps:

  • β-Lactam Ring Opening: The four-membered β-lactam ring is highly strained and susceptible to cleavage by nucleophiles, including water and bases. This is a major pathway for product loss.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can hydrolyze the β-lactam ring.

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) instead of more nucleophilic bases such as pyridine.

      • Temperature Control: Perform the reaction at low temperatures (typically between -20°C and 20°C) to minimize the rate of β-lactam cleavage.

      • pH Control: Maintain a slightly acidic to neutral pH during workup to prevent base-catalyzed hydrolysis.

  • Incomplete Acylation: The acylation reaction may not be proceeding to completion.

    • Troubleshooting:

      • Silyl Protection: Protect the carboxylic acid group of 6-APA as a silyl ester (e.g., with trimethylchlorosilane) prior to acylation. This enhances the solubility of 6-APA in organic solvents and activates the amino group for acylation.

      • Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride, in the presence of a suitable base to neutralize the HCl byproduct.

      • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure it has gone to completion.

Issue 2: Epimerization at the C-6 Position

Question: I am observing the formation of the undesired 6α-epimer in my product mixture. How can I suppress epimerization during the functionalization of the C-6 amino group?

Answer:

Epimerization at the C-6 position is a common side reaction, particularly in the presence of bases. The C-6 proton is acidic and can be abstracted by a base, leading to the formation of an enolate intermediate that can then be protonated from either face, resulting in a mixture of epimers.

  • Mechanism of Epimerization: The presence of an electron-withdrawing group at the C-6 position (like the amide in the acylated product) increases the acidity of the C-6 proton, making it more susceptible to abstraction by a base.

  • Troubleshooting:

    • Choice of Base: The choice of base is critical. Weaker, sterically hindered bases are less likely to cause epimerization. Triethylamine is a commonly used base that can still lead to some epimerization. Consider using a bulkier or weaker base if epimerization is a significant issue.

    • Silylation of the Amide: Silylating the amide nitrogen at the C-6 position with reagents like chlorotrimethylsilane can make the C-6 proton more susceptible to removal by a base like triethylamine, paradoxically facilitating controlled epimerization if the 6α-epimer is the desired product. To avoid epimerization, careful control of the amount and type of silylating agent and base is necessary.

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

    • Solvent: The choice of solvent can influence the rate of epimerization. Aprotic solvents are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of β-lactam ring degradation during functionalization?

A1: The primary cause of β-lactam ring degradation is its high susceptibility to nucleophilic attack due to significant ring strain. This can be initiated by water (hydrolysis), bases, or other nucleophiles present in the reaction mixture. The hydrolysis can be catalyzed by both acidic and basic conditions.

Q2: Why is it necessary to protect the carboxylic acid group of 6-APA?

A2: Protecting the carboxylic acid group at C-3 serves two main purposes. Firstly, it prevents the acidic proton from interfering with base-catalyzed reactions. Secondly, it improves the solubility of the 6-APA derivative in organic solvents commonly used for acylation reactions. Silyl esters are frequently used as protecting groups as they can be readily formed and subsequently cleaved under mild conditions.

Q3: What are the advantages of using silylating agents like trimethylchlorosilane (TMCS) in 6-APA acylation?

A3: Using TMCS to silylate 6-APA before acylation offers several advantages. It protects the carboxylic acid and the amino group, increasing the compound's solubility in aprotic solvents like methylene chloride. This allows the acylation to be carried out under homogenous and anhydrous conditions, which can lead to higher yields and fewer side products.

Q4: Can the choice of solvent affect the outcome of the reaction?

A4: Yes, the solvent can significantly impact the reaction. Aprotic solvents like methylene chloride or N,N-dimethylformamide (DMF) are generally preferred for these reactions as they do not participate in the reaction and can help to maintain anhydrous conditions. The polarity of the solvent can also influence reaction rates and the stability of intermediates.

Data Presentation

Table 1: Effect of Base on the Yield of 4-Benzoyloxy-3-Methoxycinnamic Acid Synthesis

CatalystPower (Watts)Yield (%)
Pyridine18055.4
Pyridine36060.1
Pyridine54065.3
Triethylamine54071.8

Note: While not a direct this compound functionalization, this data illustrates the general principle of base selection affecting yield.

Table 2: Conditions for C-6 Epimerization of Penicillin Sulfoxides

SubstrateBaseSilylating AgentSolventTemperature (°C)Yield of 6α-epimer (%)
6β-acylaminopenicillin-1β-sulfoxideTriethylamineChlorotrimethylsilaneEther or Halogenated Hydrocarbon-20 to 20>80
Benzyl 6β-phenoxyacetamidopenicillanateTrimethylamineN,O-bis(trimethylsilyl)acetamideNot specifiedNot specified38
6β-phenylacetamidopenicillin-1β-sulfoxideDBNN,O-bis(trimethylsilyl)acetamideNot specifiedNot specified87

Experimental Protocols

Key Experiment: N-Acylation of 6-Aminopenicillanic Acid (6-APA)

This protocol provides a general method for the N-acylation of 6-APA with an acyl chloride, incorporating steps to minimize side reactions.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Trimethylchlorosilane (TMCS)

  • Triethylamine (TEA), freshly distilled

  • Acyl chloride

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Anhydrous methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of 6-APA:

    • Suspend 6-APA in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (approximately 2.2 equivalents) to the suspension and stir.

    • Slowly add trimethylchlorosilane (approximately 2.2 equivalents) to the mixture at a low temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until the 6-APA is fully silylated and the solution becomes clear.

  • Acylation:

    • Cool the solution of silylated 6-APA to a low temperature (e.g., -10 to 0 °C).

    • Slowly add a solution of the acyl chloride (approximately 1.0 equivalent) in anhydrous methylene chloride.

    • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Deprotection and Workup:

    • Once the reaction is complete, add anhydrous methanol to quench the reaction and cleave the silyl ester.

    • Allow the mixture to warm to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to obtain the pure N-acylated penicillin derivative.

Troubleshooting for this Protocol:

  • Low Yield:

    • Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere to prevent moisture contamination.

    • Use freshly distilled triethylamine and high-purity reagents.

    • Confirm the complete silylation of 6-APA before adding the acyl chloride.

  • Epimerization:

    • Maintain the reaction temperature as low as practically possible during the acylation step.

    • Minimize the reaction time after the addition of the acyl chloride.

  • β-Lactam Cleavage:

    • Avoid excessive amounts of base.

    • Perform the aqueous workup quickly and at a low temperature.

Mandatory Visualizations

epimerization_mechanism cluster_reactants Reactants cluster_products Products This compound This compound Derivative (6β-epimer) enolate Enolate Intermediate This compound->enolate Proton abstraction at C-6 base Base (e.g., Triethylamine) epimer_6a 6α-epimer (Side Product) enolate->epimer_6a Protonation from α-face epimer_6b 6β-epimer (Starting Material) enolate->epimer_6b Protonation from β-face proton_source Proton Source (e.g., H₂O, R₃NH⁺)

Caption: Mechanism of base-catalyzed epimerization at C-6 of the this compound nucleus.

blactam_opening cluster_reaction β-Lactam Ring Opening This compound This compound Derivative tetrahedral_intermediate Tetrahedral Intermediate This compound->tetrahedral_intermediate Nucleophilic attack on β-lactam carbonyl nucleophile Nucleophile (e.g., H₂O, OH⁻) opened_product Ring-Opened Product (Inactive) tetrahedral_intermediate->opened_product Ring opening

Caption: General mechanism of nucleophilic β-lactam ring opening.

experimental_workflow start Start: 6-APA Acylation check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield epimerization Epimerization Observed? low_yield->epimerization No troubleshoot_yield Troubleshoot Yield: - Check anhydrous conditions - Optimize base/temperature - Ensure complete silylation low_yield->troubleshoot_yield Yes troubleshoot_epimerization Troubleshoot Epimerization: - Lower temperature - Use weaker/bulkier base epimerization->troubleshoot_epimerization Yes success Successful Functionalization epimerization->success No troubleshoot_yield->start troubleshoot_epimerization->start

Caption: Troubleshooting workflow for this compound functionalization.

Technical Support Center: Purification of Polar Penam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of polar penam derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of polar this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low recovery of my polar this compound derivative after purification?

Possible Causes:

  • Degradation of the Beta-Lactam Ring: Polar this compound derivatives are susceptible to hydrolysis of the beta-lactam ring, especially at pH values outside the neutral range (6.0-7.0) and at elevated temperatures.[1][2]

  • Co-extraction with Impurities: During liquid-liquid extraction, highly polar impurities may be co-extracted with the target compound, leading to apparent low purity and recovery in subsequent steps.

  • Irreversible Adsorption: The compound may be irreversibly adsorbed onto the stationary phase of the chromatography column.

  • Suboptimal Extraction/Adsorption Conditions: Incorrect pH, temperature, or solvent selection can significantly reduce extraction or adsorption efficiency.

Solutions:

  • Maintain pH and Temperature Control: Buffer all solutions to a pH between 6.0 and 7.0 and perform all purification steps at low temperatures (4-10°C) to minimize degradation.[1][3]

  • Optimize Liquid-Liquid Extraction:

    • Use a suitable organic solvent (e.g., ethyl acetate, butyl acetate) at an acidic pH (around 2.0) for initial extraction from the fermentation broth.[2]

    • Perform a second extraction with fresh solvent to improve recovery.[2]

  • Select an Appropriate Chromatography Resin: For polar compounds, consider using a polar-modified C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Optimize Adsorption/Desorption:

    • For adsorption-based purification, acidic conditions (pH ~4.5) and low temperatures (~12.5°C) can favor adsorption.[3]

    • Desorption can be achieved using a high salt concentration solution (e.g., 10% w/v NaCl).[2]

Question 2: My purified this compound derivative shows poor stability. How can I improve it?

Possible Causes:

  • Residual Water: The presence of water can facilitate the hydrolysis of the beta-lactam ring.

  • Inappropriate Storage Conditions: High temperatures and exposure to light can accelerate degradation.

  • Presence of Catalytic Impurities: Trace amounts of metals or basic/acidic impurities can catalyze degradation.

Solutions:

  • Lyophilization: Lyophilize the purified product to remove residual water and store it as a dry powder.

  • Optimized Storage: Store the purified compound at low temperatures (-20°C or below) in a desiccated, dark environment.

  • High-Purity Solvents and Reagents: Use high-purity, anhydrous solvents for the final purification and formulation steps.

Question 3: I'm having difficulty separating my polar this compound derivative from highly similar impurities. What can I do?

Possible Causes:

  • Suboptimal Chromatographic Selectivity: The chosen stationary and mobile phases may not provide sufficient resolution.

  • Peak Tailing: Interactions between the analyte and the stationary phase can cause peak tailing, leading to poor separation.

  • Co-elution of Isomers or Related Compounds: The impurities may be structurally very similar to the target compound.

Solutions:

  • Method Development for HPLC:

    • Mobile Phase Optimization: Adjust the mobile phase composition. For reversed-phase chromatography, this could involve changing the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase. The use of ion-pair reagents can also improve the separation of polar compounds.

    • Column Screening: Test different column chemistries (e.g., C18, C8, Phenyl, Cyano, HILIC) to find the one with the best selectivity for your compound and its impurities.

    • Gradient Optimization: Optimize the gradient slope and duration to improve the resolution between closely eluting peaks.

  • Consider Alternative Purification Techniques: Techniques like ion-exchange chromatography can be effective for separating compounds based on charge differences.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying polar this compound derivatives?

A1: The primary challenge is the inherent chemical instability of the beta-lactam ring, which is prone to hydrolysis under both acidic and alkaline conditions, as well as at elevated temperatures.[1][2] This necessitates careful control of pH and temperature throughout the entire purification process to prevent product loss.

Q2: What type of chromatography is best suited for purifying polar this compound derivatives?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. To enhance retention and separation of these polar compounds, specialized columns such as polar-embedded or polar-endcapped C18 columns are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative for very polar compounds that show little or no retention in traditional RP-HPLC.

Q3: How can I effectively remove polar impurities from my fermentation broth before chromatography?

A3: A combination of liquid-liquid extraction and adsorption can be very effective. An initial extraction with an organic solvent at an acidic pH can remove some impurities. This can be followed by adsorption using a suitable resin to bind either the target compound or the remaining impurities.[3][4]

Q4: Are there any specific considerations for the mobile phase in HPLC purification of polar this compound derivatives?

A4: Yes. The mobile phase should be buffered to a pH where the analyte is most stable, typically between 6.0 and 7.0. The use of volatile buffers (e.g., ammonium acetate, ammonium formate) is recommended if the purified compound is to be lyophilized. For very polar compounds, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape in RP-HPLC.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of clavulanic acid, a representative polar this compound derivative, under different purification conditions.

Table 1: Influence of pH and Temperature on Clavulanic Acid Adsorption

MediumpHTemperature (°C)Recovery (%)
Defined7.010.023.92
Defined4.512.540.04
Complex7.010.014.46
Complex4.512.541.67
(Data adapted from a 2024 study on clavulanic acid recovery)[3]

Table 2: Clavulanic Acid Recovery with Single vs. Double Liquid-Liquid Extraction

Extraction StepspHTemperature (°C)Recovery (%)
Single Extraction2.010.0~47% (estimated)
Double Extraction8.012.518.85
Double Extraction2.010.057.14
(Data adapted from a 2024 study on clavulanic acid recovery)[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Polar this compound Derivatives from Fermentation Broth

  • Preparation: Cool the fermentation broth to 4°C.

  • pH Adjustment: Adjust the pH of the broth to 2.0 using a suitable acid (e.g., 1M HCl) while stirring gently in an ice bath.

  • First Extraction: Add an equal volume of cold ethyl acetate to the broth. Stir vigorously for 30 minutes at 4°C.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate. Collect the organic (upper) phase.

  • Second Extraction: Add a fresh, equal volume of cold ethyl acetate to the aqueous phase and repeat the extraction process.

  • Combine and Dry: Combine the organic phases from both extractions. Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried organic phase under reduced pressure at a low temperature (<30°C) to obtain the crude extract.

Protocol 2: Preparative HPLC Purification of a Polar this compound Derivative

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase. Filter the sample through a 0.45 µm filter.

  • Column: A polar-modified C18 column (e.g., Atlantis dC18) is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B (linear gradient)

    • 35-40 min: 5% B

  • Detection: UV detection at a wavelength appropriate for the specific this compound derivative (e.g., 220 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound.

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure. Lyophilize the resulting aqueous solution to obtain the purified compound as a dry powder.

Visualizations

experimental_workflow start Fermentation Broth ph_adjustment pH Adjustment to 2.0 start->ph_adjustment extraction1 First Liquid-Liquid Extraction (Ethyl Acetate) ph_adjustment->extraction1 separation1 Phase Separation extraction1->separation1 extraction2 Second Liquid-Liquid Extraction (Ethyl Acetate) separation1->extraction2 separation2 Phase Separation combine Combine Organic Phases separation2->combine dry Dry over Na2SO4 combine->dry concentrate Concentrate Under Vacuum dry->concentrate hplc Preparative HPLC concentrate->hplc fractions Collect Pure Fractions hplc->fractions lyophilize Lyophilization fractions->lyophilize end Purified Polar this compound Derivative lyophilize->end troubleshooting_logic start Low Recovery? check_stability Check for Degradation (pH, Temperature) start->check_stability Yes check_separation Poor Separation? start->check_separation No optimize_extraction Optimize Extraction/Adsorption (pH, Solvent, Resin) check_stability->optimize_extraction success Successful Purification optimize_extraction->success optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Gradient) check_separation->optimize_hplc Yes check_separation->success No alternative_technique Consider Alternative Technique (e.g., Ion Exchange) optimize_hplc->alternative_technique alternative_technique->success

References

Addressing solubility problems of synthetic penam intermediates.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility challenges encountered with synthetic penam intermediates. The information is presented in a question-and-answer format for direct application to experimental work.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound intermediate has poor aqueous solubility. What are the initial steps I should take?

A1: Low aqueous solubility is a common issue for complex organic molecules like this compound intermediates. The first step is to systematically characterize the problem. Begin by determining the baseline solubility in water and other common laboratory solvents. Subsequently, you can explore fundamental techniques such as pH adjustment and the use of co-solvents, as these are often the simplest and most effective starting points.[1][2]

Q2: How does changing the pH of the solution affect the solubility of my intermediate?

A2: The solubility of this compound intermediates containing ionizable functional groups (e.g., carboxylic acids or amines) is often highly dependent on pH.

  • For acidic compounds: Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.

  • For basic compounds: Decreasing the pH below the pKa will protonate the basic group, leading to the formation of a more soluble salt. Adjusting the pH with buffers is a standard method to enhance the solubility of such compounds.[1]

Q3: What is co-solvency and which co-solvents are recommended?

A3: Co-solvency is a technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous solution to increase the solubility of a non-polar or poorly soluble compound. The co-solvent reduces the polarity of the solvent system, making it more favorable for the solute to dissolve.[1] Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice and concentration of the co-solvent must be optimized for your specific intermediate.

Q4: My intermediate is highly crystalline and still insoluble even with pH adjustment and co-solvents. What other methods can I explore?

A4: For highly crystalline compounds, the crystal lattice energy can be a major barrier to dissolution. More advanced techniques may be necessary:

  • Solid Dispersions: Dispersing the intermediate in a carrier polymer can disrupt the crystal structure and improve dissolution rates.[2]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic intermediate is encapsulated within the cyclodextrin's cavity, increasing its apparent solubility in water.[2][3]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[1][3][4] However, this does not change the equilibrium solubility.[1][4]

  • Cocrystallization: Forming a cocrystal with a benign coformer (like an organic acid) can create a new solid form with significantly different and potentially higher solubility.[5][6]

Q5: What are microemulsions and when should they be used?

A5: A microemulsion is a clear, stable mixture of oil, water, a surfactant, and a co-surfactant.[3] These systems can dissolve significant quantities of poorly soluble drugs by incorporating them into the oil phase of the microemulsion.[1][3] This method is particularly useful for highly lipophilic (oil-loving) intermediates that are challenging to solubilize through other means.

Troubleshooting Guide

If your this compound intermediate precipitates unexpectedly or shows poor solubility during an experiment, follow this logical workflow to diagnose and solve the issue.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Advanced Methods cluster_3 Phase 4: Optimization & Validation Start Solubility Issue Identified (Precipitation / Low Yield) Char Characterize Precipitate: - Confirm Identity (NMR, LC-MS) - Assess Purity Start->Char Screen Screen Basic Solubility (Water, MeOH, EtOH, ACN, DMSO, DCM) Char->Screen pH Test pH Modification (Acidic & Basic Buffers) Screen->pH If ionizable groups are present Cosolvent Test Co-solvents (e.g., EtOH, PEG, Propylene Glycol) Screen->Cosolvent Advanced Select Advanced Technique pH->Advanced If solubility is still insufficient Cosolvent->Advanced If solubility is still insufficient Complex Complexation (e.g., Cyclodextrins) Advanced->Complex Cocrystal Cocrystallization (e.g., with Benzoic Acid) Advanced->Cocrystal Particle Particle Size Reduction (Micronization / Nanosuspension) Advanced->Particle Optimize Optimize Conditions (Ratio, Concentration, Temp.) Complex->Optimize Cocrystal->Optimize Particle->Optimize Validate Validate Method & Assess Stability of Solubilized Intermediate Optimize->Validate End Problem Resolved Validate->End

Caption: Troubleshooting workflow for addressing this compound intermediate solubility issues.

Data Presentation: Solubility Enhancement

Effective solubility enhancement requires quantitative assessment. The following tables provide examples of how to structure and present solubility data for comparison.

Table 1: Example Solubility of a this compound Intermediate in Various Solvents Based on the gravimetric method described in Protocol 1.

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Methanol255.2
Ethanol252.8
1,2-Dichloroethane2515.7
N,N-Dimethylformamide (DMF)25> 50
Dimethyl Sulfoxide (DMSO)25> 50

Table 2: Example of Co-solvency Effect on Aqueous Solubility Aqueous solubility of a this compound intermediate in water-ethanol mixtures.

Ethanol in Water (% v/v)Temperature (°C)Solubility (mg/mL)Fold Increase
0250.081.0
10250.455.6
20251.5018.8
30254.2052.5
40259.80122.5

Experimental Protocols

Protocol 1: Basic Solubility Assessment (Gravimetric Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound intermediate (solid)

  • Selected solvents (e.g., water, ethanol, etc.)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

Methodology:

  • Add an excess amount of the solid this compound intermediate to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand for at least 2 hours to let undissolved solids settle.[7]

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.

  • Evaporate the solvent from the filtered sample under vacuum or gentle heat.

  • Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved intermediate.

  • Calculate the solubility in mg/mL.

Protocol 2: Preparation of Cocrystals (Solvent Evaporation Method)

This protocol describes a common method for screening and preparing cocrystals to enhance solubility, adapted from established pharmaceutical cocrystallization techniques.[5][6]

Materials:

  • This compound intermediate (API)

  • Coformer (e.g., benzoic acid, succinic acid)

  • Volatile organic solvent (e.g., ethyl acetate, methanol)

  • Glass vials or petri dishes

  • Stir plate and stir bars

  • Oven or vacuum desiccator

Methodology:

  • Select a molar ratio for the API and coformer (e.g., 1:1, 1:2).

  • Dissolve the this compound intermediate and the coformer in the chosen solvent in a glass vial.[5] Use gentle heating and stirring until a clear solution is obtained.[5]

  • Transfer the solution to a petri dish to increase the surface area for evaporation.

  • Allow the solvent to evaporate slowly at a controlled temperature (e.g., 25-30 °C) in an oven or fume hood.[5] Complete evaporation may take several days.[5]

  • Once the solvent has completely evaporated, scrape the resulting solid material.

  • The new solid should be characterized by methods such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase distinct from the starting materials.[5][6]

  • Assess the solubility of the newly formed cocrystal using Protocol 1.

G cluster_0 Mechanism of Co-solvency Solute Poorly Soluble This compound Intermediate Result Homogeneous Solution: Increased Solute Solubility Solute->Result Dissolves in Solvent Mixture Water Water Molecules (High Polarity) Water->Result Forms Solvent System Cosolvent Co-solvent Molecules (e.g., Ethanol, Lower Polarity) Cosolvent->Result Reduces Overall Polarity

Caption: How co-solvents reduce solvent polarity to dissolve intermediates.

References

Technical Support Center: Optimizing Enzymatic Reactions with Penam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic reactions involving penam, with a primary focus on Penicillin G Acylase (PGA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with Penicillin G Acylase and other related enzymes.

Q1: My Penicillin G Acylase (PGA) activity is lower than expected. What are the potential causes and solutions?

A1: Low enzyme activity can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: Ensure your experimental setup aligns with the optimal conditions for PGA. The enzyme's activity is highly dependent on pH and temperature.[1]

    • Solution: Verify that the pH of your reaction buffer is within the optimal range (typically pH 7.8-8.0) and that the incubation temperature is optimal (around 45-55°C for many variants).[1][2]

  • Substrate Inhibition: High concentrations of the substrate, Penicillin G, can inhibit the enzyme's activity.

    • Solution: Perform a substrate concentration curve to determine the optimal concentration for your specific enzyme and reaction conditions. Avoid using excessively high substrate concentrations that could lead to inhibition.[2]

  • Product Inhibition: The products of the hydrolysis reaction, 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA), can inhibit PGA activity. PAA is a competitive inhibitor, while 6-APA acts as a noncompetitive inhibitor.[1]

    • Solution: Consider methods for in-situ product removal to drive the reaction forward and prevent feedback inhibition.

  • Improper Enzyme Storage or Handling: Repeated freeze-thaw cycles or storage at improper temperatures can lead to a loss of enzyme activity.

    • Solution: Aliquot your enzyme stock and store it at the recommended temperature (typically -20°C or lower). Avoid repeated freezing and thawing of the same aliquot.

  • Contamination with β-Lactamases: The presence of β-lactamases can degrade the this compound substrate, leading to apparently lower PGA activity.[1]

    • Solution: Ensure the purity of your enzyme preparation. If using whole-cell biocatalysts, be aware of potential endogenous β-lactamase activity.[1] Consider using β-lactamase inhibitors like clavulanic acid if contamination is suspected.[3]

Q2: I am observing a decrease in reaction rate over time, even with sufficient substrate. What could be the issue?

A2: This is a common observation and is often due to product inhibition.

  • Cause: As the reaction proceeds, the concentration of the products, 6-APA and PAA, increases. Both of these molecules are known inhibitors of Penicillin G Acylase.[1]

  • Solution: To mitigate this, you can:

    • Employ a fed-batch or continuous reactor system to maintain a low concentration of products.

    • Investigate methods for the selective removal of PAA and/or 6-APA from the reaction mixture as they are formed.

Q3: My immobilized PGA is showing lower activity compared to the free enzyme. Is this normal?

A3: Yes, a decrease in apparent activity upon immobilization is not uncommon.

  • Mass Transfer Limitations: The substrate may have difficulty accessing the active sites of the enzyme when it is bound to a solid support. This can be a significant factor, especially with porous carriers.

    • Solution: Optimize the particle size of the support material and the stirring speed to minimize diffusional limitations.

  • Conformational Changes: The immobilization process itself can sometimes induce conformational changes in the enzyme, leading to a less active state.

    • Solution: Experiment with different immobilization techniques (e.g., covalent attachment, entrapment, adsorption) and support materials to find the combination that best preserves the enzyme's native structure and activity.

  • Active Site Obstruction: The enzyme may be oriented on the support in a way that blocks the active site.

    • Solution: Employ site-directed immobilization methods if possible to ensure a favorable orientation of the enzyme on the support.

Q4: How can I improve the stability of my Penicillin G Acylase?

A4: Enzyme stability is crucial for cost-effective and efficient reactions, especially in industrial settings.

  • Immobilization: Immobilizing the enzyme on a solid support is a widely used strategy to enhance its operational stability and allow for reuse.[2] Covalent binding to supports like oxirane-acrylic beads has been shown to improve thermal and operational stability.[2]

  • Chemical Modification: Cross-linking the enzyme or modifying its surface with polymers can enhance its structural rigidity and stability.

  • Protein Engineering: Site-directed mutagenesis can be used to introduce amino acid substitutions that improve the enzyme's stability at higher temperatures or in the presence of organic solvents.

Q5: What is the role of β-lactamase inhibitors in reactions involving this compound?

A5: β-lactamase inhibitors are crucial when there is a risk of the this compound substrate being degraded by β-lactamase enzymes.

  • Mechanism: These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, have a structure similar to β-lactam antibiotics. They bind to the active site of β-lactamases, often irreversibly, and inactivate the enzyme. This protects the this compound substrate from hydrolysis by the β-lactamase.[3]

  • Application: They are particularly important when using crude enzyme preparations or whole-cell systems where endogenous β-lactamase activity may be present.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Penicillin G Acylase from various sources to aid in experimental design and optimization.

Table 1: Kinetic Parameters of Penicillin G Acylase (PGA)

Enzyme SourceFormSubstrateK_m (mM)Optimal pHOptimal Temperature (°C)Reference
E. coli 5K(pHM12)Whole-cellPenicillin G9 - 117.854[1]
E. coli ATCC 11105 mutantImmobilizedPenicillin G11.368.055[2]
Bacillus subtilis BAC4ExtracellularPenicillin G3.58.543

Table 2: Inhibition Constants (K_i) for Penicillin G Acylase (PGA)

Enzyme SourceInhibitorInhibition TypeK_i (mM)Reference
E. coli 5K(pHM12)Phenylacetic AcidCompetitive130[1]
E. coli 5K(pHM12)6-Aminopenicillanic AcidNoncompetitive131[1]
E. coli 5K(pHM12)Penicillin G (Substrate)Substrate Inhibition1565 - 1570[1]
E. coli ATCC 11105 mutant (Immobilized)Phenylacetic AcidCompetitive90[2]
E. coli ATCC 11105 mutant (Immobilized)6-Aminopenicillanic AcidNoncompetitive76.1[2]
E. coli ATCC 11105 mutant (Immobilized)Penicillin G (Substrate)Substrate Inhibition680[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enzymatic reactions with this compound.

Protocol 1: Standard Activity Assay for Penicillin G Acylase (PGA)

This protocol is based on the colorimetric determination of 6-aminopenicillanic acid (6-APA) produced from the hydrolysis of Penicillin G.

Materials:

  • Penicillin G potassium salt solution (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • PGA enzyme solution (free or immobilized)

  • p-Dimethylaminobenzaldehyde (PDAB) reagent

  • Acetic anhydride

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the Penicillin G solution in phosphate buffer at the desired concentration.

    • Pre-incubate the reaction mixture at the optimal temperature (e.g., 37-55°C).

    • Initiate the reaction by adding a known amount of the PGA enzyme solution.

  • Reaction Incubation:

    • Incubate the reaction mixture for a specific period (e.g., 10-30 minutes), ensuring gentle agitation if using immobilized enzyme.

  • Reaction Termination:

    • Stop the reaction by adding acetic anhydride, which will acetylate the remaining Penicillin G.

  • Color Development:

    • Add the PDAB reagent to the reaction mixture. This reagent reacts specifically with the primary amino group of the 6-APA produced, forming a colored Schiff base.

    • Incubate for a set time to allow for color development.

  • Measurement:

    • Measure the absorbance of the solution at the appropriate wavelength (typically around 415 nm).

  • Quantification:

    • Determine the concentration of 6-APA produced by comparing the absorbance to a standard curve prepared with known concentrations of 6-APA.

  • Calculation of Enzyme Activity:

    • One unit (U) of PGA activity is typically defined as the amount of enzyme that produces 1 µmol of 6-APA per minute under the specified reaction conditions.

Protocol 2: Covalent Immobilization of Penicillin G Acylase (PGA) on a Support Matrix

This is a general protocol for the covalent immobilization of PGA. The specific support material and coupling chemistry may vary.

Materials:

  • PGA enzyme solution

  • Support matrix (e.g., agarose beads, magnetic nanoparticles)

  • Activation reagents (e.g., glutaraldehyde, epichlorohydrin)

  • Coupling buffer (e.g., phosphate buffer, pH 7.0-8.0)

  • Blocking agent (e.g., glycine, ethanolamine)

  • Washing buffers

Procedure:

  • Support Activation:

    • Wash the support matrix with distilled water to remove any preservatives.

    • Activate the support with the appropriate reagent (e.g., treat with glutaraldehyde solution to introduce aldehyde groups).

    • Wash the activated support thoroughly to remove excess activation reagent.

  • Enzyme Coupling:

    • Prepare a solution of PGA in the coupling buffer.

    • Add the activated support to the enzyme solution.

    • Incubate the mixture for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle shaking to facilitate the covalent bond formation between the enzyme and the support.

  • Blocking:

    • After the coupling reaction, add a blocking agent to the mixture. This will react with any remaining active groups on the support, preventing non-specific adsorption of other molecules.

    • Incubate with the blocking agent for a set period.

  • Washing:

    • Wash the immobilized enzyme preparation extensively with high and low ionic strength buffers to remove any non-covalently bound enzyme.

  • Storage:

    • Store the immobilized PGA in an appropriate buffer at a low temperature (e.g., 4°C) until use.

Visualizations

The following diagrams illustrate key pathways and workflows related to enzymatic reactions involving this compound.

PenicillinG_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products PenG Penicillin G PGA Penicillin G Acylase (PGA) PenG->PGA Substrate Binding Water H₂O Water->PGA APA 6-Aminopenicillanic Acid (6-APA) PGA->APA Product Release PAA Phenylacetic Acid (PAA) PGA->PAA

Caption: Enzymatic hydrolysis of Penicillin G by Penicillin G Acylase.

Troubleshooting_Workflow Start Low Enzyme Activity Observed Check_Conditions Verify Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Substrate Analyze Substrate Concentration Check_Conditions->Check_Substrate Conditions OK Optimize_Conditions Adjust pH and/or Temperature Check_Conditions->Optimize_Conditions Suboptimal Check_Products Measure Product Accumulation Check_Substrate->Check_Products Concentration OK Optimize_Substrate Perform Substrate Curve & Optimize Check_Substrate->Optimize_Substrate Inhibition Likely Check_Enzyme_Health Assess Enzyme Integrity Check_Products->Check_Enzyme_Health No Significant Buildup Implement_Removal Implement In-Situ Product Removal Check_Products->Implement_Removal Inhibition Confirmed New_Enzyme Use Fresh Enzyme Aliquot Check_Enzyme_Health->New_Enzyme Degradation Suspected Result_OK Activity Restored Optimize_Conditions->Result_OK Optimize_Substrate->Result_OK Implement_Removal->Result_OK New_Enzyme->Result_OK

Caption: Troubleshooting workflow for low enzymatic activity.

Experimental_Workflow Start Start: Enzyme Activity Determination Prep_Reagents Prepare Substrate, Buffer, and Enzyme Solutions Start->Prep_Reagents Setup_Reaction Set up Reaction Mixture in Thermostated Vessel Prep_Reagents->Setup_Reaction Initiate_Reaction Add Enzyme to Initiate Reaction Setup_Reaction->Initiate_Reaction Incubate Incubate for a Defined Time Period Initiate_Reaction->Incubate Stop_Reaction Terminate the Reaction Incubate->Stop_Reaction Detection Perform Detection Assay (e.g., PDAB for 6-APA) Stop_Reaction->Detection Measure Measure Signal (e.g., Absorbance) Detection->Measure Calculate Calculate Enzyme Activity using Standard Curve Measure->Calculate End End: Report Activity (U/mg) Calculate->End

Caption: General experimental workflow for determining enzyme activity.

References

Technical Support Center: Minimizing Epimerization During Penam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of information regarding the factors that influence epimerization in penam synthesis, drawing parallels from the broader field of β-lactam and peptide chemistry. I have found details on the role of bases, temperature, solvents, and protecting groups. Specifically, I have information suggesting that strong, sterically hindered bases, low temperatures, and aprotic solvents are preferable for minimizing epimerization. I also have some information on enzymatic synthesis of ampicillin which, while not the core focus, provides some context on stereocontrol.

However, I am still lacking specific, direct quantitative comparisons of different chemical synthesis conditions (e.g., a table comparing epimerization rates with different bases at various temperatures). Most of the information is qualitative or semi-quantitative. I also have limited detailed, step-by-step laboratory protocols specifically designed for minimizing epimerization during the chemical acylation of 6-APA.

Despite these limitations, I believe I have enough information to construct a useful and comprehensive technical support center document. I can create the troubleshooting guides and FAQs based on the established principles. I can summarize the existing, albeit limited, quantitative data into tables. I can formulate a representative experimental protocol based on the information I have found, emphasizing the conditions that are known to suppress epimerization. I can also create the required Graphviz diagrams to illustrate the mechanism of epimerization and a general workflow for its minimization.

Therefore, I will now proceed with generating the response based on the information gathered so far. I will structure the content as requested, with a technical support center format, including troubleshooting guides, FAQs, data tables, experimental protocols, and Graphviz diagrams.

Final Answer:

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization during this compound synthesis.

Troubleshooting Guide: High Levels of C6-Epimer Detected

Problem: Analysis of your reaction mixture or final product shows a significant percentage of the undesired C6-epimer of your this compound derivative.

Potential Cause Recommended Action
Inappropriate Base Switch to a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). Avoid using primary or secondary amines if possible.
High Reaction Temperature Maintain a low reaction temperature, ideally between -40°C and -20°C, during the acylation of 6-aminopenicillanic acid (6-APA).
Incorrect Solvent Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents such as dimethylformamide (DMF) can promote epimerization.
Prolonged Reaction Time Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to epimerization-inducing conditions.
Suboptimal Acylating Agent Consider using a pre-formed activated ester of the side-chain acid or using a mixed anhydride method (e.g., with pivaloyl chloride) at low temperatures to facilitate a rapid and clean acylation.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A1: Epimerization in this compound synthesis refers to the inversion of the stereochemical configuration at a chiral center. In the case of penicillins, the most common and problematic epimerization occurs at the C6 position, which bears the acylamino side chain. This results in the formation of the 6-epimer, which is often biologically inactive.

Q2: What is the underlying mechanism of C6-epimerization?

A2: The C6-proton on the this compound ring is acidic and can be abstracted by a base. This abstraction leads to the formation of a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of the original desired stereoisomer and its C6-epimer.

Q3: Which reaction parameters have the most significant impact on C6-epimerization?

A3: The choice of base, reaction temperature, and solvent are the most critical factors. Stronger, less hindered bases, higher temperatures, and polar aprotic solvents tend to increase the rate of epimerization.

Q4: How can I quantify the extent of epimerization in my sample?

A4: High-Performance Liquid Chromatography (HPLC) using a suitable chiral column is the most common and accurate method for separating and quantifying the desired this compound diastereomer from its C6-epimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each epimer.

Q5: Are there any protecting group strategies that can help minimize epimerization?

A5: While the primary focus is on reaction conditions, protecting the carboxylic acid at the C3 position as an ester can sometimes influence the conformation of the bicyclic system and subtly affect the rate of epimerization. However, controlling the reaction conditions during the crucial C6-acylation step is generally more effective.

Quantitative Data on Factors Influencing Epimerization

While specific quantitative data directly comparing different chemical synthesis conditions for this compound C6-epimerization is sparse in the literature, the following table summarizes the general trends and some reported observations.

Parameter Condition Favoring Low Epimerization Condition Favoring High Epimerization Quantitative Insight (Example)
Temperature Low (-40°C to -20°C)High (Room temperature and above)Enzymatic synthesis of ampicillin shows improved diastereoselectivity at lower temperatures.
Base Sterically hindered, non-nucleophilic (e.g., 2,6-lutidine, DIPEA)Strong, less hindered (e.g., triethylamine)The use of stronger bases increases the rate of C6-proton abstraction, leading to more epimerization.
Solvent Non-polar aprotic (e.g., DCM, THF)Polar aprotic (e.g., DMF)Polar solvents can stabilize the enolate intermediate, increasing the likelihood of epimerization.

Experimental Protocol: Minimizing Epimerization during Acylation of 6-APA

This protocol provides a general method for the acylation of 6-aminopenicillanic acid with an acid chloride, designed to minimize C6-epimerization.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Side-chain acid chloride

  • 2,6-Lutidine (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Brine solution

  • Anhydrous Magnesium Sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Suspend 6-APA (1 equivalent) in anhydrous DCM under an inert atmosphere of argon or nitrogen.

  • Cool the suspension to -40°C using a dry ice/acetone bath.

  • Add freshly distilled 2,6-lutidine (1.1 equivalents) to the suspension and stir for 10 minutes.

  • In a separate flask, dissolve the side-chain acid chloride (1.05 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the 6-APA suspension at -40°C over a period of 30 minutes.

  • Stir the reaction mixture at -40°C to -30°C and monitor its progress by TLC or HPLC.

  • Upon completion (typically 1-3 hours), quench the reaction by adding cold water.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with cold 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • The crude product can be purified by crystallization or chromatography.

Visualizations

Epimerization_Mechanism This compound This compound Derivative (6β-isomer) Enolate Planar Enolate Intermediate This compound->Enolate Proton Abstraction Base Base ProtonatedBase Protonated Base Enolate->this compound Protonation (β-face) Epimer This compound Epimer (6α-isomer) Enolate->Epimer Protonation (α-face)

Caption: Mechanism of base-catalyzed C6-epimerization in the this compound ring system.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification 6-APA Suspend 6-APA in Anhydrous DCM Cool Cool to -40°C 6-APA->Cool Add_Base Add 2,6-Lutidine Cool->Add_Base Add_Acid_Chloride Slowly Add Acid Chloride Add_Base->Add_Acid_Chloride Acid_Chloride Prepare Acid Chloride Solution Acid_Chloride->Add_Acid_Chloride Stir Stir at Low Temperature Add_Acid_Chloride->Stir Quench Quench with Cold Water Stir->Quench Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Workflow for minimizing epimerization during 6-APA acylation.

Troubleshooting_Logic Start High Epimerization Detected Check_Temp Was Reaction Temperature <-20°C? Start->Check_Temp Check_Base Which Base Was Used? Check_Temp->Check_Base Yes Temp_OK Lower Temperature Further Check_Temp->Temp_OK No Check_Solvent What Was the Solvent? Check_Base->Check_Solvent Hindered Base_OK Switch to Sterically Hindered Base Check_Base->Base_OK Non-hindered Solvent_OK Use Non-polar, Aprotic Solvent Check_Solvent->Solvent_OK Polar End End

Caption: A logical approach to troubleshooting high epimerization.

Validation & Comparative

A Comparative Guide to Analytical Methods for Penam Compound Purity Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceuticals. For penam compounds, a class of β-lactam antibiotics that includes penicillin derivatives, ensuring high purity is paramount for safety and efficacy. This guide provides a comparative overview of three powerful analytical techniques for the validation of this compound compound purity: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).

Comparison of Key Performance Characteristics

The choice of an analytical method for purity validation depends on several factors, including the specific requirements for sensitivity, selectivity, and the nature of the impurities to be detected. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for the analysis of this compound compounds, based on data from various studies.

Performance ParameterHPLC-UVLC-MS/MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio, providing structural information.Intrinsic quantitative measurement based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Specificity/Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass-based detection and fragmentation patterns.Excellent, provides detailed structural information, allowing for the identification and quantification of impurities.
Accuracy (Trueness) Typically 98-102% recovery.Trueness can range from 69% to 143% depending on the analyte and matrix.High accuracy, with results often comparable to primary methods like mass balance.
Precision (RSD) Intra-day precision typically <2%, inter-day precision <5%.Precision can range from 2.0% to 29.9% under within-laboratory reproducibility conditions.High precision, with RSDs often below 1%.
Linearity (r²) Typically >0.999.Typically >0.99.Excellent linearity over a wide concentration range.
Limit of Detection (LOD) ng/mL to µg/mL range.pg/mL to ng/mL range, offering higher sensitivity.Generally in the µg/mL to mg/mL range, less sensitive than chromatographic methods.
Limit of Quantitation (LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.Generally in the µg/mL to mg/mL range.
Sample Throughput High, with typical run times of 15-30 minutes.High, with modern UHPLC systems offering fast analysis times.Lower throughput due to longer acquisition times for high sensitivity and resolution.
Cost & Complexity Relatively low cost and complexity.Higher cost and complexity, requiring specialized expertise.High initial instrument cost, but can be cost-effective for certain applications due to the elimination of the need for specific reference standards for each impurity.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each technique.

High-Performance Liquid Chromatography (HPLC-UV) Method for Ampicillin Purity

This protocol is a general representation and may require optimization for specific applications.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphate buffer

  • Ampicillin reference standard and sample

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. The exact composition should be optimized to achieve good separation of ampicillin from its impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the ampicillin sample and reference standard in the mobile phase or a suitable solvent to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Validation Parameters (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not affected by interferences.

  • Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of ampicillin.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Compound Analysis

This protocol outlines a general approach for the sensitive and specific analysis of this compound compounds.

1. Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Data acquisition and analysis software

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standards and samples

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the target this compound and its impurities for high selectivity and sensitivity.

4. Sample Preparation:

  • Similar to HPLC-UV, with extra care to use high-purity solvents and vials to avoid contamination that could interfere with MS detection.

  • Protein precipitation or solid-phase extraction may be necessary for complex matrices like plasma.

5. Validation Parameters (as per ICH M10/Q2(R2) Guidelines):

  • In addition to the parameters for HPLC-UV, matrix effects should be evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR offers a primary method of measurement, allowing for purity determination without the need for a specific reference standard of the analyte.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes of high precision

  • Software for NMR data processing and analysis

2. Reagents and Materials:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

3. Experimental Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons. Typically, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Use a calibrated 90° pulse.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

4. Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = the this compound compound

  • IS = the internal standard

5. Validation Parameters:

  • Specificity: The resolution of the NMR spectrum should be sufficient to distinguish the analyte signals from those of impurities and the internal standard.

  • Linearity and Range: Demonstrated by analyzing samples with varying concentrations of the analyte.

  • Accuracy and Precision: Assessed by repeated measurements of a certified reference material or by comparison with another validated method.

  • Robustness: Evaluate the effect of variations in acquisition parameters like relaxation delay and pulse angle.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for HPLC/LC-MS Purity Analysis

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter injection Inject into HPLC/UHPLC filter->injection separation Separation on Column injection->separation detection Detection (UV or MS/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report report calculation->report Final Report

Caption: Workflow for HPLC/LC-MS Purity Analysis.

Experimental Workflow for qNMR Purity Analysis

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Optimize Acquisition Parameters (D1, 90° pulse) transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire processing Phasing & Baseline Correction acquire->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation report report calculation->report Final Report

Caption: Workflow for qNMR Purity Analysis.

ICH Q2(R2) Validation Parameters

center Analytical Method Validation specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision range_node Range center->range_node lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

Caption: Key ICH Q2(R2) Validation Parameters.

Conclusion

The validation of this compound compound purity can be effectively achieved using HPLC-UV, LC-MS/MS, and qNMR. HPLC-UV is a robust and cost-effective method suitable for routine quality control. LC-MS/MS provides superior sensitivity and specificity, making it ideal for the detection of trace-level impurities and for complex matrices. qNMR stands out as a primary ratio method that offers high accuracy and does not require a specific reference standard for each analyte, making it a powerful tool for the certification of reference materials and for orthogonal purity assessment. The selection of the most appropriate method will depend on the

Penam versus cephalosporin: a structural and functional comparison.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals comparing the performance of penam and cephalosporin antibiotics, supported by experimental data.

In the realm of beta-lactam antibiotics, penams (the penicillin class) and cephalosporins stand as two of the most critical and widely utilized families in combating bacterial infections. While sharing a common mechanism of action revolving around the disruption of bacterial cell wall synthesis, their distinct structural nuances give rise to significant differences in their antibacterial spectrum, stability to enzymatic degradation, and clinical applications. This guide provides an in-depth, objective comparison of their structural and functional characteristics, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Structural and Functional Distinctions

FeatureThis compound (Penicillins)Cephalosporin
Core Structure A beta-lactam ring fused to a five-membered thiazolidine ring.[1]A beta-lactam ring fused to a six-membered dihydrothiazine ring.[1]
Mechanism of Action Inhibition of penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis in the bacterial cell wall.[2]Inhibition of penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis in the bacterial cell wall.[2][3]
Antibacterial Spectrum Generally more active against Gram-positive bacteria. Some extended-spectrum penicillins have activity against Gram-negative bacteria.[1]Broader spectrum of activity, with successive generations showing increased activity against Gram-negative bacteria.[4]
Susceptibility to β-Lactamases Generally more susceptible to hydrolysis by beta-lactamase enzymes.Generally more resistant to beta-lactamase hydrolysis compared to penicillins.[5]
Side Chains A single variable side chain (R group) at the C-6 position determines the specific properties of the antibiotic.[6]Two variable side chains (at C-7 and C-3) that can be modified to alter the antibiotic's spectrum, potency, and pharmacokinetic properties.[7]

Delving into the Structures: A Tale of Two Rings

The fundamental difference between penams and cephalosporins lies in their bicyclic core structure. Both possess a four-membered beta-lactam ring, the pharmacophore responsible for their antibacterial activity.[8] However, this reactive ring is fused to a different heterocyclic ring in each class.

G cluster_this compound This compound Core (Penicillin) cluster_cephalosporin Cephalosporin Core penam_structure penam_structure P1 Beta-Lactam Ring P2 Thiazolidine Ring P1->P2 fused cephalosporin_structure cephalosporin_structure C1 Beta-Lactam Ring C2 Dihydrothiazine Ring C1->C2 fused G Antibacterial Spectrum Comparison P_GP Gram-Positive Bacteria P_GN Gram-Negative Bacteria C_GP Gram-Positive Bacteria C_GN Gram-Negative Bacteria G cluster_antibiotics Antibiotics cluster_pbps Penicillin-Binding Proteins (PBPs) Penicillin Penicillin PBP1 PBP1a/1b Penicillin->PBP1 High Affinity PBP2 PBP2x/2b Penicillin->PBP2 Moderate Affinity PBP3 PBP3 Penicillin->PBP3 High Affinity Cephalosporin Cephalosporin Cephalosporin->PBP1 High Affinity Cephalosporin->PBP2 Moderate Affinity Cephalosporin->PBP3 Very High Affinity

References

A Comparative Guide to the Biological Activity of Synthetic Penam Derivatives Versus Natural Penicillins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of natural penicillins and synthetic penam derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in understanding the key differences and therapeutic potential of these two important classes of β-lactam antibiotics.

Executive Summary

Natural penicillins, the archetypal β-lactam antibiotics derived from Penicillium molds, exhibit potent activity primarily against Gram-positive bacteria. Their efficacy is often limited by the production of β-lactamase enzymes by resistant bacteria and a narrow spectrum of activity. In contrast, synthetic this compound derivatives, developed through chemical modification of the core penicillin structure, offer a broader spectrum of activity, enhanced stability against β-lactamases, and improved pharmacokinetic properties. This guide delves into a detailed comparison of their mechanisms of action, antibacterial efficacy, and interactions with resistance-conferring enzymes and target proteins.

Mechanism of Action: A Shared Target

Both natural penicillins and synthetic this compound derivatives exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. This process is mediated by the inhibition of Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[1][2] The β-lactam ring, a core structural component of all penicillins, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain, leading to the acylation and irreversible inactivation of the enzyme.

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cell_Lysis Cell Lysis CellWall->Cell_Lysis Weakened wall results in Penicillin Penicillin (Natural or Synthetic) Penicillin->PBP Binds to and inactivates Inactivated_PBP->Cell_Lysis Leads to Beta_Lactamase_Inhibition cluster_resistance Bacterial Resistance Mechanism BetaLactamase β-Lactamase Enzyme InactivePenicillin Inactive Penicillin BetaLactamase->InactivePenicillin InactiveEnzyme Inactive β-Lactamase BetaLactamase->InactiveEnzyme Penicillin Penicillin Penicillin->BetaLactamase Hydrolyzed by Inhibitor β-Lactamase Inhibitor (e.g., Clavulanate) Inhibitor->BetaLactamase Binds to and inactivates Penicillin_Protected Active Penicillin Reaches PBP InactiveEnzyme->Penicillin_Protected Allows MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotic in 96-Well Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Read Results: Determine Lowest Concentration with No Visible Growth (MIC) D->E

References

A Head-to-Head Comparison of Penam-Based Beta-Lactamase Inhibitors: Clavulanic Acid, Sulbactam, and Tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of three widely used penam-based beta-lactamase inhibitors: clavulanic acid, sulbactam, and tazobactam. By examining their inhibitory potency against key beta-lactamase enzymes and outlining the experimental methodologies used for their evaluation, this document serves as a valuable resource for researchers in antimicrobial drug discovery and development.

Performance Comparison

The inhibitory activities of clavulanic acid, sulbactam, and tazobactam are most effectively compared by examining their 50% inhibitory concentrations (IC50) against a panel of clinically relevant beta-lactamases. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for these inhibitors against common plasmid-mediated beta-lactamases, including the conventional-spectrum TEM-1 and SHV-1 enzymes, as well as various extended-spectrum beta-lactamases (ESBLs).

Beta-Lactamase EnzymeClavulanic Acid IC50 (μM)Sulbactam IC50 (μM)Tazobactam IC50 (μM)
Conventional Spectrum
TEM-10.084.80.1
SHV-10.015.80.07
Extended Spectrum (TEM-derived)
TEM-30.040.80.05
TEM-40.050.70.06
TEM-50.121.50.1
TEM-60.061.20.08
TEM-70.071.00.09
TEM-80.091.10.08
TEM-90.050.90.06
TEM-120.030.50.04
Extended Spectrum (SHV-derived)
SHV-20.020.40.03
SHV-30.030.60.04
SHV-40.040.70.05
SHV-50.020.30.03

Data compiled from a study where inhibition data for the three inhibitors were compared under the same experimental conditions.[1]

Key Findings:

  • Overall Potency: Clavulanic acid and tazobactam demonstrate significantly greater potency against the tested beta-lactamases compared to sulbactam.[1][2]

  • Against Conventional Enzymes: Clavulanic acid is notably more potent than sulbactam against TEM-1 and SHV-1, showing approximately 60-fold and 580-fold greater activity, respectively.[2] Tazobactam's potency against these enzymes is comparable to that of clavulanic acid.[1]

  • Against Extended-Spectrum Enzymes: Both clavulanic acid and tazobactam are potent inhibitors of extended-spectrum TEM and SHV beta-lactamases, and are significantly more active than sulbactam.[1][2] There were no significant overall activity differences observed between clavulanic acid and tazobactam against these ESBLs.[1]

Mechanism of Action: Suicide Inhibition

Clavulanic acid, sulbactam, and tazobactam are classified as "suicide inhibitors" or mechanism-based inactivators. They are recognized as substrates by the beta-lactamase enzyme. The catalytic process initiates, leading to the formation of a covalent acyl-enzyme intermediate. However, this intermediate is unstable and undergoes further chemical rearrangement to form a more stable, inactivated complex, effectively trapping and inactivating the enzyme.

G cluster_0 Mechanism of Beta-Lactamase Inhibition Beta-Lactamase Beta-Lactamase Initial_Complex Enzyme-Inhibitor Complex Beta-Lactamase->Initial_Complex Binds Penam_Inhibitor This compound-based Inhibitor Penam_Inhibitor->Initial_Complex Acyl_Enzyme Acyl-Enzyme Intermediate Initial_Complex->Acyl_Enzyme Acylation Rearrangement Chemical Rearrangement Acyl_Enzyme->Rearrangement Unstable Inactive_Enzyme Inactivated Enzyme Rearrangement->Inactive_Enzyme Forms stable adduct

Caption: Generalized signaling pathway of this compound-based beta-lactamase inhibitors.

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust and standardized experimental protocols. The following outlines a typical methodology for determining the IC50 value of a beta-lactamase inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific beta-lactamase by 50%.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Beta-lactamase inhibitor (Clavulanic acid, Sulbactam, or Tazobactam)

  • Chromogenic substrate: Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the beta-lactamase enzyme in the assay buffer.

    • Prepare serial dilutions of the beta-lactamase inhibitor in the assay buffer.

    • Prepare a working solution of nitrocefin in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the beta-lactamase enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_1 Experimental Workflow for IC50 Determination Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Nitrocefin) Pre_incubation->Reaction_Start Measurement Measure Absorbance (486 nm) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A typical experimental workflow for determining the IC50 of a beta-lactamase inhibitor.

Logical Comparison of Inhibitor Features

The selection of a beta-lactamase inhibitor for a combination therapy depends on several factors beyond just its intrinsic potency. The following diagram illustrates a logical comparison of the key features of clavulanic acid, sulbactam, and tazobactam.

G Inhibitor This compound-based Inhibitor Clavulanic_Acid Clavulanic Acid Inhibitor->Clavulanic_Acid Sulbactam Sulbactam Inhibitor->Sulbactam Tazobactam Tazobactam Inhibitor->Tazobactam Potency Potency Clavulanic_Acid->Potency Exhibits Spectrum Spectrum of Activity Clavulanic_Acid->Spectrum Has Sulbactam->Potency Exhibits Sulbactam->Spectrum Has Tazobactam->Potency Exhibits Tazobactam->Spectrum Has High_Potency High Potency->High_Potency is Potency->High_Potency is Moderate_Potency Moderate Potency->Moderate_Potency is Broad_Spectrum Broad (incl. ESBLs) Spectrum->Broad_Spectrum is Spectrum->Broad_Spectrum is Narrower_Spectrum Narrower Spectrum->Narrower_Spectrum is

Caption: A logical comparison of the key features of the three this compound-based inhibitors.

This guide provides a foundational comparison of clavulanic acid, sulbactam, and tazobactam. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific beta-lactamases relevant to their research interests.

References

Validating the Mechanism of Action for a New Penam Antibiotic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel penam antibiotic. It offers a comparative analysis of a hypothetical new antibiotic, "Newthis compound," against the well-established Penicillin G. The guide details essential experimental protocols, presents comparative data in a clear tabular format, and utilizes visualizations to illustrate key pathways and workflows.

Data Presentation: Comparative Analysis of Newthis compound and Penicillin G

To objectively assess the efficacy and mechanism of a new this compound antibiotic, a direct comparison with a known standard is crucial. The following tables summarize the expected quantitative data from key validation experiments, comparing "Newthis compound" to Penicillin G against a susceptible strain of Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1][2] This initial screen provides a baseline measure of the antibiotic's potency.

AntibioticS. aureus MIC (µg/mL)
Newthis compound0.03
Penicillin G0.06

Table 2: Penicillin-Binding Protein (PBP) Binding Affinity (IC50)

This compound antibiotics exert their effect by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis.[3][4][5] The IC50 value represents the concentration of the antibiotic required to inhibit 50% of PBP activity, indicating binding affinity. Lower values suggest stronger binding.

PBP TargetNewthis compound IC50 (µM)Penicillin G IC50 (µM)
PBP10.10.2
PBP20.050.1
PBP30.30.5
PBP41.52.0

Table 3: Bacterial Cell Lysis Assay (% Lysis at 2x MIC)

Inhibition of PBP leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis and eventual death.[3] This assay quantifies the extent of cell death over time.

Time (hours)Newthis compound (% Lysis)Penicillin G (% Lysis)
13025
26555
49588
69892

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of a new drug candidate. The following are protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a target bacterium.[1][6][7][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (S. aureus), adjusted to 0.5 McFarland standard

  • Newthis compound and Penicillin G stock solutions

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 measurement)

Procedure:

  • Prepare serial two-fold dilutions of Newthis compound and Penicillin G in MHB across the wells of the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm (OD600) using a microplate reader.

Penicillin-Binding Protein (PBP) Binding Assay

Objective: To assess the binding affinity of the antibiotic to its target PBPs.[9][10][11]

Materials:

  • Bacterial cell culture (S. aureus)

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Ultracentrifuge

  • Radio-labeled or fluorescently-labeled Penicillin (e.g., 3H-Penicillin or Bocillin FL)

  • Newthis compound and Penicillin G (unlabeled)

  • SDS-PAGE apparatus and reagents

  • Scintillation counter or fluorescence imager

Procedure:

  • Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.

  • Lyse the cells using the lysis buffer and mechanical disruption (e.g., sonication).

  • Isolate the bacterial membrane fraction, which contains the PBPs, by ultracentrifugation.

  • To determine the IC50, incubate the membrane preparation with varying concentrations of the unlabeled antibiotic (Newthis compound or Penicillin G) for a set time.

  • Add a fixed concentration of the labeled penicillin and incubate to allow binding to the remaining available PBPs.

  • Separate the proteins by SDS-PAGE.

  • Visualize and quantify the amount of labeled penicillin bound to each PBP using a scintillation counter or fluorescence imager.

  • Calculate the IC50 value as the concentration of the unlabeled antibiotic that reduces the binding of the labeled penicillin by 50%.

Bacterial Cell Lysis Assay

Objective: To quantify the bactericidal effect of the antibiotic by measuring cell lysis.

Materials:

  • Bacterial culture (S. aureus)

  • Phosphate-buffered saline (PBS)

  • Newthis compound and Penicillin G

  • Spectrophotometer

  • 96-well plate

Procedure:

  • Grow the bacterial culture to early-log phase and wash the cells with PBS.

  • Resuspend the cells in fresh broth to a specific optical density (e.g., OD600 of 0.2).

  • Add the antibiotic (Newthis compound or Penicillin G) at a concentration of 2x MIC. Include a no-antibiotic control.

  • Incubate the cultures at 37°C with shaking.

  • At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), measure the OD600 of the cultures.

  • A decrease in OD600 is indicative of cell lysis. Calculate the percentage of lysis relative to the initial OD600 reading and corrected for any change in the no-antibiotic control.

Visualizations of Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Bacterial Cell Wall Synthesis and Inhibition by this compound Antibiotics

The following diagram illustrates the final stages of peptidoglycan synthesis in the bacterial cell wall and the point of inhibition by this compound antibiotics.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall cluster_antibiotic Mechanism of Action UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide Synthesis of precursors Lipid_II Lipid II Carrier UDP_NAM_pentapeptide->Lipid_II Translocation Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Glycan_Chain->Cross_linked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Protein (PBP) PBP->Glycan_Chain Inhibition Inhibition Penam_Antibiotic This compound Antibiotic Penam_Antibiotic->PBP Binds to Inhibition->Glycan_Chain Blocks Transpeptidation

Caption: Inhibition of peptidoglycan cross-linking by this compound antibiotics.

Experimental Workflow for Validating a New this compound Antibiotic

This diagram outlines the logical progression of experiments for validating the mechanism of action of a new this compound antibiotic.

Experimental_Workflow Start Start: New this compound Antibiotic Candidate MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC PBP_Binding Assess Penicillin-Binding Protein (PBP) Binding Affinity MIC->PBP_Binding Potent activity Cell_Lysis Quantify Bacterial Cell Lysis PBP_Binding->Cell_Lysis Target engagement confirmed Resistance Investigate Resistance Mechanisms (e.g., β-lactamase stability) Cell_Lysis->Resistance Bactericidal effect observed Conclusion Conclusion: Validate Mechanism of Action Resistance->Conclusion

Caption: A streamlined workflow for validating the mechanism of action.

Logical Relationship of this compound Action

This diagram illustrates the cause-and-effect relationship of a this compound antibiotic's action on a bacterial cell.

Logical_Relationship Antibiotic New this compound Antibiotic PBP_Binding Binds to Penicillin-Binding Proteins (PBPs) Antibiotic->PBP_Binding Transpeptidation_Inhibition Inhibition of Peptidoglycan Cross-linking PBP_Binding->Transpeptidation_Inhibition Cell_Wall_Weakening Weakened Cell Wall Transpeptidation_Inhibition->Cell_Wall_Weakening Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall_Weakening->Cell_Lysis Bacterial_Death Bacterial Death Cell_Lysis->Bacterial_Death

Caption: The cascade of events leading to bacterial cell death.

References

A Comparative Analysis of Cross-Reactivity Among Penam-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various penam-based compounds, supported by experimental data. The information presented herein is intended to assist researchers and clinicians in understanding the immunological interactions and potential for adverse reactions between different beta-lactam antibiotics.

Quantitative Cross-Reactivity Data

The following table summarizes the observed cross-reactivity rates between selected this compound-based compounds and other beta-lactams, as determined by various in vivo and in vitro studies. It is important to note that cross-reactivity can be influenced by the similarity of the R1 side chains between the allergenic penicillin and the tested beta-lactam.

Allergenic this compoundChallenging Beta-LactamCross-Reactivity Rate (%)Study Population/Method
Penicillin Cephalosporins (General) ~1%Meta-analysis of multiple studies[1][2]
First-generation Cephalosporins (with similar side chains) Increased riskMeta-analysis[1]
Second-generation Cephalosporins No significant increaseMeta-analysis[1]
Third and Fourth-generation Cephalosporins NegligibleMultiple studies and reviews[1]
Carbapenems (e.g., Imipenem, Meropenem) <1%Prospective studies[2][3]
Aztreonam Essentially not reportedClinical observations[2]
Amoxicillin/Ampicillin Aminocephalosporins (e.g., Cephalexin, Cefadroxil) Can exceed 30%Studies focusing on side-chain similarity[3]
Cephalosporins with dissimilar side chains LowClinical studies
Amoxicillin Cefadroxil 12% - 38%Multiple clinical studies

Experimental Protocols

Detailed methodologies for key experiments used to assess cross-reactivity are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

In Vivo Testing: Penicillin Skin Testing

Penicillin skin testing is a primary method to assess for the presence of penicillin-specific IgE antibodies in patients with a history of penicillin allergy.

1. Patient Risk Stratification:

  • Low-risk: Patients with a history of mild, non-allergic reactions (e.g., gastrointestinal upset) or a remote, vague history of a rash.

  • Moderate-risk: Patients with a history of urticaria or other pruritic rashes.

  • High-risk: Patients with a history of anaphylaxis, severe cutaneous adverse reactions (SCARs), or other severe systemic reactions. High-risk patients should be tested in a specialized setting.

2. Reagents and Materials:

  • Penicilloyl-polylysine (PPL, major determinant)

  • Penicillin G (minor determinant)

  • Histamine (positive control)

  • Saline (negative control)

  • Skin prick test applicators

  • Tuberculin syringes and 27-gauge needles for intradermal testing

  • Ruler for measuring wheal and flare reactions

  • Emergency medications and equipment (e.g., epinephrine, antihistamines)

3. Procedure:

  • Skin Prick Test (SPT):

    • Clean the volar surface of the forearm with an alcohol swab.

    • Apply one drop of each reagent (PPL, penicillin G, histamine, saline) to separate, marked locations on the skin.

    • Using a sterile applicator for each reagent, prick the epidermis through the drop.

    • Wait 15-20 minutes to read the results.

  • Intradermal Test (IDT): (Performed if SPT is negative)

    • On the contralateral arm or a different site, inject approximately 0.02 mL of each reagent intradermally to create a 2-3 mm bleb.

    • Wait 15-20 minutes to read the results.

4. Interpretation of Results:

  • Positive SPT: A wheal of ≥3 mm larger than the negative control with surrounding erythema.

  • Positive IDT: An increase in the initial bleb size of ≥3 mm.

  • A positive histamine control and a negative saline control are required for a valid test.

In Vivo Testing: Oral Drug Challenge (Provocation Test)

An oral drug challenge is the gold standard for ruling out a clinically significant penicillin allergy in patients with a negative skin test. This should only be performed under direct medical supervision.

1. Patient Selection:

  • Patients with a low to moderate pre-test probability of a true allergy and a negative penicillin skin test.

2. Procedure:

  • Administer a single, full therapeutic dose of the oral beta-lactam (e.g., amoxicillin 250-500 mg).

  • Observe the patient for at least 1 hour for any signs or symptoms of an allergic reaction (e.g., urticaria, angioedema, respiratory distress).

3. Interpretation of Results:

  • Negative: No signs or symptoms of an allergic reaction develop during the observation period. The patient is considered not to have a current IgE-mediated allergy to the tested drug.

  • Positive: Development of any signs or symptoms consistent with an allergic reaction. The challenge is immediately stopped, and the reaction is managed appropriately.

In Vitro Testing: Lymphocyte Transformation Test (LTT)

The LTT is a cellular assay used to detect drug-specific memory T-cell responses, which are often involved in delayed-type hypersensitivity reactions.

1. Principle: Patient's peripheral blood mononuclear cells (PBMCs) are cultured in the presence of the suspected drug. If drug-specific memory T-cells are present, they will proliferate. This proliferation is measured, typically by the incorporation of a radioactive tracer ([³H]-thymidine) or by non-radioactive methods.

2. Generalized Protocol:

  • Isolate PBMCs from the patient's whole blood using density gradient centrifugation.

  • Culture the PBMCs in a suitable medium in the presence of various concentrations of the this compound-based compound to be tested, as well as positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

  • Incubate the cultures for 5-7 days to allow for T-cell proliferation.

  • During the final 18-24 hours of culture, add [³H]-thymidine.

  • Harvest the cells and measure the amount of incorporated [³H]-thymidine using a scintillation counter.

  • Calculate a stimulation index (SI) by dividing the counts per minute (cpm) of the drug-stimulated culture by the cpm of the unstimulated control culture. An SI above a certain threshold (e.g., >2 or >3) is considered a positive result.

In Vitro Testing: Competitive ELISA for Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the degree of cross-reactivity between different beta-lactam antibiotics by measuring their ability to inhibit the binding of penicillin-specific antibodies to a penicillin-coated plate.

1. Principle: Penicillin-specific antibodies are incubated with a solution containing a challenging beta-lactam antibiotic. This mixture is then added to a microtiter plate coated with a penicillin-protein conjugate. The more the challenging antibiotic cross-reacts with the antibodies, the less antibody will be available to bind to the plate.

2. Generalized Protocol:

  • Coat microtiter plate wells with a penicillin-protein conjugate (e.g., benzylpenicilloyl-human serum albumin).

  • Block non-specific binding sites.

  • In separate tubes, pre-incubate a constant concentration of patient serum containing penicillin-specific IgE with serial dilutions of various this compound-based compounds (inhibitors).

  • Add the pre-incubated antibody-inhibitor mixtures to the coated wells and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add an enzyme-conjugated secondary antibody that binds to human IgE.

  • Wash the plate again.

  • Add a substrate that produces a colored product when acted upon by the enzyme.

  • Measure the absorbance of the wells using a spectrophotometer.

  • The degree of color development is inversely proportional to the cross-reactivity of the inhibitor. Calculate the concentration of each compound required to achieve 50% inhibition of antibody binding (IC50). A lower IC50 indicates higher cross-reactivity.

Visualizations

The following diagrams illustrate key workflows and concepts related to the assessment of this compound-based compound cross-reactivity.

Penicillin_Allergy_Testing_Workflow cluster_patient Patient with Suspected Penicillin Allergy cluster_assessment Clinical Assessment cluster_testing Diagnostic Testing cluster_outcome Outcome Patient Patient History Allergy History Taking Patient->History Risk Risk Stratification History->Risk SPT Skin Prick Test (SPT) Risk->SPT Low/Moderate Risk IDT Intradermal Test (IDT) SPT->IDT SPT Negative Positive Positive for Penicillin Allergy SPT->Positive SPT Positive Challenge Oral Provocation Challenge IDT->Challenge IDT Negative IDT->Positive IDT Positive Challenge->Positive Reaction Negative Negative for Penicillin Allergy Challenge->Negative No Reaction

Caption: Workflow for in vivo assessment of penicillin allergy.

Cross_Reactivity_Mechanism cluster_penicillin Penicillin Structure cluster_cephalosporin Cephalosporin Structure cluster_recognition Immunological Recognition cluster_key Key Penicillin Penicillin (e.g., Amoxicillin) Pen_Core Beta-Lactam Ring Penicillin->Pen_Core Pen_Side R1 Side Chain Penicillin->Pen_Side Ceph_Core Beta-Lactam Ring IgE IgE Antibody Pen_Side->IgE Binds to IgE Cephalosporin Cephalosporin (e.g., Cephalexin) Cephalosporin->Ceph_Core Ceph_Side R1 Side Chain Cephalosporin->Ceph_Side Ceph_Side->IgE Binds to IgE if structurally similar Key_Solid Primary Binding Key_Dashed Cross-Reactive Binding

Caption: Role of R1 side-chain similarity in cross-reactivity.

References

A Comparative Guide to the In Vivo Efficacy of Penam Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of various penam derivatives, focusing on their performance as β-lactamase inhibitors in combination with β-lactam antibiotics. The data presented is sourced from preclinical animal studies to aid in the evaluation and selection of candidates for further development.

Comparative In Vivo Efficacy of this compound Derivatives

The in vivo efficacy of this compound-based β-lactamase inhibitors is critical to overcoming bacterial resistance. This section summarizes the protective effects of these compounds when combined with piperacillin in murine systemic infection models. The primary endpoint presented is the median effective dose (ED₅₀), which represents the dose of the antibiotic required to protect 50% of the infected animals from death.

This compound DerivativeCombination AgentAnimal ModelBacterial StrainED₅₀ (mg/kg) of PiperacillinReference
Tazobactam PiperacillinMouseE. coli (TEM-1)86[1]
PiperacillinMouseE. coli (ACT-1)45[1]
PiperacillinMouseP. aeruginosa (AmpC)246[1]
Clavulanic Acid PiperacillinMouseE. coli, K. pneumoniae, P. mirabilis, S. aureusSuperior to Sulbactam combination[2]
Sulbactam PiperacillinMouseE. coli, K. pneumoniae, P. mirabilis, S. aureusLess effective than Tazobactam and Clavulanic Acid combinations[2]
BLI-489 PiperacillinMouseE. coli (TEM-type)86[1]
PiperacillinMouseE. coli (ACT-1)13[1]
PiperacillinMouseE. cloacae (AmpC)38[1]
PiperacillinMouseP. aeruginosa (AmpC)103[1]
6-Methylidene Penems (Compound F) PiperacillinMouseE. coli (TEM-10)37.4[1]
6-Methylidene Penems (Various) PiperacillinMouseE. coli (CMY-2)14.2 - 22.4[1]
PiperacillinMouseK. pneumoniae (AmpC)96.4 - 125.3[1]

Note: The data presented above is compiled from different studies. Direct comparison of ED₅₀ values should be made with caution as experimental conditions may have varied between studies. The study by Kuck et al. (1989) demonstrated that piperacillin in combination with tazobactam or clavulanic acid was superior to its combination with sulbactam in treating infections caused by several β-lactamase-producing bacteria in mice, though specific ED₅₀ values were not available in the abstract.[2] Novel penem derivatives such as BLI-489 and 6-methylidene penems have shown potent in vivo activity, in some cases significantly reducing the required ED₅₀ of piperacillin compared to tazobactam.[1]

Experimental Protocols

The following is a generalized methodology for the murine systemic infection models cited in the comparison. Specific details may vary between individual studies.

1. Animal Model:

  • Species: Male or female Swiss mice or other specified strains.

  • Health Status: Healthy, specific-pathogen-free.

  • Housing: Housed in appropriate cages with access to food and water ad libitum, under controlled temperature and light-dark cycles.

2. Bacterial Strains and Inoculum Preparation:

  • Strains: Clinically relevant bacterial strains expressing specific β-lactamases (e.g., TEM-1, SHV-1, AmpC, CTX-M).

  • Culture: Bacteria are grown in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

  • Inoculum: The bacterial culture is diluted in a suitable medium (e.g., saline or broth containing mucin) to achieve a specific lethal dose (e.g., 10-100 LD₅₀). The final concentration is confirmed by colony-forming unit (CFU) counts on agar plates.

3. Infection and Treatment:

  • Infection Route: Intraperitoneal injection of the bacterial suspension.

  • Treatment: The this compound derivative in combination with the β-lactam antibiotic (e.g., piperacillin) is administered, typically via the subcutaneous or intravenous route.

  • Dosing: A range of doses is administered to different groups of animals to determine the dose-response relationship. Treatment may be given as a single dose or multiple doses at specified time points post-infection (e.g., 1 and 5 hours).

4. Efficacy Endpoints:

  • Survival: Animals are observed for a defined period (e.g., 4 to 7 days), and the number of surviving animals in each treatment group is recorded. The ED₅₀ is then calculated using a statistical method such as probit analysis.

  • Bacterial Load Reduction: In some studies, subsets of animals are euthanized at specific time points, and target organs (e.g., spleen, liver, lungs) or blood are collected. The tissues are homogenized, and serial dilutions are plated on agar to determine the number of CFUs per gram of tissue or milliliter of blood.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the typical workflow for evaluating the in vivo efficacy of this compound derivatives and the logical structure of the comparison.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Swiss Mice) Infection Induce Systemic Infection (Intraperitoneal Injection) Animal_Model->Infection Bacterial_Strain Select Bacterial Strain (β-lactamase producer) Inoculum_Prep Prepare Bacterial Inoculum (e.g., 100x LD50) Bacterial_Strain->Inoculum_Prep Inoculum_Prep->Infection Treatment Administer Treatment (Piperacillin + this compound Derivative) Infection->Treatment Observation Observe Survival (4-7 days) Treatment->Observation Bacterial_Load Determine Bacterial Load (CFU counts in organs) Treatment->Bacterial_Load ED50_Calc Calculate ED50 Observation->ED50_Calc Data_Comparison Compare Efficacy Bacterial_Load->Data_Comparison ED50_Calc->Data_Comparison

Caption: Workflow for in vivo efficacy testing of this compound derivatives.

Logical_Comparison cluster_goal Primary Objective cluster_derivatives This compound Derivatives Compared cluster_parameters Key Comparison Parameters cluster_context Experimental Context Goal Compare In Vivo Efficacy of This compound Derivatives Tazobactam Tazobactam Goal->Tazobactam Clavulanic_Acid Clavulanic Acid Goal->Clavulanic_Acid Sulbactam Sulbactam Goal->Sulbactam Novel_Penems Novel Penems (e.g., BLI-489, 6-Methylidene) Goal->Novel_Penems ED50 Median Effective Dose (ED50) Tazobactam->ED50 Survival Survival Rate Tazobactam->Survival Bacterial_Clearance Bacterial Load Reduction Tazobactam->Bacterial_Clearance Clavulanic_Acid->ED50 Clavulanic_Acid->Survival Clavulanic_Acid->Bacterial_Clearance Sulbactam->ED50 Sulbactam->Survival Sulbactam->Bacterial_Clearance Novel_Penems->ED50 Novel_Penems->Survival Novel_Penems->Bacterial_Clearance Animal_Model Animal Model (Murine Systemic Infection) ED50->Animal_Model Bacterial_Challenge Bacterial Challenge (β-lactamase producers) ED50->Bacterial_Challenge Survival->Animal_Model Survival->Bacterial_Challenge Bacterial_Clearance->Animal_Model Bacterial_Clearance->Bacterial_Challenge

Caption: Logical framework for comparing this compound derivative efficacy.

References

Safety Operating Guide

Navigating the Disposal of Penam-Class Antibiotics: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this guide outlines the procedural, step-by-step process for the proper disposal of Penam and related beta-lactam antibiotics. As a trusted source for laboratory safety, this information is designed to support researchers, scientists, and drug development professionals in maintaining a safe and compliant work environment.

The core structure of penicillin-type antibiotics is the this compound bicyclic ring system. Due to its inherent ring strain, this structure is susceptible to cleavage, a characteristic vital to its antibacterial function but also a key consideration for its deactivation and disposal. Improper disposal of these compounds can contribute to environmental contamination and the rise of antibiotic-resistant bacteria. Therefore, adherence to strict disposal protocols is paramount.

High-concentration stock solutions of antibiotics are generally considered hazardous chemical waste and should be collected in approved containers for chemical waste, following institutional guidelines.[1] For culture media containing antibiotics, the disposal method often depends on the heat stability of the specific antibiotic.

General Disposal Procedures for Beta-Lactam Antibiotic Waste

Given that specific disposal guidelines for "this compound" as a distinct entity are not commonly available, the following procedures are based on best practices for the disposal of beta-lactam antibiotics, the chemical class to which Penams belong. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.

  • Segregation and Collection:

    • Segregate antibiotic waste from other laboratory waste streams.

    • Collect liquid waste, such as unused stock solutions and contaminated media, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2][3] The label should include "Hazardous Waste," "Antibiotic Waste," and the specific name(s) of the antibiotic(s).

  • Decontamination of Liquid Waste:

    • Autoclaving (for heat-labile beta-lactams): Some beta-lactams, like penicillin and ampicillin, can be inactivated by heat.[1] Media containing these antibiotics can be autoclaved according to standard biohazardous waste procedures. However, autoclaving does not destroy all antibiotics.[4]

    • Chemical Inactivation (for heat-stable beta-lactams and high-concentration waste): For concentrated solutions or heat-stable beta-lactams, chemical inactivation is necessary. A common method is alkaline hydrolysis, which breaks the beta-lactam ring.[5][6]

      • Experimental Protocol for Alkaline Hydrolysis:

        • Working in a fume hood and wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

        • Slowly add a 1 M sodium hydroxide (NaOH) solution to the antibiotic waste to raise the pH.[5][6]

        • Allow the mixture to stand for a sufficient time to ensure complete hydrolysis of the beta-lactam ring. The exact time may vary depending on the specific compound and its concentration.

        • Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before collecting it for final disposal as chemical waste.

  • Disposal of Solid Waste:

    • Contaminated solid waste, such as petri dishes, flasks, and paper products, should be placed in a designated biohazardous waste container and autoclaved.

    • If the solid waste is grossly contaminated with high concentrations of a heat-stable antibiotic, it should be treated as chemical waste.

  • Final Disposal:

    • All collected and treated antibiotic waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste vendor.

Data on Beta-Lactam Antibiotic Disposal Methods

The following table summarizes the recommended disposal methods for common beta-lactam antibiotics based on their heat stability.

Antibiotic ClassExample(s)Heat StabilityRecommended Disposal for Dilute Solutions (e.g., Media)Recommended Disposal for Concentrated Solutions
Penams Penicillin, Ampicillin, CarbenicillinHeat LabileAutoclave, then drain dispose (if permitted by institutional guidelines)[1]Chemical Inactivation (e.g., alkaline hydrolysis), then collection as hazardous waste
Cephems Cephalexin, CefazolinGenerally more resistant to degradation than penams[7]Chemical Inactivation, then collection as hazardous wasteChemical Inactivation, then collection as hazardous waste
Carbapenems Imipenem, MeropenemMost susceptible to degradation[7]Chemical Inactivation, then collection as hazardous wasteChemical Inactivation, then collection as hazardous waste
Monobactams AztreonamVariesChemical Inactivation, then collection as hazardous wasteChemical Inactivation, then collection as hazardous waste

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of beta-lactam antibiotic waste in a laboratory setting.

G cluster_start Start: Identify Antibiotic Waste cluster_assessment Waste Assessment cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal Start Identify Waste Containing Beta-Lactam Antibiotic Concentration High Concentration (e.g., Stock Solution)? Start->Concentration HeatStability Is the Antibiotic Heat Labile? Concentration->HeatStability No (Dilute) ChemicalInactivation Chemical Inactivation (e.g., Alkaline Hydrolysis) Concentration->ChemicalInactivation Yes HeatStability->ChemicalInactivation No/Unknown Autoclave Autoclave HeatStability->Autoclave Yes (e.g., Penicillin) HazardousWaste Collect for Disposal as Hazardous Chemical Waste ChemicalInactivation->HazardousWaste Autoclave->HazardousWaste

Caption: Workflow for the safe disposal of beta-lactam antibiotic waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other beta-lactam antibiotic waste, thereby protecting both human health and the environment.

References

Essential Safety and Operational Protocols for Handling Penam-class β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining operational integrity when handling Penam-class β-lactam antibiotics is paramount. This document provides essential, immediate safety and logistical information, including procedural guidance for handling, personal protective equipment (PPE) selection, and disposal plans to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound-class antibiotics.[1] The following table summarizes the recommended PPE based on the potential hazards of eye contact, skin contact, and inhalation of dust particles.[2]

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or GogglesSafety glasses provide minimum protection from flying particles.[1] Goggles are required for protection against liquid splashes.[1] A face shield may be necessary for tasks with a high risk of splashing.[3]
Hand Protection Double-layered disposable nitrile glovesProvides protection against incidental exposure.[1][2] Should be removed immediately after contact with the chemical, followed by hand washing.[1]
Body Protection Laboratory coatProtects clothing and skin from splashes and spills.[3][4] Should be buttoned and have long sleeves.[4]
Respiratory Protection Appropriate respiratorRequired if airborne exposure limits are exceeded or if the process generates dust, mist, or fumes.[2][3] The type of respirator depends on the chemical's toxicity and concentration.[3]

Standard Operating Procedure for Handling

Adherence to a strict experimental protocol is crucial to minimize exposure and prevent contamination.

Experimental Protocol: Weighing and Reconstitution of this compound-class Antibiotic Powder
  • Preparation :

    • Ensure all required PPE is worn correctly.

    • Designate a specific area for handling the antibiotic, preferably within a chemical fume hood or a ventilated enclosure to control airborne particles.[5]

    • Assemble all necessary equipment: analytical balance, weighing paper, spatula, appropriate solvent, and vortex mixer.

  • Weighing :

    • Carefully transfer the desired amount of the antibiotic powder from the stock container to the weighing paper using a clean spatula.

    • Minimize the generation of dust.

    • Record the exact weight.

  • Reconstitution :

    • Transfer the weighed powder to a sterile container.

    • Add the appropriate volume of the specified solvent to the container.

    • Securely cap the container and mix using a vortex mixer until the powder is completely dissolved.

  • Cleanup :

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean the spatula and the work surface with an appropriate disinfectant.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound-class antibiotic waste is critical to prevent environmental contamination and the development of antibiotic resistance.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled hazardous waste containerIncludes contaminated gloves, weighing paper, and other disposable lab supplies. The container should be sealed when not in use and when it is three-quarters full.[6]
Liquid Waste Labeled hazardous chemical waste containerIncludes unused solutions and contaminated solvents. Do not pour down the drain.[7] The container should be stored in a designated satellite accumulation area, such as a fume hood.[6]
Sharps Waste Puncture-resistant sharps containerIncludes needles and syringes if used for transfer. The container should be sealed when three-quarters full and disposed of according to institutional guidelines.[6]

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Hazard Assessment cluster_Cleanup Spill Cleanup Procedure cluster_Finalization Post-Cleanup A Evacuate Area B Alert Supervisor & Colleagues A->B Verbally C Assess Spill Size & Hazard Level B->C D Don Appropriate PPE C->D Proceed if spill is manageable E Contain Spill with Absorbent Material D->E F Gently Sweep Solid or Absorb Liquid E->F G Clean Area with Soap & Water F->G H Place Waste in Sealed Hazardous Bag G->H I Dispose of Waste H->I J Document Incident I->J

Caption: Workflow for responding to a laboratory spill of a this compound-class antibiotic.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penam
Reactant of Route 2
Penam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。